molecular formula C28H37NO4 B1669933 Cytochalasin J CAS No. 53760-20-6

Cytochalasin J

货号: B1669933
CAS 编号: 53760-20-6
分子量: 451.6 g/mol
InChI 键: UKQNIEMKORIOQM-RPSWBRMKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

cytochalasin J treatment significantly alters mitotic spindle microtubule organization and kinetochore structure in PtK1 cell

属性

CAS 编号

53760-20-6

分子式

C28H37NO4

分子量

451.6 g/mol

IUPAC 名称

(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17-,18+,21-,22-,23+,24-,25+,27-,28+/m0/s1

InChI 键

UKQNIEMKORIOQM-RPSWBRMKSA-N

手性 SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)O

规范 SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O

外观

Solid powder

Pictograms

Acute Toxic; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Deacetylcytochalasin H;  Deacetylcytochalasin-H;  DeacetylcytochalasinH;  Cytochalasin J

产品来源

United States

Foundational & Exploratory

Cytochalasin J: A Fungal Metabolite from Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytochalasin J, a potent secondary metabolite of fungal origin. It covers the discovery and fungal sources of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cytochalasans.

Discovery and Fungal Origin

This compound is a member of the cytochalasan family, a class of fungal metabolites known for their diverse and potent biological activities. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. The first cytochalasans were discovered in the 1960s, and since then, numerous analogues, including this compound, have been isolated from various fungal species.[1]

This compound has been predominantly isolated from endophytic fungi, particularly those belonging to the genera Phomopsis and Diaporthe. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are a rich source of novel bioactive compounds.

Specifically, this compound has been isolated from:

  • Phomopsis sp. , an endophytic fungus harbored in the nuts of Garcinia kola[2].

  • Diaporthe cf. ueckeri , an endophytic fungus from which this compound has been isolated and its structure elucidated[1].

  • An endophytic fungus, Phomopsis sp. xz-18 , isolated from the stem of Camptotheca acuminata, has also been reported to produce this compound and its derivatives[3].

The production of this compound by these fungi highlights the importance of exploring unique ecological niches for the discovery of novel secondary metabolites with therapeutic potential.

Quantitative Biological Activity

This compound has demonstrated significant cytotoxic and antibacterial activities. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Human Chronic Myeloid Leukemia1.5[4]
HeLaCervical Cancer-[5]
L929Mouse Fibroblast-[5]
MCF-7Breast Adenocarcinoma-[5]
A549Adenocarcinomic Human Alveolar Basal Epithelial Cells-[5]
PC-3Prostate Cancer-[5]
SKOV-3Ovarian Carcinoma-[5]
A431Squamous Cell Carcinoma-[5]

Table 2: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainMIC (µg/mL)Reference
Shigella flexneri-[2]
Vibrio cholerae SG24-[2]
Vibrio cholerae PC2-[2]
Vibrio cholerae NB2-[2]
Vibrio cholerae CO6-[2]
Staphylococcus aureus ATCC 25923-[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of this compound from Phomopsis sp.

This protocol is a synthesized methodology based on procedures described for the isolation of cytochalasans from Phomopsis species.[2][3]

1. Fungal Culture and Extraction:

  • Culture Phomopsis sp. on a solid rice medium (100 g rice and 100 mL water enriched with 0.3% peptone in flat culture bottles) at 25°C for 40 days.
  • After the incubation period, add ethyl acetate (B1210297) (500 mL) to each culture bottle.
  • Homogenize the mixture and allow it to macerate for 24 hours.
  • Filter the mixture and concentrate the ethyl acetate extract under vacuum to yield the crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel using a gradient of chloroform (B151607) and acetone.
  • Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Combine fractions containing compounds with similar retention factors to those reported for this compound.
  • Further purify the selected fractions using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

3. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][5][6]

Cytotoxicity Assay (MTT Assay)

This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.[7][8][9]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
  • Incubate the plate for 72 hours.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 590 nm.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Antibacterial Assay (Broth Microdilution Method)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[10][11][12][13][14]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strains overnight in a suitable broth medium.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of this compound:

  • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
  • Add 100 µL of a stock solution of this compound to the first column of wells.
  • Perform two-fold serial dilutions by transferring 100 µL from each well to the next, across the plate.

3. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum.
  • Include a growth control (no compound) and a sterility control (no bacteria).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. They bind to the barbed (plus) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[15][16] This interference with actin dynamics leads to a cascade of cellular effects, including inhibition of cell division, motility, and the induction of apoptosis.[17][18]

Actin_Polymerization_Inhibition CytochalasinJ This compound ActinFilament Actin Filament (Barbed End) CytochalasinJ->ActinFilament Binds to Polymerization Polymerization ActinFilament->Polymerization Blocks elongation G_Actin G-Actin (Monomers) G_Actin->Polymerization Incorporation CellularProcesses Cellular Processes (Division, Motility, etc.) Polymerization->CellularProcesses Disrupts Apoptosis Apoptosis CellularProcesses->Apoptosis Leads to

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Fungal Metabolite Discovery

The discovery of novel fungal metabolites like this compound typically follows a systematic workflow that integrates microbiology, chemistry, and biology.

Fungal_Metabolite_Discovery A Fungal Isolation (e.g., from plant tissue) B Cultivation & Fermentation (Solid or liquid media) A->B C Extraction of Secondary Metabolites B->C D Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Bioassay-Guided Fractionation (Chromatography) D->E Active Extract F Isolation of Pure Compound E->F G Structure Elucidation (NMR, MS, etc.) F->G H Further Biological Evaluation G->H

Caption: General workflow for the discovery of fungal metabolites.

References

An In-depth Technical Guide to Cytochalasin J Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fungal strains known to produce Cytochalasin J, a potent cytochalasan-class mycotoxin with significant biological activities. This document details the producing organisms, fermentation strategies, extraction and purification protocols, and the current understanding of its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, mycotoxin research, and drug development.

Introduction to this compound

This compound is a member of the cytochalasan family of fungal secondary metabolites. These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Cytochalasans, including this compound, are known to interact with actin filaments, thereby disrupting cytoskeletal structures and interfering with cellular processes such as cell motility, division, and signal transduction. This bioactivity has made them subjects of intense research for their potential therapeutic applications.

This compound Producing Fungal Strains

Several fungal genera have been identified as producers of this compound. The primary producers belong to the genera Phomopsis, Diaporthe, and Xylaria. These are often isolated as endophytic fungi from various plant species.

Table 1: Fungal Strains Reported to Produce this compound

Fungal GenusSpeciesStrain IDSource/Host PlantReference(s)
Phomopsissp.shj2Stems of Isodon eriocalyx var. laxiflora[1]
sp.xz-18Stem of Camptotheca acuminata[2]
sp.A123Leaves of Kandelia candel[3]
Diaporthecf. ueckeriN/AEndophytic fungus[4][5]
Xylariasp.N/AEndophytic fungusN/A

Quantitative Production of this compound

Quantitative data on the production of this compound is limited in the available literature. However, some studies provide insights into the yields that can be expected from fungal fermentations.

Table 2: Reported Yields of this compound from Fungal Fermentation

Fungal StrainFermentation TypeMediumYieldReference(s)
Phomopsis sp. shj2Solid-StateRice16.7 mg (from 10 kg of rice)[1]

Note: The volumetric yield (mg/L) could not be precisely calculated as the total volume of the solid-state fermentation was not explicitly stated.

Experimental Protocols

Fungal Culture and Fermentation

4.1.1. Solid-State Fermentation of Phomopsis sp. shj2

This protocol is adapted from the methodology used for the production of cytochalasans from Phomopsis sp. shj2.[1]

Materials:

  • Phomopsis sp. shj2 culture

  • Potato Dextrose Agar (PDA) plates

  • Rice

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture Phomopsis sp. shj2 on PDA plates at 28°C for 5-7 days.

    • Prepare a seed culture by inoculating a suitable liquid medium with mycelial plugs from the PDA plates and incubating at 28°C on a rotary shaker.

  • Solid-State Fermentation:

    • Place 80 g of rice and 120 mL of distilled water into each 500 mL Erlenmeyer flask.

    • Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.

    • Inoculate each flask with the seed culture.

    • Incubate the flasks under static conditions at 28°C for 42 days.

Extraction and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of cytochalasans from Phomopsis species.[1][2]

Materials:

  • Fermented rice culture

  • Ethyl acetate (B1210297) (EtOAc)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), chloroform)

Procedure:

  • Extraction:

    • Macerate the fermented rice culture with ethyl acetate at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Preliminary Purification by Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as n-hexane/ethyl acetate or chloroform/methanol, to separate the components based on polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Final Purification by HPLC:

    • Perform final purification of the this compound-containing fractions by preparative or semi-preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient, to obtain pure this compound.

Biosynthesis of this compound

The biosynthesis of cytochalasans, including this compound, is known to involve a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[6][7][8] While the specific gene cluster for this compound has not been fully elucidated in the searched literature, a proposed biosynthetic pathway for related cytochalasans from Phomopsis sp. xz-18 provides a model for its formation.[2]

The biosynthesis is thought to start with the synthesis of a polyketide chain by the PKS domains, which is then coupled to an amino acid, typically phenylalanine for cytochalasins, by the NRPS domains. A series of enzymatic modifications, including cyclization and oxidation, then lead to the final cytochalasan structure.

Diagram 1: Proposed General Biosynthetic Pathway for Cytochalasans

G PKS Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain NRPS Non-Ribosomal Peptide Synthetase (NRPS) Phenylalanine Phenylalanine NRPS->Phenylalanine Hybrid_Intermediate Polyketide-Amino Acid Hybrid Intermediate Phenylalanine->Hybrid_Intermediate Polyketide_Chain->Hybrid_Intermediate Cyclization Cyclization & Modification (e.g., Diels-Alderase) Hybrid_Intermediate->Cyclization Cytochalasan_Scaffold Cytochalasan Scaffold Cyclization->Cytochalasan_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Oxidases) Cytochalasan_Scaffold->Tailoring_Enzymes Cytochalasin_J This compound Tailoring_Enzymes->Cytochalasin_J

Caption: Generalized biosynthetic pathway of cytochalasans.

Signaling Pathways

The regulation of secondary metabolism in fungi is a complex process involving various signaling pathways that respond to environmental cues. However, specific signaling pathways that directly regulate the biosynthesis of this compound have not been detailed in the reviewed literature. It is generally understood that global regulatory networks controlling fungal development and stress responses also influence the production of secondary metabolites.[9][10][11] Further research is needed to elucidate the specific regulatory mechanisms governing this compound production in the identified fungal strains.

Diagram 2: Experimental Workflow for this compound Production and Isolation

G Start Start: Select Fungal Strain (Phomopsis sp., Diaporthe sp.) Inoculum_Prep Inoculum Preparation (PDA culture, seed culture) Start->Inoculum_Prep Fermentation Solid-State Fermentation (e.g., Rice medium, 28°C, 42 days) Inoculum_Prep->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractionation1 Fraction Collection Column_Chrom->Fractionation1 Sephadex Size-Exclusion Chromatography (Sephadex LH-20) Fractionation1->Sephadex Fractionation2 Fraction Collection Sephadex->Fractionation2 HPLC Preparative/Semi-preparative HPLC (C18 Column) Fractionation2->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for this compound production.

Conclusion and Future Perspectives

This technical guide summarizes the current knowledge on this compound producing fungal strains, with a focus on providing actionable data and protocols for researchers. While several fungal sources have been identified, there is a clear need for more detailed studies to optimize fermentation conditions for higher yields. The elucidation of the specific biosynthetic gene cluster for this compound and the signaling pathways that regulate its production will be crucial for metabolic engineering efforts aimed at overproduction. Further investigation into the bioactivities of this compound will also be vital for exploring its therapeutic potential.

References

The Biosynthesis of Cytochalasin J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

Cytochalasin J, a member of the diverse cytochalasan family of fungal secondary metabolites, is a polyketide-nonribosomal peptide hybrid molecule with a range of biological activities. While the biosynthetic pathway of this compound has not been elucidated in its entirety, significant insights can be drawn from the well-characterized biosynthetic pathways of its close structural analogs, particularly Cytochalasin H. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound and the Cytochalasan Family

Cytochalasans are a large and structurally diverse group of fungal metabolites produced by a variety of species, including those from the genera Aspergillus, Penicillium, and Phomopsis.[1][2][3] These compounds are characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring.[4] The biosynthesis of these complex molecules is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery.[5][6][7]

This compound is structurally defined as a deacetylated analog of Cytochalasin H.[8] Like other cytochalasans, it exhibits biological activities that make it a subject of interest for drug development. Understanding its biosynthesis is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a pathway highly similar to that of other phenylalanine-derived cytochalasans, such as Cytochalasin H. The pathway can be broadly divided into four key stages: initiation and polyketide chain assembly, amino acid incorporation and cyclization, macrocyclization, and post-PKS-NRPS tailoring.

Core Scaffold Formation: The PKS-NRPS Hybrid Synthase

The core of the cytochalasan scaffold is assembled by a multifunctional PKS-NRPS hybrid enzyme.[5][6] This enzyme integrates a highly reducing Type I PKS with a single-module NRPS.

  • Polyketide Synthesis: The PKS portion is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to construct a polyketide chain. The degree of reduction at each iterative step is controlled by the programmed action of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS module.

  • Amino Acid Incorporation: The NRPS module activates and incorporates an amino acid, which for the cytochalasin family is typically phenylalanine.[6]

  • Reductive Release and Pyrrolinone Formation: A terminal reductase (R) domain catalyzes the reductive release of the polyketide-amino acid chain from the NRPS, which then cyclizes to form the characteristic pyrrolinone ring of the isoindolone core.[9]

Macrocyclization

Following the formation of the linear polyketide-pyrrolinone intermediate, a crucial intramolecular Diels-Alder reaction is proposed to occur, leading to the formation of the macrocyclic ring fused to the isoindolone core.[6] This spontaneous or enzyme-catalyzed cyclization establishes the fundamental tricyclic architecture of the cytochalasans.

Post-PKS-NRPS Tailoring: The Path to this compound

After the core structure is established, a series of tailoring enzymes modify the scaffold to produce the final array of cytochalasan analogs. For this compound, the proposed pathway involves the biosynthesis of a Cytochalasin H-like precursor, followed by a final deacetylation step.

The key tailoring enzymes include:

  • Cytochrome P450 Monooxygenases: These enzymes are responsible for introducing hydroxyl groups at various positions on the macrocycle and the isoindolone core.[6]

  • Acyltransferases: In the biosynthesis of Cytochalasin H, an acetyltransferase is responsible for the acetylation of a hydroxyl group.

  • Deacetylase/Hydrolase (Proposed): The final step in the proposed biosynthesis of this compound is the removal of an acetyl group from a Cytochalasin H-like intermediate. This reaction is catalyzed by a putative deacetylase or hydrolase enzyme. While not yet experimentally confirmed for this compound, the presence of hydrolase-encoding genes in other cytochalasan biosynthetic gene clusters supports this hypothesis.

Below is a DOT script representation of the proposed biosynthetic pathway for this compound.

Cytochalasin_J_Biosynthesis cluster_precursors Precursors cluster_pks_nrps PKS-NRPS Assembly cluster_cyclization Core Structure Formation cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_NRPS PKS-NRPS Hybrid Synthase Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS L-Phenylalanine L-Phenylalanine L-Phenylalanine->PKS_NRPS Linear_Intermediate Linear Polyketide-Amino Acid Adduct PKS_NRPS->Linear_Intermediate Diels_Alder Intramolecular Diels-Alder Cyclization Linear_Intermediate->Diels_Alder Procytochalasan Procytochalasan Scaffold Diels_Alder->Procytochalasan Hydroxylation Hydroxylation (P450s) Procytochalasan->Hydroxylation Acetylation Acetylation (Acetyltransferase) Hydroxylation->Acetylation Cytochalasin_H_precursor Cytochalasin H-like Precursor Acetylation->Cytochalasin_H_precursor Deacetylation Deacetylation (Hydrolase) Cytochalasin_J This compound Deacetylation->Cytochalasin_J Cytochalasin_H_precursor->Deacetylation

Caption: Proposed biosynthetic pathway of this compound.

Genetic Organization of the Cytochalasan Biosynthetic Gene Cluster

The genes responsible for cytochalasan biosynthesis are typically clustered together in the fungal genome. A representative cytochalasan biosynthetic gene cluster (BGC) contains the following key genes:

GeneProposed Function
pks-nrpsCore hybrid enzyme for scaffold synthesis
p450Cytochrome P450 monooxygenases for hydroxylation
hydHydrolase/Esterase (potential candidate for deacetylation)
tfrTranscription factor for pathway regulation
mfsMajor facilitator superfamily transporter for export
erEnoyl reductase (trans-acting)
oatO-acetyltransferase

The following DOT script illustrates a typical logical organization of a cytochalasan BGC.

Cytochalasan_BGC cluster_bgc Representative Cytochalasan Biosynthetic Gene Cluster tfr tfr (Regulator) pks_nrps pks-nrps (Core Synthase) tfr->pks_nrps p450_1 p450_1 pks_nrps->p450_1 er er p450_1->er hyd hyd (Deacetylase?) er->hyd oat oat hyd->oat p450_2 p450_2 oat->p450_2 mfs mfs (Transporter) p450_2->mfs

Caption: A representative cytochalasan biosynthetic gene cluster.

Quantitative Data

CompoundProducing OrganismConditionTiter (mg/L)Reference
Cytochalasin EAspergillus clavatusWild-type25[5]
Cytochalasin EAspergillus clavatusccsR overexpression175[5]
Pyrichalasin HMagnaporthe griseaWild-type~60[10]
4'-substituted cytochalasinsMagnaporthe grisea ΔpyiAMutasynthesis30-60[10]

These data highlight the potential for significantly enhancing cytochalasan production through metabolic engineering strategies.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of cytochalasan biosynthesis.

Fungal Gene Knockout via Homologous Recombination

This protocol describes a general workflow for deleting a target gene (e.g., a putative deacetylase) in a cytochalasan-producing fungus.

Gene_Knockout_Workflow cluster_protocol Gene Knockout Protocol start Start: Identify Target Gene construct Construct Deletion Cassette (Marker gene flanked by 5' and 3' regions of target gene) start->construct protoplast Prepare Fungal Protoplasts construct->protoplast transform Transform Protoplasts with Deletion Cassette protoplast->transform select Select Transformants on appropriate medium transform->select screen Screen Transformants by PCR for homologous recombination select->screen confirm Confirm Gene Deletion by Southern Blot or sequencing screen->confirm analyze Analyze Metabolite Profile of knockout mutant by HPLC-MS confirm->analyze end End: Compare with Wild-Type analyze->end

Caption: Workflow for fungal gene knockout.

Heterologous Expression of a Cytochalasan Biosynthetic Gene

This protocol outlines the steps for expressing a gene from a cytochalasan BGC in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to characterize its function.

  • Gene Amplification: Amplify the target gene from the genomic DNA of the native producer using PCR with high-fidelity polymerase.

  • Vector Construction: Clone the PCR product into a suitable fungal expression vector under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression vector into the chosen heterologous host using established protocols (e.g., protoplast transformation for fungi, lithium acetate (B1210297) method for yeast).

  • Expression Induction: Culture the recombinant host under conditions that induce the expression of the target gene.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze the extract by HPLC-MS to identify any new products or changes in the metabolite profile resulting from the expression of the target gene.

In Vitro Enzyme Assays

Characterizing the enzymatic activity of tailoring enzymes, such as the proposed deacetylase for this compound, requires in vitro assays with the purified enzyme and substrate.

  • Protein Expression and Purification: Express the target enzyme as a recombinant protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography.

  • Substrate Synthesis/Isolation: Obtain the putative substrate (e.g., a Cytochalasin H-like precursor). This may require chemical synthesis or isolation from a mutant strain.

  • Enzyme Reaction: Incubate the purified enzyme with the substrate in a suitable buffer at an optimal temperature and pH.

  • Reaction Quenching and Product Analysis: Stop the reaction at various time points and analyze the reaction mixture by HPLC-MS to detect the formation of the product (this compound).

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Perspectives

The biosynthesis of this compound is an intriguing area of research with potential for the discovery of novel biocatalysts and the generation of new bioactive compounds. While the pathway proposed herein is based on strong evidence from related cytochalasans, further research is required to definitively identify the this compound biosynthetic gene cluster and characterize the enzymes involved, particularly the putative deacetylase. The application of modern synthetic biology and metabolic engineering techniques, guided by the information presented in this guide, will be instrumental in unlocking the full potential of cytochalasan biosynthesis for the development of new therapeutics.

References

Unveiling the Intricate Architecture of Cytochalasin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Cytochalasin J, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide-derived secondary metabolite produced by various fungi, notably species of the genus Phomopsis. Like other members of the cytochalasan family, it exhibits a range of biological activities, primarily through its interaction with the cytoskeletal protein actin. Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture characterized by a highly substituted perhydroisoindolone core fused to an 11-membered macrocyclic ring. The molecule is rich in stereogenic centers, the precise configuration of which dictates its biological function.

The definitive chemical structure and stereochemistry of this compound are presented below. The absolute configuration has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with closely related, structurally confirmed cytochalasans. The IUPAC name for this compound, which encapsulates its stereochemical details, is (1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one.[1]

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data

PropertyValueReference
Molecular Formula C₂₈H₃₇NO₄[1]
Molecular Weight 451.6 g/mol [1]
CAS Number 53760-20-6[1]
Appearance White solid (typical for cytochalasans)
Key ¹H NMR Signals Characteristic olefinic, aliphatic, and aromatic protons.
Key ¹³C NMR Signals Carbonyl, olefinic, and multiple aliphatic carbon resonances.
Mass Spectrometry High-resolution mass spectrometry (HRMS) confirms the elemental composition.

Experimental Protocols

The isolation and structural characterization of cytochalasans like this compound involve a series of established experimental procedures.

Isolation and Purification

This compound is typically isolated from the fermentation broth of a producing fungal strain, such as Phomopsis sp. A general workflow for its isolation is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Purification Fungal_Culture Fungal Culture (e.g., Phomopsis sp.) Fermentation Solid or Liquid Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative/Semi-preparative HPLC Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound G Cyto_J This compound Polymerization Polymerization Cyto_J->Polymerization inhibits Depolymerization Depolymerization Cyto_J->Depolymerization inhibits Actin_Monomer Actin Monomers Actin_Monomer->Polymerization assembly Actin_Filament Actin Filament (F-actin) Actin_Filament->Depolymerization disassembly Cell_Processes Cellular Processes (e.g., Motility, Division) Actin_Filament->Cell_Processes Polymerization->Actin_Filament Depolymerization->Actin_Monomer

References

An In-Depth Technical Guide to the Mechanism of Action of Cytochalasin J on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cytochalasin J, a member of the cytochalasan family of fungal metabolites, exerts its biological effects primarily through the disruption of the actin cytoskeleton. This technical guide delineates the current understanding of the mechanism of action of this compound on actin filaments, providing a comprehensive resource for researchers in cell biology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action

This compound, also known as Chaetoglobosin J, primarily functions by interacting with actin filaments to inhibit their polymerization. The core mechanism involves the binding of this compound to the barbed (or plus) end of actin filaments. This binding event physically obstructs the addition of new actin monomers to the growing filament, effectively capping it and halting further elongation.[1]

At substoichiometric concentrations, this compound's primary effect is the inhibition of filament elongation at the barbed end. However, at stoichiometric concentrations, its impact on actin dynamics is more pronounced. Under these conditions, it not only decreases the rate but also the overall extent of actin polymerization.[1] Furthermore, this compound has been observed to induce the slow depolymerization of existing filamentous actin (F-actin) into globular actin (G-actin), shifting the monomer-polymer equilibrium towards the monomeric state.[1] This multifaceted disruption of actin dynamics leads to significant alterations in cell morphology, motility, and division.

Quantitative Data

Table 1: Cytotoxicity of Chaetoglobosin J against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Carcinoma34.72[2]
A549Lung Carcinoma> 20[3]
HeLaCervical Carcinoma< 20[3]

Table 2: Comparative Cytotoxicity of various Chaetoglobosins

CompoundCell LineIC50 (µM)Reference
Chaetoglobosin VMDA-MB-23119.5[2]
Chaetoglobosin AHCT1163.15[4]
Chaetoglobosin FexHCT1168.44[4]
Chaetoglobosin VKB18-30 µg/mL[5]
Chaetoglobosin VK56218-30 µg/mL[5]
Chaetoglobosin VMCF-718-30 µg/mL[5]
Chaetoglobosin VHepG218-30 µg/mL[5]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the effects of this compound on actin filaments and cell viability.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT, pH 8.0)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • Fluorometer and microplates

Protocol:

  • Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the range of 2-5 µM.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in G-buffer. A vehicle control (DMSO) should also be prepared.

  • Assay Setup: In a microplate, mix the actin solution with the different concentrations of this compound or the vehicle control.

  • Initiation of Polymerization: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation at ~365 nm and emission at ~407 nm. Record measurements every 15-30 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value can be calculated by plotting the initial rates against the logarithm of the this compound concentration.

Fluorescence Microscopy of Actin Filaments in Cells

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton within cells.

Materials:

  • Adherent cells (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a desired period (e.g., 30 minutes to 4 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Staining: Wash the cells with PBS and then incubate with a solution containing fluorescently labeled phalloidin and DAPI for 30-60 minutes at room temperature in the dark.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filter sets. Capture images for analysis of changes in actin filament structure, cell morphology, and stress fiber integrity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells in a 96-well plate

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway and Molecular Mechanism

CytochalasinJ_Mechanism G_Actin G-Actin (Monomer) Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) F_Actin->G_Actin Depolymerization (High Conc.) Pointed_End F_Actin->Pointed_End Depolymerization Barbed_End->F_Actin Capped_Filament Capped F-Actin Barbed_End->Capped_Filament Pointed_End->G_Actin Cyto_J This compound Cyto_J->Barbed_End Binds to

Mechanism of this compound on actin polymerization.
Experimental Workflow: Visualizing Actin Cytoskeleton Changes

Experimental_Workflow Start Start: Adherent Cells on Coverslip Treatment Treatment: This compound (or Vehicle) Start->Treatment Fixation Fixation: 4% PFA Treatment->Fixation Permeabilization Permeabilization: 0.1% Triton X-100 Fixation->Permeabilization Staining Staining: Fluorescent Phalloidin + DAPI Permeabilization->Staining Mounting Mounting: Antifade Medium Staining->Mounting Imaging Imaging: Fluorescence Microscopy Mounting->Imaging Analysis Analysis: Actin Structure Morphology Imaging->Analysis

Workflow for visualizing actin cytoskeleton changes.

Conclusion

This compound is a potent disruptor of actin filament dynamics, acting primarily by capping the barbed end of actin filaments to inhibit polymerization. At higher concentrations, it can also lead to a decrease in the overall polymer mass. This guide provides a foundational understanding of its mechanism, summarizes available quantitative data on its cytotoxic effects, and details standard experimental protocols for its study. The provided visualizations offer a clear overview of the molecular mechanism and experimental procedures. This comprehensive resource is intended to facilitate further research into the therapeutic potential and cellular effects of this compound.

References

Unraveling the Molecular Machinery: How Cytochalasin J Impedes Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the existing scientific literature reveals that Cytochalasin J, a fungal metabolite, inhibits the dynamic process of actin polymerization by interacting with the fast-growing "barbed" end of actin filaments. This interaction effectively blocks the addition of new actin monomers, thereby disrupting the assembly of the actin cytoskeleton, a critical component for various cellular functions including motility, division, and maintenance of cell shape. While the precise quantitative metrics of its inhibitory activity remain elusive in publicly accessible literature, the mechanism of action is consistent with the broader class of cytochalasans.

The Core Mechanism: Capping the Actin Filament

The prevailing model for the inhibitory action of cytochalasans, including this compound, centers on their ability to bind to the barbed (+) end of filamentous actin (F-actin).[1][2] This binding event acts as a "cap," physically obstructing the addition of globular actin (G-actin) monomers to the growing filament.[1][2] This disruption of elongation is a key factor in the overall inhibition of actin polymerization.

While specific high-resolution structural data for the this compound-actin complex is not available, studies on the closely related Cytochalasin D have revealed that it binds in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the barbed end.[3] It is highly probable that this compound interacts with a similar binding pocket.

The following diagram illustrates the proposed inhibitory pathway of this compound on actin polymerization.

CytochalasinJ_Inhibition G_Actin G-Actin Monomers Elongation Elongation G_Actin->Elongation F_Actin_Barbed F-Actin (Barbed End) F_Actin_Barbed->Elongation Capped_F_Actin Capped F-Actin F_Actin_Barbed->Capped_F_Actin Binding Elongation->F_Actin_Barbed Polymerization Inhibition Inhibition CytoJ This compound CytoJ->Capped_F_Actin Capped_F_Actin->Inhibition

Figure 1. Proposed mechanism of actin polymerization inhibition by this compound.

Quantitative Analysis of Inhibition

For the broader class of cytochalasans, quantitative data is more accessible and provides a framework for understanding the potential potency of this compound.

Cytochalasin DerivativeMethodParameterValueReference
This compound Fluorescence Photobleaching RecoveryActivityWeakly Inhibitory[4]
Cytochalasin D Not SpecifiedIC5025 nM[3]
Cytochalasin B Not SpecifiedKd (F-actin, no ATP)~4 x 10-8 M[5]

Experimental Methodologies

The investigation of this compound's impact on actin polymerization has primarily relied on advanced fluorescence microscopy techniques. The following outlines the general principles of the key experimental protocols employed.

Fluorescence Photobleaching Recovery (FPR) Assay

The seminal work on this compound's activity on actin utilized an FPR-based assay.[4] This technique is used to measure the dynamics of fluorescently labeled molecules in a living cell or in a reconstituted system.

Workflow for a Hypothetical FPR Experiment with this compound:

FPR_Workflow cluster_prep Sample Preparation cluster_imaging FPR Imaging cluster_analysis Data Analysis Actin_Labeling Label G-actin with a fluorescent probe Polymerization_Induction Induce actin polymerization Actin_Labeling->Polymerization_Induction Add_CytoJ Add this compound (or vehicle control) Polymerization_Induction->Add_CytoJ Pre_Bleach Acquire pre-bleach images of fluorescent F-actin Add_CytoJ->Pre_Bleach Bleaching Photobleach a region of interest (ROI) Pre_Bleach->Bleaching Post_Bleach Acquire time-lapse images of fluorescence recovery in the ROI Bleaching->Post_Bleach Measure_Recovery Measure the rate and extent of fluorescence recovery Post_Bleach->Measure_Recovery Compare_Results Compare recovery kinetics between this compound-treated and control samples Measure_Recovery->Compare_Results

Figure 2. Generalized workflow for a Fluorescence Photobleaching Recovery experiment.

Detailed Protocol Steps:

  • Preparation of Labeled Actin: Purified G-actin is labeled with a fluorescent dye (e.g., fluorescein-5-isothiocyanate).

  • Initiation of Polymerization: The labeled G-actin is induced to polymerize into F-actin by the addition of salts (e.g., KCl and MgCl2) to a buffer solution.

  • Introduction of this compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the F-actin solution at the desired concentration. A control sample with the solvent alone is also prepared.

  • Microscopy and Photobleaching: The samples are observed using a fluorescence microscope. A high-intensity laser is used to photobleach a specific region of interest (ROI) within the network of fluorescent actin filaments.

  • Image Acquisition and Analysis: A series of images are captured over time to monitor the recovery of fluorescence within the bleached ROI as unbleached fluorescent actin molecules diffuse or are incorporated into the region. The rate and extent of this recovery are quantified and compared between the this compound-treated and control samples to determine the effect on actin dynamics.

Pyrene-Actin Polymerization Assay

A more common method to monitor actin polymerization in vitro is the pyrene-actin assay. This assay relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into an F-actin filament.

Detailed Protocol Steps:

  • Preparation of Pyrene-Labeled G-Actin: A stock of G-actin is prepared containing a small percentage (typically 5-10%) of actin monomers covalently labeled with pyrene (B120774) iodoacetamide.

  • Assay Setup: The pyrene-labeled G-actin is diluted in a low-salt buffer (G-buffer) to prevent spontaneous polymerization. The reaction is initiated by adding a polymerization-inducing buffer containing KCl and MgCl2.

  • Addition of Inhibitor: this compound (or other compounds to be tested) is added to the reaction mixture at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The inhibitory effect of this compound is quantified by comparing the polymerization rates in its presence to that of a control.

Conclusion

References

The Biological Activity of Cytochalasin J in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a member of the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton of mammalian cells.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing its mechanism of action, effects on cellular processes, and available quantitative data. It also includes detailed experimental protocols and visual representations of associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Interaction with the Actin Cytoskeleton

Like other cytochalasans, this compound's primary mechanism of action involves the disruption of the actin cytoskeleton. It has been shown to effectively inhibit the polymerization of actin, a critical process for maintaining cell structure, motility, and division.[1] While it is characterized as a weak inhibitor of overall actin assembly, its impact on specific cellular structures and processes is significant.[2]

Key Biological Activities

Disruption of Mitotic Spindle Organization

A notable effect of this compound is its ability to significantly alter the organization of the mitotic spindle microtubules and the structure of kinetochores, the protein assemblies on chromosomes where spindle fibers attach.[2] This interference with the mitotic machinery can lead to defects in chromosome segregation and cell cycle progression.

Inhibition of Actin Polymerization

This compound effectively inhibits the increase in viscosity that accompanies the polymerization of actin filaments.[1] This activity disrupts the dynamic equilibrium of the actin cytoskeleton, which is essential for numerous cellular functions.

Suppression of Reactive Oxygen Species (ROS)

This compound has been demonstrated to suppress the production of reactive oxygen species (ROS) in stimulated human neutrophils, suggesting potential anti-inflammatory or cytoprotective properties.[2]

Quantitative Data on Biological Activity

Quantitative data for this compound's activity is crucial for comparative studies and for designing new experiments. The following table summarizes the available IC50 values for this compound (also known as Chaetoglobosin J) in various mammalian cell lines.

CompoundCell LineAssay TypeIC50 ValueReference
Chaetoglobosin JKB (human nasopharyngeal epidermoid carcinoma)Cytotoxicity16.0 µM[3]
Chaetoglobosin JKB, K562, MCF-7, HepG2Cytotoxicity18-30 µg/mL[4]

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known effects of other cytochalasans and the central role of the actin cytoskeleton in signal transduction, several pathways are likely to be impacted.

Potential Involvement of MAPK and Rho GTPase Pathways

Disruption of the actin cytoskeleton by other cytochalasans has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase signaling pathways.[5][6] These pathways are critical regulators of cell proliferation, differentiation, apoptosis, and motility. It is plausible that this compound exerts some of its biological effects through the modulation of these pathways.

MAPK_Pathway Cytochalasin_J This compound Actin_Cytoskeleton Actin Cytoskeleton Disruption Cytochalasin_J->Actin_Cytoskeleton Cellular_Stress Cellular Stress Actin_Cytoskeleton->Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Figure 1: Potential influence of this compound on the MAPK signaling pathway.

Rho_GTPase_Pathway Cytochalasin_J This compound Actin_Cytoskeleton Actin Cytoskeleton Dynamics Cytochalasin_J->Actin_Cytoskeleton Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Actin_Cytoskeleton->Rho_GTPases Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Effectors Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Effectors->Cytoskeletal_Rearrangement Gene_Expression Gene Expression Effectors->Gene_Expression

Figure 2: Interplay between this compound, the actin cytoskeleton, and Rho GTPase signaling.

Apoptosis Induction

Many cytochalasans, including Cytochalasin B, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7][8] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases. Given its cytotoxic effects, it is likely that this compound can also trigger apoptosis.

Apoptosis_Pathway Cytochalasin_J This compound Actin_Disruption Actin Cytoskeleton Disruption Cytochalasin_J->Actin_Disruption Mitochondria Mitochondria Actin_Disruption->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 downregulation Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Putative mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of this compound's biological activities. The following sections provide methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Treat cells with this compound Adherence->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance

Figure 4: Workflow for the MTT cytotoxicity assay.

Immunofluorescence Staining of Actin and Microtubules

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton and microtubule network.

Materials:

  • Cells grown on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibodies

  • Fluorescently labeled phalloidin (B8060827) (for F-actin)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% BSA for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking solution for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Immunofluorescence_Workflow Start Cells on coverslips treated with this compound Fixation Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody (anti-tubulin) Blocking->Primary_Ab Secondary_Ab_Phalloidin Secondary Antibody & Phalloidin Primary_Ab->Secondary_Ab_Phalloidin DAPI DAPI Staining Secondary_Ab_Phalloidin->DAPI Mount_Image Mount and Image DAPI->Mount_Image

Figure 5: Workflow for immunofluorescence staining of actin and microtubules.

Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like MAPK and Akt.

Materials:

  • Cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system.

Conclusion

This compound is a potent bioactive molecule with significant effects on the actin cytoskeleton and microtubule organization in mammalian cells. Its ability to induce cytotoxicity and potentially modulate key signaling pathways makes it a compound of interest for cancer research and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on expanding the quantitative data across a wider range of cell lines and elucidating the specific signaling cascades that are directly and indirectly affected by this compound.

References

The Cytochalasan Family and Its Impact on Cellular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochalasans are a group of fungal secondary metabolites well-documented for their potent effects on the actin cytoskeleton. By interacting with actin filaments, these compounds induce significant alterations in cell morphology, motility, and division, making them invaluable tools in cell biology research and potential leads in drug discovery. This technical guide provides an in-depth overview of the effects of the cytochalasan family on cell morphology and the cytoskeleton. Due to the limited availability of specific data for Cytochalasin J, this document leverages the extensive research on other prominent members of the family, such as Cytochalasin B and D, to provide a comprehensive understanding of the mechanisms of action and experimental considerations. This guide includes a summary of quantitative data, detailed experimental protocols, and diagrams of the core signaling pathways and experimental workflows.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including the maintenance of cell shape, cell motility, cytokinesis, and intracellular transport. The cytochalasan family of mycotoxins are powerful chemical probes used to investigate these processes.[1] They exert their primary effect by disrupting actin polymerization, leading to profound changes in cellular structure and function.[2][3]

While this compound has been isolated from fungi such as Diaporthe cf. ueckeri, it remains one of the less-studied members of this family.[1] Consequently, this guide will focus on the well-characterized effects of the broader cytochalasan family, providing a foundational understanding that can be extrapolated to lesser-known derivatives like this compound. Structure-activity relationship studies within the cytochalasan family indicate that variations in their chemical structures can lead to differences in potency and secondary effects.[4][5][6]

Mechanism of Action: Disruption of Actin Dynamics

Cytochalasans primarily function by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2][7] This binding action physically obstructs the addition of new actin monomers to the filament, effectively capping it and halting its elongation.[7] This disruption of actin polymerization dynamics leads to a net depolymerization of actin filaments as the natural disassembly process at the pointed (slow-growing) end continues. The consequences of this are a dramatic reorganization of the actin cytoskeleton, manifesting as a loss of stress fibers, inhibition of lamellipodia and filopodia formation, and a general collapse of the actin filament network.[8][9]

dot

cluster_0 Cellular Environment G_actin G-actin (Monomers) Barbed_end Barbed End (+) G_actin->Barbed_end Adds to F_actin F-actin (Filament) Pointed_end Pointed End (-) F_actin->Pointed_end Disruption Disruption of Cytoskeleton F_actin->Disruption Barbed_end->F_actin Polymerization Polymerization Barbed_end->Polymerization Inhibits Pointed_end->G_actin Dissociates from Cytochalasin This compound Cytochalasin->Barbed_end Binds to & Blocks Depolymerization Depolymerization

Caption: Mechanism of Cytochalasin Action on Actin Polymerization.

Effects on Cell Morphology and the Cytoskeleton

Treatment of cells with cytochalasans leads to rapid and pronounced changes in their morphology. These changes are a direct consequence of the disruption of the actin cytoskeleton.

  • Cell Rounding and Retraction: Adherent cells typically lose their spread-out morphology and become rounded.[10][11] This is due to the collapse of the tension-bearing actin stress fibers.

  • Loss of Protrusions: Lamellipodia and filopodia, which are essential for cell migration, are actin-driven structures. Their formation is inhibited, leading to a smooth cell periphery.[10]

  • Actin Aggregation: While stress fibers are disassembled, cytochalasin treatment can lead to the formation of actin aggregates or foci within the cytoplasm.[9]

  • Inhibition of Cytokinesis: The contractile ring, which is responsible for the physical separation of daughter cells during cell division, is composed of actin and myosin. Disruption of this ring by cytochalasans results in the formation of multinucleated cells.[1]

Quantitative Data on Cytoskeletal and Morphological Changes

The following table summarizes quantitative data from studies on well-characterized cytochalasans. These values provide a general reference for the expected effects of the cytochalasan family.

ParameterCell TypeCompoundConcentrationTimeObserved EffectReference
Cell Adhesion Area FibroblastsCytochalasin D2 µg/mL60 minSignificant decrease in adhesion area.[12]
Cell Height FibroblastsCytochalasin D2 µg/mL60 minSignificant increase in cell height.[12]
Transepithelial Resistance MDCKCytochalasin D2 µg/mL60 minDecrease to ~42% of initial resistance.[13]
Cell Proliferation (BrdU) hWJ-MSCsCytochalasin B0.1 - 3 µM24 hDose-dependent decrease in BrdU positive cells.[14]
Actin Polymerization (In vitro) Dictyostelium actinCytochalasin D10 nM-Half-maximal inhibition of assembly rate.[3]
Actin Polymerization (In vitro) Dictyostelium actinCytochalasin B200 nM-Half-maximal inhibition of assembly rate.[3]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of cytochalasans on the actin cytoskeleton and cell morphology.

Protocol 1: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin organization within cells.[15][16]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound (or other cytochalasan) for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes in the dark.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.

dot

cluster_1 Experimental Workflow A Cell Seeding on Coverslips B Cytochalasin Treatment A->B C Fixation (PFA) B->C D Permeabilization (Triton X-100) C->D E Phalloidin Staining (F-actin) D->E F DAPI Staining (Nuclei) E->F G Mounting F->G H Fluorescence Microscopy G->H

References

The Dual Impact of Cytochalasin J: A Primary Cellular Target Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin J, a member of the cytochalasans family of fungal metabolites, is a potent cell-permeable agent that modulates the eukaryotic cytoskeleton. While the broader class of cytochalasins is renowned for its primary interaction with actin filaments, this technical guide elucidates the nuanced and dualistic nature of this compound's cellular targets. Evidence points to a primary, albeit weak, interaction with the actin cytoskeleton, and a significant, well-documented impact on the organization and function of the mitotic spindle microtubules and kinetochore structure. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent cellular pathways and experimental workflows.

Primary Cellular Target: A Complex Interaction with the Cytoskeleton

The primary cellular target of the cytochalasin family of mycotoxins is actin. These compounds are known to bind to the barbed (plus) end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers. This disruption of actin dynamics leads to profound effects on cell morphology, motility, and division.

In the case of this compound, while it is categorized as an actin-disrupting agent, its effects are more complex and appear to be cell-system dependent. Research indicates a comparatively weak inhibitory effect on actin polymerization in some models, while demonstrating a pronounced and significant disruption of the microtubule cytoskeleton, particularly during mitosis.

Interaction with the Actin Cytoskeleton

Studies investigating the direct effect of this compound on actin polymerization have yielded results suggesting a less potent activity compared to other members of the cytochalasin family, such as Cytochalasin D.

A key study by Foissner and Wasteneys (2007) on the internodal cells of the characean alga Nitella pseudoflabellata provides a quantitative measure of this weak interaction. In a system where cytoplasmic streaming is a direct indicator of actin filament integrity and function, this compound exhibited a notably subdued effect.

ParameterValueCell SystemReference
Effect on Cytoplasmic Streaming No significant effectNitella pseudoflabellata internodal cellsFoissner and Wasteneys, 2007
Concentration Tested 200 µMNitella pseudoflabellata internodal cellsFoissner and Wasteneys, 2007
Interaction with the Microtubule Cytoskeleton

In stark contrast to its subtle effects on actin in some systems, this compound has been shown to be a potent disruptor of the mitotic spindle apparatus. Research by Wrench and Snyder (1997) on PtK1 cells provides a detailed account of these effects.

ParameterObserved EffectCell SystemConcentrationReference
Mitotic Spindle Microtubules Reorganization, fragmentation of kinetochore and non-kinetochore microtubules.PtK1 cells10-20 µg/mlWrench and Snyder, 1997
Kinetochore Structure Reduced size and disorganized lamina.PtK1 cells10-20 µg/mlWrench and Snyder, 1997
Chromosome Motion Blocked or slowed.PtK1 cells10-20 µg/mlWrench and Snyder, 1997

This evidence suggests that in mitotic cells, a primary and significant consequence of this compound treatment is the disruption of the microtubule-based spindle, leading to defects in chromosome segregation.

Experimental Protocols

This section details the methodologies for the key experiments cited in the analysis of this compound's cellular targets.

Actin Polymerization Assay: Fluorescence Photobleaching Recovery (FPR)

This protocol is based on the methodology described by Walling et al. (1988) for assessing the actin assembly activity of cytochalasins.

Objective: To quantify the effect of this compound on the rate of actin polymerization.

Materials:

  • Purified G-actin

  • Fluorescently labeled G-actin (e.g., with fluorescein (B123965) isothiocyanate)

  • Polymerization buffer (e.g., F-buffer: 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • Microscope equipped for fluorescence photobleaching recovery (confocal laser scanning microscope is ideal)

  • High-numerical-aperture objective

Procedure:

  • Sample Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of fluorescently labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: Induce actin polymerization by adding the polymerization buffer.

  • Treatment: For the experimental group, add the desired concentration of this compound to the actin solution. A vehicle control (DMSO) should be run in parallel.

  • FPR Measurement:

    • Place the sample on the microscope stage.

    • Identify a region of interest (ROI) within the sample.

    • Acquire a pre-bleach image of the ROI.

    • Use a high-intensity laser beam to photobleach the fluorescence within the ROI.

    • Immediately begin acquiring a time-lapse series of images of the ROI at a low laser intensity to monitor the recovery of fluorescence as unbleached fluorescent actin monomers diffuse into and incorporate into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • The rate of fluorescence recovery is proportional to the rate of actin polymerization and monomer diffusion.

    • Compare the recovery rates between the control and this compound-treated samples to determine the inhibitory effect of the compound.

Analysis of Mitotic Spindle and Kinetochore Structure

This protocol is a representative methodology based on the work of Wrench and Snyder (1997) for analyzing the effects of this compound on the mitotic apparatus in PtK1 cells.

Objective: To visualize and analyze the structural changes in the mitotic spindle and kinetochores upon treatment with this compound.

Part A: Immunofluorescence Microscopy of the Mitotic Spindle

Materials:

  • PtK1 cells cultured on coverslips

  • This compound stock solution

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture PtK1 cells on coverslips to the desired confluency. Treat the cells with this compound (10-20 µg/ml) for the desired duration.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the mitotic spindles in control and treated cells to assess changes in microtubule organization.

Part B: Serial Section Electron Microscopy of Kinetochores

Materials:

  • PtK1 cells cultured in appropriate dishes

  • This compound stock solution

  • Primary fixative (e.g., glutaraldehyde)

  • Secondary fixative (e.g., osmium tetroxide)

  • Dehydration series (ethanol or acetone)

  • Embedding resin (e.g., Epon)

  • Ultramicrotome

  • Transmission electron microscope (TEM)

Procedure:

  • Cell Culture and Treatment: Treat PtK1 cells with this compound as described above.

  • Fixation and Embedding: Fix the cells in glutaraldehyde, followed by post-fixation in osmium tetroxide. Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) and embed them in resin.

  • Serial Sectioning: Using an ultramicrotome, cut ultrathin serial sections (e.g., 70-90 nm) of the embedded cells.

  • Staining: Mount the serial sections on grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • TEM Imaging: Examine the serial sections using a transmission electron microscope. Acquire a series of images from consecutive sections through the region of interest (i.e., the kinetochores of mitotic chromosomes).

  • 3D Reconstruction and Analysis: Align the serial images and use appropriate software to create a 3D reconstruction of the kinetochores. Analyze the reconstructions to determine changes in kinetochore size, shape, and microtubule attachment in control versus this compound-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key cellular processes affected by this compound and the workflows of the experimental procedures used to study these effects.

actin_polymerization G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->F-actin Binds to (+) end

Diagram 1: Mechanism of Actin Interaction

experimental_workflow_FPR cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_measurement FPR Measurement cluster_analysis Data Analysis G-actin + Fluorescent G-actin G-actin + Fluorescent G-actin Induce Polymerization Induce Polymerization G-actin + Fluorescent G-actin->Induce Polymerization Add this compound Add this compound Induce Polymerization->Add this compound Pre-bleach Image Pre-bleach Image Add this compound->Pre-bleach Image Photobleach ROI Photobleach ROI Pre-bleach Image->Photobleach ROI Time-lapse Imaging Time-lapse Imaging Photobleach ROI->Time-lapse Imaging Measure Fluorescence Recovery Measure Fluorescence Recovery Time-lapse Imaging->Measure Fluorescence Recovery Compare Rates Compare Rates Measure Fluorescence Recovery->Compare Rates

Diagram 2: Fluorescence Photobleaching Recovery Workflow

mitotic_spindle_effect Mitotic Cell Mitotic Cell Disrupted Mitotic Spindle Disrupted Mitotic Spindle Mitotic Cell->Disrupted Mitotic Spindle Treatment with this compound This compound This compound Fragmented kMTs Fragmented kMTs Disrupted Mitotic Spindle->Fragmented kMTs Fragmented nkMTs Fragmented nkMTs Disrupted Mitotic Spindle->Fragmented nkMTs Disorganized Kinetochore Disorganized Kinetochore Disrupted Mitotic Spindle->Disorganized Kinetochore Chromosome Missegregation Chromosome Missegregation Disrupted Mitotic Spindle->Chromosome Missegregation

Diagram 3: Effect of this compound on Mitosis

Conclusion

Cytochalasin J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin J is a fungal metabolite that, while structurally related to other members of the cytochalasin family known for their potent effects on the actin cytoskeleton, exhibits a distinct and significant impact on microtubule organization and kinetochore structure. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for studying its effects on cellular processes. This document is intended to serve as a valuable resource for researchers in cell biology, cancer biology, and drug development.

Chemical and Physical Properties

This compound is a deacetylated analog of cytochalasin H.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 53760-20-6[2][3][4]
Molecular Formula C₂₈H₃₇NO₄[2][3][4]
Molecular Weight 451.6 g/mol [2][3][4]
Appearance White to Brown Solid[1]
Solubility Soluble in DMSO, Methanol, Ethanol (B145695), and DMF[1]
Storage Store at -20°C[1]

Mechanism of Action

While many cytochalasins are potent inhibitors of actin polymerization by capping the barbed end of F-actin, this compound is a weak inhibitor of actin assembly.[1] Its primary mechanism of action lies in its ability to significantly alter the organization of the mitotic spindle microtubules and the structure of kinetochores.[1][2]

Treatment of mitotic cells with this compound leads to a reduction in the number of kinetochore microtubules (kMTs) and a disorganization of the kinetochore lamina. Instead of forming organized bundles running from the kinetochore to the spindle pole, the kMTs become highly fragmented.[2] Non-kinetochore microtubules are also fragmented and can be arranged at oblique angles to the spindle axis.[2] This disruption of the mitotic spindle architecture can block or slow chromosome motion during mitosis.[2]

The precise signaling pathways through which this compound exerts its effects on microtubules and kinetochores are not yet fully elucidated. However, it is known that the cytoskeleton plays a role in various signaling cascades, including the MAPK pathway, which can be influenced by other cytochalasins.[5] Further research is needed to determine the specific signaling molecules and pathways that are modulated by this compound's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule organization in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)

  • Primary antibody against α-tubulin

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[4]

  • Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature.[4]

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells in suspension

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Treatment: Treat cells in culture with the desired concentration of this compound or vehicle control for the desired time period.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[6]

  • Incubation: Fix the cells on ice for at least 2 hours or at -20°C overnight.[6]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[7]

  • PI Staining: Add Propidium Iodide staining solution and incubate in the dark for at least 15-30 minutes before analysis.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI stain.[8]

Electron Microscopy of Mitotic Spindles and Kinetochores

For high-resolution analysis of the effects of this compound on the ultrastructure of the mitotic apparatus, transmission electron microscopy (TEM) is the method of choice. A published study utilized serial section electron microscopy coupled with computer-assisted reconstruction to examine the effects of 10-20 µg/ml this compound on the spindle microtubules and kinetochores of mitotic PtK1 cells.[2] Researchers wishing to replicate or extend these findings should refer to specialized protocols for preparing biological samples for TEM, which typically involve fixation with glutaraldehyde (B144438) and osmium tetroxide, dehydration, embedding in resin, ultrathin sectioning, and staining with heavy metals like uranyl acetate (B1210297) and lead citrate.

Visualizations

The following diagrams illustrate the known and hypothesized effects of this compound.

G Workflow: Immunofluorescence Staining for Microtubule Disruption cluster_workflow cell_treatment Cell Treatment (this compound) fixation Fixation (4% PFA) cell_treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescently-conjugated) primary_ab->secondary_ab staining Nuclear Staining (DAPI) secondary_ab->staining imaging Fluorescence Imaging staining->imaging G Effect of this compound on the Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis Block Mitotic Arrest/ Slowdown M->Block CJ This compound CJ->M G This compound's Impact on the Mitotic Spindle cluster_control Normal Mitotic Spindle cluster_treated This compound Treated Kinetochore Kinetochore kMT Organized Kinetochore Microtubules Kinetochore->kMT SpindlePole Spindle Pole kMT->SpindlePole DisruptedKinetochore Disorganized Kinetochore FragmentedkMT Fragmented Kinetochore Microtubules DisruptedKinetochore->FragmentedkMT DisruptedSpindle Disrupted Spindle Architecture FragmentedkMT->DisruptedSpindle CJ This compound CJ->DisruptedKinetochore CJ->FragmentedkMT

References

Early Studies on the Biological Effects of Cytochalasin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J, a member of the diverse family of fungal metabolites known as cytochalasans, has been a subject of scientific inquiry for its potent biological activities. Like its congeners, this compound is recognized for its interaction with the cellular cytoskeleton, albeit with distinct effects that differentiate it from more commonly studied compounds like Cytochalasin B and D. This technical guide provides an in-depth overview of the early research on the biological effects of this compound, with a focus on its impact on actin polymerization and mitotic spindle organization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Biological Effects of this compound

Early studies have elucidated two primary biological effects of this compound: a weak inhibition of actin assembly and a significant disruption of mitotic spindle microtubule organization and kinetochore structure. Additionally, like its structural analog Cytochalasin H, it has been noted to suppress the production of reactive oxygen species (ROS) in stimulated human neutrophils.

Quantitative Data Summary

The following tables summarize the key quantitative data from early and notable studies on the biological effects of this compound.

Table 1: Effect of this compound on Cellular Structures

Biological EffectCell TypeConcentrationOutcomeReference
Mitotic Spindle DisruptionPtK1 (Potorous tridactylus kidney)10-20 µg/mLBlocks or slows chromosome motion, alters spindle architecture--INVALID-LINK--[1]
Actin Filament ReorganizationCharacean Alga (Nitella pseudoflabellata) Internodal Cells100 µMReorganization of cortical actin filaments--INVALID-LINK--

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50Reference
K562 (Human Chronic Myelogenous Leukemia)Not Specified in Abstract1.5 µMMentioned in a 2025 review

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while some protocols are derived directly from studies on this compound, others are adapted from research on closely related cytochalasans due to the limited availability of detailed early protocols specific to this compound.

Actin Polymerization Inhibition Assay (Fluorescence Photobleaching Recovery - General Protocol)

This protocol is based on the principles of the Fluorescence Photobleaching Recovery (FPR) technique, which was reportedly used in early studies of this compound's effect on actin assembly.

Objective: To quantify the effect of this compound on the rate of actin polymerization.

Materials:

  • Purified G-actin

  • Fluorescently labeled G-actin (e.g., with fluorescein (B123965) isothiocyanate - FITC)

  • Polymerization buffer (e.g., F-buffer: 50 mM KCl, 2 mM MgCl2, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microscope with a laser for photobleaching and a sensitive detector (photomultiplier tube)

Procedure:

  • Sample Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of fluorescently labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: Place the actin solution in a microcuvette or on a microscope slide. Initiate polymerization by adding the polymerization buffer.

  • Treatment: For the experimental group, add the desired concentration of this compound to the actin solution just before initiating polymerization. For the control group, add an equivalent volume of DMSO.

  • Photobleaching: Once polymerization has reached a steady state, use a focused laser beam to photobleach a small, defined region of the sample, rendering the fluorescent actin in that area non-fluorescent.

  • Fluorescence Recovery: Monitor the recovery of fluorescence in the bleached region over time as unbleached fluorescent actin monomers from the surrounding solution are incorporated into the bleached filaments and as bleached filaments diffuse out of and unbleached filaments diffuse into the bleached spot.

  • Data Analysis: The rate of fluorescence recovery is proportional to the rate of actin filament elongation and diffusion. Compare the recovery rates between the control and this compound-treated samples to determine the inhibitory effect of the compound.

Mitotic Spindle Disruption Assay

This protocol is based on the study by Wrench and Snyder (1997) on PtK1 cells.[1]

Objective: To observe the effects of this compound on mitotic spindle organization and chromosome movement.

Materials:

  • PtK1 (Potorous tridactylus kidney) cells

  • Cell culture medium (e.g., Ham's F-10 medium with fetal bovine serum)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fixative (e.g., glutaraldehyde (B144438) or paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Fluorescent stains for microtubules (e.g., anti-α-tubulin antibody followed by a fluorescent secondary antibody) and DNA (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture PtK1 cells on coverslips in a suitable culture medium until they reach the desired confluency for observing mitotic cells.

  • Treatment: Treat the cells with 10-20 µg/mL of this compound for a defined period (e.g., 10-30 minutes). Treat a control group with an equivalent amount of DMSO.

  • Fixation and Staining:

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells to allow antibody penetration.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and observe the cells using a fluorescence microscope.

  • Analysis: Examine the morphology of the mitotic spindles, the alignment of chromosomes at the metaphase plate, and any abnormalities in chromosome segregation in both control and this compound-treated cells.

Neutrophil Respiratory Burst Assay (General Protocol)

This is a general protocol for measuring the effect of cytochalasans on the respiratory burst in neutrophils, which can be adapted for studying this compound. Cytochalasans are often used to prime neutrophils, enhancing the respiratory burst in response to a stimulus.

Objective: To determine the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA, or N-formylmethionyl-leucyl-phenylalanine - fMLP)

  • ROS detection reagent (e.g., luminol (B1675438) for chemiluminescence, or dihydrorhodamine 123 for fluorescence)

  • Luminometer or fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a suitable concentration (e.g., 1 x 10^6 cells/mL).

  • Priming: Pre-incubate the neutrophil suspension with the desired concentration of this compound (or DMSO for control) for a short period (e.g., 5-15 minutes) at 37°C.

  • Measurement:

    • Add the ROS detection reagent to the cell suspension.

    • Place the samples in a luminometer or fluorescence plate reader and measure the baseline signal.

    • Add the stimulant (PMA or fMLP) to initiate the respiratory burst.

    • Record the chemiluminescence or fluorescence signal over time.

  • Data Analysis: Compare the kinetics and magnitude of the ROS production in this compound-treated neutrophils to the control group to determine its effect on the respiratory burst.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

Actin_Polymerization_Inhibition cluster_actin Actin Dynamics G-actin G-actin Elongation Elongation G-actin->Elongation F-actin_barbed_end F-actin (barbed end) Elongation->F-actin_barbed_end Cytochalasin_J Cytochalasin_J Cytochalasin_J->Inhibition

Figure 1: Mechanism of Actin Polymerization Inhibition by this compound.

Mitotic_Spindle_Disruption_Workflow Start Start: PtK1 Cell Culture Treatment Treatment with This compound (10-20 µg/mL) or DMSO (Control) Start->Treatment Fix_Perm Fixation and Permeabilization Treatment->Fix_Perm Staining Immunostaining: α-tubulin (microtubules) DAPI (DNA) Fix_Perm->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Analysis: Spindle Morphology, Chromosome Alignment Microscopy->Analysis End End: Characterization of Spindle Defects Analysis->End

Figure 2: Experimental Workflow for Studying Mitotic Spindle Disruption.

Neutrophil_Respiratory_Burst_Workflow Start Start: Isolate Human Neutrophils Priming Priming with This compound or DMSO (Control) Start->Priming Add_Reagent Add ROS Detection Reagent Priming->Add_Reagent Stimulation Stimulate with PMA or fMLP Add_Reagent->Stimulation Measurement Measure ROS Production (Luminometry/Fluorometry) Stimulation->Measurement Analysis Data Analysis: Compare ROS levels between groups Measurement->Analysis End End: Determine effect on Respiratory Burst Analysis->End

Figure 3: Experimental Workflow for Neutrophil Respiratory Burst Assay.

Conclusion

Early investigations into the biological effects of this compound have established its role as a modulator of the cytoskeleton, with distinct impacts on actin and microtubule dynamics. While it is a less potent inhibitor of actin polymerization compared to other cytochalasans, its significant effect on the mitotic spindle highlights a potentially different spectrum of activity. The quantitative data and experimental protocols summarized in this guide provide a foundational resource for further research into the mechanisms of action of this compound and its potential applications in cell biology and therapeutic development. Future studies employing modern high-resolution imaging and proteomic techniques will undoubtedly provide a more detailed understanding of the molecular interactions of this intriguing fungal metabolite.

References

The Indirect Influence of Cytochalasin J on Microtubule Organization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin J, a potent fungal metabolite, is well-established as a tool for studying the actin cytoskeleton through its inhibitory effects on actin polymerization. However, emerging evidence reveals that its influence extends beyond actin filaments, indirectly impacting the organization and dynamics of microtubules, particularly during critical cellular processes such as mitosis. This technical guide provides an in-depth exploration of this compound's role in studying microtubule organization. It consolidates findings on its effects, details relevant experimental protocols, and elucidates the potential signaling pathways governing the intricate crosstalk between the actin and microtubule cytoskeletons. This document is intended to be a comprehensive resource for researchers leveraging this compound to unravel the complex interplay between these two fundamental components of the cellular architecture.

Introduction: Beyond Actin Inhibition

Cytochalasins are a class of mycotoxins known to bind to the barbed end of actin filaments, inhibiting both the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, and division.[1] While the primary target of cytochalasins is actin, the interconnected nature of the cytoskeleton means that perturbations in one network can have significant consequences for the others.[2] This guide focuses specifically on this compound and its documented, albeit indirect, effects on microtubule organization.

A pivotal study on mitotic PtK1 cells demonstrated that treatment with this compound leads to significant alterations in the mitotic spindle, a structure composed primarily of microtubules.[3] These findings underscore the importance of considering the secondary effects of actin-targeting drugs and highlight this compound as a valuable tool for investigating the functional linkage between the actin and microtubule cytoskeletons.

Effects of this compound on Microtubule Organization

The primary evidence for this compound's impact on microtubules comes from studies on mitotic PtK1 cells. Treatment with this compound induces a range of defects in mitotic spindle architecture.[3][4] The key observations are summarized in the table below.

Parameter Effect of this compound Treatment (10-20 µg/ml) Reference
Kinetochore Microtubules (kMTs) Reduced in number and highly fragmented. Disruption of the normal parallel alignment running from kinetochore to pole.[3]
Non-Kinetochore Microtubules (nkMTs) Splayed outside the original spindle domain and highly fragmented, typically less than 2 µm in length. Some are arranged at an oblique angle to the longitudinal spindle axis.[3]
Spindle Architecture Reorganization of spindle microtubules, sometimes resulting in the appearance of a multi-polar spindle due to the refocusing of microtubule bundles away from the original poles.[3]
Chromosome Congression Blocked or slowed, with chromosomes often located at the periphery of the spindle or completely detached.[3][4]
Kinetochore Structure Reduced size and disorganization of the kinetochore lamina.[3]

These effects demonstrate that while not a direct target, the microtubule network is highly sensitive to the integrity of the actin cytoskeleton, and its disruption by this compound has significant functional consequences for mitotic progression.

Proposed Mechanism of Action: The Actin-Microtubule Crosstalk

The effects of this compound on microtubule organization are believed to be indirect, stemming from the disruption of the actin cytoskeleton. The intricate interplay between actin filaments and microtubules is a growing area of research, with several mechanisms of crosstalk being identified.[2][5][6]

A proposed pathway for the indirect action of this compound on microtubules is visualized below.

G CytoJ This compound Actin Actin Filament Polymerization CytoJ->Actin inhibits ActinNetwork Disrupted Actin Cytoskeleton Actin->ActinNetwork LinkerProteins Disruption of Actin-MT Linker Proteins (e.g., Spectraplakins) ActinNetwork->LinkerProteins RhoA Altered RhoA Signaling ActinNetwork->RhoA MT_Stab Reduced Microtubule Stabilization LinkerProteins->MT_Stab mDia Decreased mDia Activity RhoA->mDia mDia->MT_Stab MT_Org Disorganized Mitotic Spindle (kMT & nkMT defects) MT_Stab->MT_Org

Proposed pathway of this compound's indirect effect on microtubules.

Disruption of the actin network by this compound can lead to:

  • Dysregulation of Rho GTPase signaling: Rho GTPases, such as RhoA, are key regulators of both actin and microtubule dynamics. Actin disruption can alter their activity, which in turn affects microtubule-stabilizing proteins like mDia.

  • Displacement of physical linkers: Proteins known as spectraplakins physically connect actin filaments and microtubules.[6] The depolymerization of actin can disrupt these connections, leading to microtubule destabilization.

Experimental Protocols

To study the effects of this compound on microtubule organization, a combination of cell culture, drug treatment, and high-resolution microscopy is required. Below is a detailed methodology for a key experiment.

Cell Culture and this compound Treatment
  • Cell Line: PtK1 (Potorous tridactylus kidney) cells are commonly used for mitotic studies due to their large, flat morphology and small number of chromosomes.

  • Culture Conditions: Culture PtK1 cells in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration for treating PtK1 cells is typically 10-20 µg/ml.[3]

  • Treatment: Add this compound to the culture medium of mitotic cells and incubate for a defined period (e.g., 15 minutes) before fixation and analysis.[4]

Immunofluorescence Staining for Microtubules

This protocol outlines the steps for visualizing microtubules in treated and control cells.

G Start Start: PtK1 cells on coverslips Treatment Treat with this compound (10-20 µg/ml) or vehicle (DMSO) Start->Treatment Fixation Fix with 3.7% formaldehyde in PBS for 10 min Treatment->Fixation Permeabilization Permeabilize with 0.5% Triton X-100 in PBS for 5 min Fixation->Permeabilization Blocking Block with 1% BSA in PBS for 30 min Permeabilization->Blocking PrimaryAb Incubate with primary antibody (e.g., anti-α-tubulin) for 1h Blocking->PrimaryAb Wash1 Wash 3x with PBS PrimaryAb->Wash1 SecondaryAb Incubate with fluorescently labeled secondary antibody for 1h Wash1->SecondaryAb Wash2 Wash 3x with PBS SecondaryAb->Wash2 Mount Mount on slide with DAPI-containing mounting medium Wash2->Mount Image Image with fluorescence microscope Mount->Image

Workflow for immunofluorescence staining of microtubules.
Data Acquisition and Analysis

  • Microscopy: Use a high-resolution fluorescence microscope or a confocal microscope to capture images of the microtubule network in treated and control cells.

  • Quantification: Image analysis software can be used to quantify various parameters of the microtubule network, such as microtubule density, length, and orientation. The number of kinetochore-microtubule attachments can be assessed in cells co-stained for kinetochore markers (e.g., CREST antibodies).

Conclusion and Future Directions

This compound, while primarily an actin-disrupting agent, serves as a valuable tool for investigating the intricate and vital crosstalk between the actin and microtubule cytoskeletons. The observed effects on mitotic spindle organization highlight the codependence of these two polymer systems for proper cellular function. Future research should focus on elucidating the precise molecular players and signaling cascades that mediate the indirect effects of this compound on microtubules. Such studies will not only enhance our understanding of fundamental cell biology but also inform the development of therapeutic strategies that target the cytoskeleton in diseases such as cancer. The use of advanced imaging techniques and quantitative analysis will be crucial in dissecting the nuanced and dynamic interplay between these essential cellular structures.

References

Cytochalasin J: A Fungal Metabolite Targeting the Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Natural Sources, Isolation, and Biological Activity

Introduction

Cytochalasin J is a member of the cytochalasan family, a diverse group of fungal secondary metabolites known for their potent biological activities. These compounds are characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring. This compound, like its congeners, has garnered significant interest from the scientific community due to its ability to interact with the cellular cytoskeleton, primarily by disrupting actin polymerization. This property makes it a valuable tool in cell biology research and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action.

Natural Sources of this compound

This compound is produced by various species of endophytic fungi, which live symbiotically within the tissues of plants. Documented fungal producers of this compound include:

  • Diaporthe cf. ueckeri : An endophytic fungus from which this compound has been isolated.[1][2]

  • Phomopsis sp. : Several species within this genus are known to produce a variety of cytochalasans, including this compound.[3][4][5][6][7][8]

  • Diaporthe miriciae : This species has been shown to produce Cytochalasin H and J.[9]

These fungi are typically isolated from various plant tissues and cultured in the laboratory to induce the production of secondary metabolites like this compound.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatography. The following is a generalized protocol based on methodologies reported for the isolation of cytochalasans from endophytic fungi.

Experimental Protocol: Isolation of this compound

1. Fungal Fermentation:

  • Organism: Phomopsis sp. or Diaporthe cf. ueckeri.

  • Culture Medium: Solid-state fermentation is commonly employed. Potato Dextrose Agar (PDA) or rice medium are suitable substrates.

  • Procedure:

    • Inoculate the solid medium with a mycelial culture of the fungus.

    • Incubate the culture at room temperature (approximately 25°C) in the dark for 2-4 weeks, or until sufficient fungal growth and metabolite production have occurred.

2. Extraction:

  • Solvent: Ethyl acetate (B1210297) is a commonly used solvent for extracting cytochalasans.

  • Procedure:

    • Following incubation, the fungal biomass and the solid medium are macerated and extracted exhaustively with ethyl acetate.

    • The organic solvent is then filtered to remove solid materials.

    • The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Initial Fractionation (Column Chromatography):

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Further Purification (Reversed-Phase Chromatography):

    • Fractions enriched with this compound are further purified using reversed-phase column chromatography (e.g., C18 silica gel).

    • A gradient of methanol (B129727) and water is typically used for elution.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • The final purification is achieved by preparative or semi-preparative HPLC on a C18 column.

    • An isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water is used to obtain pure this compound.

    • The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Diagram of the general experimental workflow for the isolation of this compound:

experimental_workflow start Fungal Culture (e.g., Phomopsis sp.) fermentation Solid-State Fermentation start->fermentation extraction Ethyl Acetate Extraction fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions rp_hplc Reversed-Phase HPLC fractions->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound analysis Spectroscopic Analysis pure_compound->analysis

General workflow for the isolation and purification of this compound.

Quantitative Data and Spectroscopic Characterization

While specific yields can vary significantly depending on the fungal strain and culture conditions, the following table summarizes the key characterization data for this compound.

Parameter Data Reference
Molecular Formula C₂₈H₃₇NO₄[5]
Molecular Weight 451.6 g/mol [5]
Appearance Lyophilisate[5]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[5]
HRESIMS m/z [M+H]⁺, [M+Na]⁺[2][3][10]
¹H NMR Characteristic signals for the isoindolone core and macrocyclic ring[3][10]
¹³C NMR Characteristic signals for the isoindolone core and macrocyclic ring[3][10]
2D NMR (COSY, HMBC, NOESY) Used for complete structure elucidation and stereochemical assignment[3][10]

Biological Activity and Mechanism of Action

The primary biological activity of this compound, and cytochalasans in general, is the disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

Actin is a globular protein that polymerizes to form filamentous actin (F-actin), a key component of the cytoskeleton involved in cell motility, division, and maintenance of cell shape. Cytochalasins bind to the barbed (plus) end of actin filaments, which is the fast-growing end. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[11][12][13] This disruption of actin dynamics leads to various cellular effects, including changes in cell morphology, inhibition of cell migration, and disruption of cytokinesis.

Diagram of the signaling pathway illustrating the effect of this compound on actin polymerization:

Mechanism of action of this compound on actin polymerization.

Other Biological Activities

Beyond its effects on actin, this compound has been reported to exhibit other biological activities. For instance, it can significantly alter mitotic spindle microtubule organization and kinetochore structure.[5] Additionally, like the related Cytochalasin H, it has been shown to suppress the production of reactive oxygen species in stimulated human neutrophils.[5] Some studies have also investigated the antibacterial and cytotoxic properties of this compound against various pathogens and cancer cell lines.[7]

Conclusion

This compound is a fascinating fungal metabolite with potent effects on fundamental cellular processes. Its isolation from endophytic fungi provides a renewable source for this valuable research tool. The detailed understanding of its isolation and mechanism of action, particularly its inhibitory effect on actin polymerization, solidifies its importance in cell biology and provides a foundation for its potential development as a therapeutic agent. Further research into the diverse biological activities of this compound and its derivatives may unveil new applications in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Cytochalasin J in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cytochalasin J in cell culture experiments. Due to the limited availability of specific quantitative data for this compound across various cell lines, this document emphasizes a systematic approach to determine its effective concentration for your specific research needs. The provided protocols for cytotoxicity and cytoskeletal analysis, along with an overview of the relevant signaling pathways, will enable researchers to effectively integrate this compound into their studies.

Introduction

This compound belongs to the cytochalasan family of fungal metabolites known to interact with the actin cytoskeleton. While many cytochalasans, such as Cytochalasin B and D, are well-characterized for their potent inhibition of actin polymerization, this compound, a deacetylated analog of Cytochalasin H, is reported to be a weak inhibitor of actin assembly. Notably, it has been shown to significantly impact the organization of mitotic spindle microtubules and kinetochore structure. This dual effect on both the actin and microtubule cytoskeletons makes this compound a unique tool for studying various cellular processes.

Mechanism of Action

Cytochalasans primarily act by binding to the barbed (fast-growing) ends of actin filaments, which blocks the addition of new actin monomers and thereby inhibits filament elongation.[1] This disruption of actin dynamics affects numerous cellular functions, including cell motility, division, and morphology.[1] While this compound's effect on actin is less potent, its influence on microtubule organization suggests a broader mechanism of action that warrants further investigation in specific cellular contexts.[2]

Determining the Effective Concentration of this compound

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological process under investigation. Therefore, it is crucial to perform a dose-response experiment to determine the effective concentration for your particular application.

Recommended Concentration Range for Initial Experiments

Based on data from related cytochalasans and the general cytotoxicity profile described as "weak to moderate," a broad concentration range is recommended for initial screening.

ParameterRecommended RangeNotes
Initial Screening Concentrations 0.1 µM - 100 µMA wide range is recommended to capture both subtle cytoskeletal effects and potential cytotoxicity.
Vehicle Control DMSO (≤0.1%)This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells.[3]
Incubation Time 24, 48, or 72 hoursThe optimal incubation time should be determined based on the experimental endpoint (e.g., cytotoxicity, morphological changes).

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This will establish the cytotoxic profile of the compound in your chosen cell line.

Materials:

  • This compound

  • Target adherent cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture the target cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared media with different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis software.

G Workflow for Determining IC50 of this compound cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate C Add this compound to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for Determining the IC50 of this compound.

Protocol 2: Visualization of the Actin Cytoskeleton using Phalloidin (B8060827) Staining

This protocol describes how to visualize the effects of this compound on the F-actin cytoskeleton using fluorescently labeled phalloidin.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired, non-cytotoxic concentrations of this compound (determined from the IC50 experiment) for the appropriate duration. Include a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Phalloidin Staining:

    • Prepare the fluorescently-conjugated phalloidin working solution according to the manufacturer's instructions.

    • Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Seal the coverslips with nail polish.

    • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Signaling Pathways Affected by Actin Cytoskeleton Disruption

Disruption of the actin cytoskeleton by agents like cytochalasans can have profound effects on numerous intracellular signaling pathways. The actin network serves as a scaffold for many signaling molecules and plays a critical role in mechanotransduction.

Key signaling pathways that are influenced by the state of the actin cytoskeleton include:

  • Rho Family GTPase Signaling: RhoA, Rac1, and Cdc42 are master regulators of the actin cytoskeleton. Disruption of actin dynamics can, in turn, affect the activity and downstream signaling of these GTPases, impacting processes like cell adhesion, migration, and polarity.[5]

  • Focal Adhesion Signaling: Focal adhesions are integrin-based structures that connect the extracellular matrix to the actin cytoskeleton. Perturbation of actin filaments can lead to altered focal adhesion dynamics and signaling through kinases such as Focal Adhesion Kinase (FAK) and Src.

  • NF-κB Signaling: Studies have shown that disruption of the actin cytoskeleton can lead to the activation of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[6] This activation can be mediated by reactive oxygen species (ROS) produced by NADPH oxidase.[6]

  • Mechanotransduction Pathways: The actin cytoskeleton is integral to how cells sense and respond to mechanical cues from their environment. Altering actin filament integrity can impact mechanosensitive ion channels and signaling pathways like the Hippo-YAP/TAZ pathway.

G Signaling Pathways Influenced by Actin Cytoskeleton Disruption cluster_0 Actin Cytoskeleton cluster_1 Signaling Cascades cluster_2 Cellular Processes Actin Actin Dynamics Rho Rho Family GTPases (RhoA, Rac, Cdc42) Actin->Rho FA Focal Adhesion Signaling (FAK, Src) Actin->FA NFkB NF-κB Pathway Actin->NFkB Mechano Mechanotransduction (YAP/TAZ) Actin->Mechano Motility Cell Motility & Adhesion Rho->Motility FA->Motility Survival Cell Survival & Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation Gene Gene Expression Mechano->Gene

Caption: Overview of signaling pathways affected by actin disruption.

Conclusion

While specific, quantitative data on the effective concentration of this compound is not widely available, a systematic experimental approach can readily determine its optimal working concentration for any given cell culture system. The protocols provided herein for assessing cytotoxicity and visualizing cytoskeletal effects, combined with an understanding of the downstream signaling consequences of actin disruption, will empower researchers to effectively utilize this compound as a tool to investigate a variety of cellular processes. It is recommended to consult the primary literature for more detailed information on the effects of other cytochalasans to inform experimental design.

References

Protocol for Treating Cells with Cytochalasin J: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a fungal metabolite belonging to the cytochalasan class of mycotoxins. Like other members of this family, its primary mechanism of action involves the disruption of actin polymerization. Cytochalasins bind to the fast-growing (barbed) end of F-actin, inhibiting the association and dissociation of actin monomers[1]. This interference with the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, induction of apoptosis.

Notably, this compound is a deacetylated analog of Cytochalasin H and has been reported to be a weak inhibitor of actin assembly while significantly affecting mitotic spindle microtubule organization and kinetochore structure. It has also been shown to suppress the production of reactive oxygen species (ROS) in stimulated human neutrophils. Recent studies have highlighted the antitumor properties of Chaetoglobosin J, a closely related or identical compound[1]. The integrity of the macrocyclic ring is crucial for its bioactivity, as acid-mediated transformation leads to a significant reduction in its effects on the F-actin network.

This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, guidelines for assessing its cytotoxic effects, and an overview of potentially affected signaling pathways.

Data Presentation

Comparative Cytotoxicity of Cytochalasans

Direct IC50 values for this compound are not widely available in the literature. However, data for structurally related chaetoglobosins can provide a reference for determining appropriate concentration ranges for initial experiments. It is recommended to perform a dose-response curve for each new cell line.

CompoundCell LineIC50Reference
Chaetoglobosins (general) KB, K562, MCF-7, HepG218-30 µg/mL[2][3]
Phychaetoglobins C & D HeLa, A549< 20 µM[4]
Chaetoglobosin E KYSE-302.57 µmol/L[5]
Aspochalasin I, J, K NCI-H460, MCF-7, SF-268Weak to moderate[6]

Note: The cytotoxic effects of cytochalasans can be cell-line dependent. The data in this table should be used as a guideline for designing experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO. To prepare a stock solution, dissolve the lyophilized powder in DMSO to a final concentration of 1-10 mM. For example, for a 10 mM stock solution of this compound (Molecular Weight: 451.6 g/mol ), dissolve 4.52 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Cytochalasins A, C, D, and E are known to be light-sensitive[7].

General Protocol for Treating Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced cytotoxicity[8]. For a 1000x stock solution, this would be a 1:1000 dilution.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the complete culture medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Proceed with downstream analysis (e.g., cytotoxicity assay, morphological analysis, protein extraction).

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to determine the IC50 value of this compound in a specific cell line.

Materials:

  • Cells treated with a range of this compound concentrations (as per Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow cell_seeding Seed cells in 96-well plate treatment Treat with this compound (various concentrations) cell_seeding->treatment 24h mtt_addition Add MTT solution treatment->mtt_addition 24-72h incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways and Visualization

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on other chaetoglobosins suggest potential targets and pathways that may also be relevant for this compound. For instance, Chaetoglobosin G has been shown to inhibit the EGFR/MEK/ERK signaling pathway, leading to G2/M cell cycle arrest and autophagy in lung cancer cells[6][9]. Chaetoglobosin E has been found to target Polo-like kinase 1 (PLK1), also resulting in G2/M arrest and apoptosis[5][10]. Disruption of the actin cytoskeleton by cytochalasans can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

Cytochalasin_Signaling cluster_pathway Potential Signaling Pathways Affected by Cytochalasans cluster_downstream Cellular Effects cluster_signaling Signaling Cascades Cytochalasin_J This compound Actin Actin Polymerization (Disruption) Cytochalasin_J->Actin EGFR_MEK_ERK EGFR/MEK/ERK Pathway (Inhibition) Actin->EGFR_MEK_ERK potential modulation PLK1 PLK1 (Inhibition) Actin->PLK1 potential modulation Mitochondria Mitochondrial Stress Actin->Mitochondria potential modulation CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Autophagy Autophagy EGFR_MEK_ERK->CellCycle EGFR_MEK_ERK->Autophagy PLK1->CellCycle Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways modulated by cytochalasans.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound Treatment cluster_analysis Downstream Analysis start Start prep Prepare this compound Stock Solution (1-10 mM in DMSO) start->prep culture Culture Cells to Desired Confluency prep->culture treat Treat Cells with This compound culture->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity morphology Morphological Analysis (Microscopy) treat->morphology signaling Signaling Pathway Analysis (e.g., Western Blot) treat->signaling end End cytotoxicity->end morphology->end signaling->end

Caption: General workflow for this compound experiments.

References

Application Notes and Protocols: Cytochalasin J Treatment for Actin Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites widely utilized in cell biology research to investigate processes involving the actin cytoskeleton. These compounds disrupt actin polymerization, leading to significant effects on cell motility, division, morphology, and intracellular signaling. Cytochalasin J, a member of this family, effectively induces actin filament disruption. These application notes provide detailed protocols and guidelines for the use of this compound in disrupting the actin cytoskeleton for experimental purposes.

Cytochalasins, including this compound, exert their primary effect by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2][3][4] This action physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[2][3][4] This disruption of the dynamic equilibrium between actin polymerization and depolymerization leads to a net disassembly of actin filaments, resulting in observable changes in cellular morphology, such as cell rounding and the collapse of stress fibers.[5][6]

Data Presentation

The effective concentration and treatment duration of cytochalasins can vary significantly depending on the cell type and the specific experimental goals. The following table summarizes reported concentrations and treatment times for various cytochalasins, which can serve as a starting point for optimizing experiments with this compound.

CytochalasanCell LineConcentrationTreatment DurationObserved EffectsReference
Cytochalasin DHT-291.0 µg/ml1 hourAltered F-actin distribution, formation of focal aggregates[1]
Cytochalasin DhMSCs1 µM24 hoursChange in F-actin distribution, higher intensity on cell border[7]
Cytochalasin DHEp-2Not specifiedShort and long-termNo net depolymerization of actin filaments[8]
Cytochalasin BU-2 OSLow and high conc.1 hourDisappearance of stress fibers, formation of actin aggregates[5]
Cytochalasin DNeuroblastoma cellsNot specified30 min - 8 hoursPhosphorylation of JNK[9]
19,20-Epoxycytochalasin DMOLT-410.0 µMNot specifiedCytotoxicity (IC50)[6]
19,20-Epoxycytochalasin DBT-5497.84 µMNot specifiedCytotoxicity (IC50)[6]
Cytochalasin BA549, H129910 µMUp to 24 hoursSignificant reduction in plating efficiency after 24h[10]

Experimental Protocols

Protocol 1: Visualization of Actin Disruption by Phalloidin (B8060827) Staining

This protocol describes the use of fluorescently labeled phalloidin to visualize the effects of this compound on the F-actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • This compound Treatment:

    • Prepare the working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A concentration range of 0.5 µM to 10 µM is a good starting point.

    • Include a vehicle control (medium with the same concentration of DMSO as the treatment group).

    • Remove the culture medium and add the this compound working solution or vehicle control to the cells.

    • Incubate the cells for the desired duration. A time course of 30 minutes, 1 hour, and 4 hours is recommended for initial experiments.

  • Fixation:

    • Gently aspirate the treatment solution and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]

  • Phalloidin Staining:

    • Wash the cells three times with PBS.

    • Prepare the phalloidin staining solution according to the manufacturer's instructions.

    • Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[2][11]

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.[6]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters.

Protocol 2: Quantification of G-actin/F-actin Ratio by Western Blot

This protocol provides a method to quantitatively assess the shift from filamentous (F-actin) to globular (G-actin) pools following this compound treatment.

Materials:

  • Cell cultures treated with this compound and controls

  • Actin stabilization and lysis buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Western blot equipment

  • Primary antibody against actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse the cells in an F-actin stabilization buffer on ice to preserve the in vivo G-actin/F-actin ratio.[2]

  • Fractionation:

    • Centrifuge the cell lysate at a low speed to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the F-actin. The supernatant will contain the G-actin fraction.[2]

  • Sample Preparation:

    • Carefully collect the supernatant (G-actin fraction).

    • Resuspend the pellet (F-actin fraction) in an equal volume of lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of both the G-actin and F-actin fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from the G-actin and F-actin fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against actin, followed by an HRP-conjugated secondary antibody.[2]

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities for actin in both fractions using image analysis software.

    • Calculate the G-actin/F-actin ratio for both treated and control samples to determine the effect of this compound.

Visualizations

G cluster_0 Actin Polymerization cluster_1 This compound Action G-actin G-actin F-actin Barbed End ... Pointed End G-actin->F-actin:barbed Addition of Monomers Blocked_F-actin Barbed End (Blocked) ... Pointed End Cytochalasin_J Cytochalasin_J Cytochalasin_J->Blocked_F-actin:barbed Binds to Barbed End G-actin_no_add G-actin workflow start Seed Cells on Coverslips treatment Treat with this compound (and Vehicle Control) start->treatment fixation Fix Cells (e.g., 4% PFA) treatment->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization staining Stain with Fluorescent Phalloidin and DAPI permeabilization->staining imaging Image with Fluorescence Microscope staining->imaging analysis Analyze Actin Morphology and Distribution imaging->analysis signaling_pathway cyto_j This compound actin Actin Disruption cyto_j->actin stress Cellular Stress actin->stress mapk MAPK Pathway (e.g., JNK, p38) stress->mapk gene_expression Altered Gene Expression mapk->gene_expression apoptosis Apoptosis / Cell Cycle Arrest mapk->apoptosis

References

Application Notes and Protocols for Using Cytochalasin J in Immunofluorescence for Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a potent, cell-permeable mycotoxin that acts as an inhibitor of actin polymerization.[1] Like other members of the cytochalasin family, it binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers.[2][3] This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell motility, and induction of apoptosis.[1][4] These characteristics make this compound a valuable tool in cell biology research and drug development for studying processes that involve the actin cytoskeleton.

These application notes provide detailed protocols for the use of this compound in immunofluorescence studies to visualize its effects on the actin cytoskeleton.

Mechanism of Action

This compound disrupts the actin cytoskeleton by binding to the high-affinity sites at the barbed ends of F-actin filaments.[5] This binding event physically blocks the addition of G-actin monomers, thereby inhibiting filament elongation.[1][5] At higher concentrations, some cytochalasins can also sever existing actin filaments.[2] The overall effect is a net depolymerization of the actin network, leading to the observed changes in cellular structure and function. The macrocyclic ring structure of cytochalasins is crucial for their biological activity.[1]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and related cytochalasins on actin polymerization and cellular morphology.

CompoundEffective Concentration Range (in vivo)Observed Effects on CellsReference
This compoundNot explicitly stated, but potent effects observedDrastic shortening of actin filaments[1]
Cytochalasin D0.2 - 20 µMLow dose (0.2-2 µM): Inhibition of membrane ruffling. High dose (2-20 µM): Cell rounding, contraction of actin cables, formation of actin-containing hairy filaments.[6][7]
Cytochalasin B2 x 10-7 M (half-maximal inhibition of assembly rate)Inhibition of actin polymerization[8]
ParameterConditionQuantitative MeasurementReference
F-actin distribution in hMSCsUntreatedEvenly distributed[9]
F-actin distribution in hMSCs1µM Cytochalasin D for 24hHigher intensity at cell border, lack of stress fibers[9]
Fibroblast MorphologyUntreatedStretched[10]
Fibroblast MorphologyCytochalasin D treatment (30 min)Rounded with dendritic extensions[10]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin after this compound Treatment

This protocol details the steps for treating cultured cells with this compound and subsequently staining the actin cytoskeleton using fluorescently labeled phalloidin (B8060827).

Materials:

  • Cultured cells grown on sterile glass coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto coverslips or imaging plates at a density that allows for clear visualization of individual cells and their morphology. Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete cell culture medium. A concentration range of 0.1 µM to 10 µM is a good starting point for optimization.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for a desired period. Incubation times can range from 30 minutes to several hours, depending on the cell type and the desired extent of actin disruption.[10]

  • Fixation:

    • Gently aspirate the treatment medium.

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.

  • Phalloidin Staining:

    • Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions (a common dilution is 1:100 to 1:1000).

    • Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Mandatory Visualizations

Signaling Pathway Diagram

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton.[11] They act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[12] In their active state, they interact with downstream effectors to control various aspects of actin dynamics, such as stress fiber formation, lamellipodia extension, and filopodia formation.[13] Disruption of the actin cytoskeleton by this compound can interfere with these signaling pathways.

RhoGTPaseSignaling cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle cluster_2 Downstream Effectors & Actin Remodeling Growth Factors Growth Factors Cell Adhesion Cell Adhesion GEFs GEFs (Guanine Nucleotide Exchange Factors) Cell Adhesion->GEFs Rho-GDP (inactive) Rho-GDP (inactive) Rho-GTP (active) Rho-GTP (active) GAPs GAPs (GTPase Activating Proteins) Rho-GTP (active)->GAPs GTP -> GDP ROCK ROCK Rho-GTP (active)->ROCK Actin Polymerization Actin Polymerization Rho-GTP (active)->Actin Polymerization GEFs->Rho-GDP (inactive) GDP -> GTP Myosin Myosin II Activity ROCK->Myosin Stress Fiber Formation Stress Fiber Formation Actin Polymerization->Stress Fiber Formation Myosin->Stress Fiber Formation This compound This compound This compound->Actin Polymerization Inhibits

Caption: Rho GTPase signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the immunofluorescence protocol for actin staining after this compound treatment.

ExperimentalWorkflow A 1. Cell Seeding B 2. This compound Treatment (and Vehicle Control) A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (0.1% Triton X-100) C->D E 5. Blocking (1% BSA) D->E F 6. Phalloidin Staining (Fluorescent) E->F G 7. Nuclear Staining (DAPI) F->G H 8. Mounting G->H I 9. Fluorescence Microscopy H->I

Caption: Experimental workflow for immunofluorescence staining of actin.

References

Application Notes and Protocols for Determining the Cytotoxicity of Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Cytochalasin J, a fungal metabolite known to interfere with actin polymerization. Detailed protocols for two common cytotoxicity assays, the MTT and LDH assays, are provided, along with data presentation guidelines and visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound belongs to the cytochalasan family of mycotoxins. These compounds are known to bind to the barbed, fast-growing ends of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[1][2] This disruption of the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and ultimately, apoptosis or programmed cell death.[1][2] While the primary target of cytochalasins is actin polymerization, some members of this family have been reported to have off-target effects, including the inhibition of glucose transport and influences on signaling pathways such as the MAPK pathway.[3] Understanding the cytotoxic potential of this compound is crucial for its application in cell biology research and for exploring its therapeutic potential.

This document outlines two robust methods for quantifying the cytotoxicity of this compound: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies plasma membrane damage.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The IC50 values for a compound can vary significantly depending on the cell line, exposure time, and the assay method used.[4][5]

CompoundCell LineIC50 (µM)AssayExposure Time (hrs)Reference
Aspochalasin JNCI-H460 (Non-small cell lung cancer)Weak to moderateNot SpecifiedNot Specified[4]
Aspochalasin JMCF-7 (Breast cancer)Weak to moderateNot SpecifiedNot Specified[4]
Aspochalasin J*SF-268 (CNS cancer)Weak to moderateNot SpecifiedNot Specified[4]
Cytochalasin J4 & J5**KB3.1 (Cervical cancer)Weak antiproliferative activityNot SpecifiedNot Specified[6]
  • Aspochalasin J is synonymous with this compound. ** Cytochalasin J4 and J5 are derivatives of this compound.

Note: The data presented is based on available literature. It is recommended to determine the IC50 of this compound experimentally for the specific cell line and conditions used in your research.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7][8]

Materials:

  • This compound

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. It is recommended to test a wide range of concentrations to determine the IC50 value accurately.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10]

Materials:

  • This compound

  • 96-well tissue culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells to be lysed).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Measurement: Carefully transfer a specific volume of the supernatant (as per the kit instructions, e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release: To the maximum LDH release control wells, add 10 µL of the lysis solution provided in the kit and incubate as recommended by the manufacturer. Then, collect the supernatant as in the previous step.

  • Reaction Setup: Add the LDH reaction mixture from the kit to all wells containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes). Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.

Visualizations

Signaling Pathway

Cytochalasin_Mechanism CytochalasinJ This compound ActinPolymerization Actin Polymerization CytochalasinJ->ActinPolymerization Inhibits ActinFilaments Actin Filament Disruption ActinPolymerization->ActinFilaments Disrupts CellularStress Cellular Stress ActinFilaments->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Activates Intrinsic Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with this compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (2-4h) AddMTT->Incubate AddSolubilizer Add Solubilization Solution Incubate->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with this compound SeedCells->TreatCells CollectSupernatant Collect Supernatant TreatCells->CollectSupernatant AddReactionMix Add LDH Reaction Mix CollectSupernatant->AddReactionMix Incubate Incubate (RT, 30 min) AddReactionMix->Incubate ReadAbsorbance Read Absorbance (490 nm) Incubate->ReadAbsorbance CalculateCytotoxicity Calculate % Cytotoxicity ReadAbsorbance->CalculateCytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

References

Cytochalasin J: Applications in Cell Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a mycotoxin that belongs to the cytochalasin family of fungal metabolites. These compounds are well-established as potent inhibitors of actin filament dynamics, a fundamental process underpinning cell motility. By interacting with the barbed (growing) end of actin filaments, cytochalasins effectively block the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This inhibitory action makes this compound and its analogs invaluable tools for dissecting the complex processes of cell migration, invasion, and related cellular functions.

While specific quantitative data and established protocols for this compound are less abundant in the scientific literature compared to its more commonly studied counterparts like Cytochalasin D and B, its mechanism of action as an actin and myosin inhibitor is understood.[1] One study has shown that Chaetoglobosin J (an alternative name for this compound) effectively inhibits the increase in viscosity associated with actin polymerization.[2] However, another source suggests it is a weak inhibitor of actin assembly.[3] Therefore, it is crucial for researchers to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental setup.

This document provides a comprehensive overview of the applications of this compound in cell motility studies, including detailed protocols for key experiments. The information is primarily based on the established effects of the broader cytochalasin family, with the understanding that this compound likely exhibits a similar, though potentially less potent, biological activity.

Mechanism of Action

Cytochalasins, including this compound, exert their effects on cell motility primarily by disrupting the polymerization of the actin cytoskeleton.[4][5] The dynamic assembly and disassembly of actin filaments are essential for the formation of cellular protrusions like lamellipodia and filopodia, which are critical for cell movement.

The primary molecular target of cytochalasins is the barbed end of F-actin.[6][7] By binding to this end, they physically obstruct the addition of G-actin monomers, thereby halting filament elongation. This leads to a net depolymerization of actin filaments as the disassembly at the pointed end continues. The disruption of the actin network results in a loss of cell polarity, inhibition of protrusion formation, and ultimately, a cessation of cell migration.

Data Presentation: Efficacy of Related Cytochalasins in Cell Motility Inhibition

The following tables summarize quantitative data from studies using the more characterized Cytochalasin D and B. This information can serve as a valuable reference for designing experiments with this compound, keeping in mind that dose optimization is essential.

Table 1: Effective Concentrations of Cytochalasin D in Cell Motility Assays

Cell LineAssay TypeConcentrationObserved EffectReference
Rabbit Smooth Muscle CellsCellular Outgrowth10⁻⁷ M69% decrease in cellular outgrowth[8]
Rabbit Smooth Muscle CellsCellular Outgrowth10⁻⁶ M99.7% decrease in cellular outgrowth[8]
EPC2, CP-A, HeLa, Swiss 3T314-hour Migration Assay1 µg/mLSignificant inhibition of migration in all cell types[9]
Human Breast Epithelial CellsMigration Assay1 µg/mLInhibition of migration in HME1, MCF 10A, and MDA-MB-231 cells[9]

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of Cytochalasin B and D on Actin Assembly

CompoundConditionIC₅₀Reference
Cytochalasin BF-actin fragments2 x 10⁻⁷ M[7]
Cytochalasin DF-actin fragments10⁻⁸ M[7]
Cytochalasin BAbsence of ATP4 x 10⁻⁸ M[7]
Cytochalasin DAbsence of ATP1 x 10⁻⁹ M[7]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured.

Materials:

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Sterile 200 µL pipette tips or a specialized wound-making tool

  • This compound stock solution (dissolved in DMSO)

  • Phase-contrast microscope with a camera and incubation chamber

Procedure:

  • Seed cells in a 24-well plate and grow to a confluent monolayer.

  • Create a sterile scratch in the monolayer using a 200 µL pipette tip.

  • Gently wash the wells with pre-warmed sterile PBS to remove dislodged cells.[10][11]

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration.

  • Place the plate on a microscope stage within an incubator (37°C, 5% CO₂).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours, or until the wound in the control wells is closed.

  • Analyze the images by measuring the area of the scratch at each time point. The rate of wound closure can be calculated and compared between treated and control groups.

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cells, their ability to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • Cultured cells of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Light microscope

Procedure:

  • Prepare a cell suspension in serum-free medium.

  • Add the desired concentrations of this compound to the cell suspension. Include a vehicle control.

  • In the lower chamber of the 24-well plate, add culture medium containing a chemoattractant.

  • Place the Transwell inserts into the wells.

  • Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.

  • Incubate the plate for a period appropriate for the cell type (typically 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the inserts from the wells.

  • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several fields of view using a light microscope. The results can be quantified by comparing the number of migrated cells in the treated versus control groups.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Action G_actin G-actin monomers Barbed_end G_actin->Barbed_end Polymerization F_actin F-actin filament Pointed_end F_actin->Pointed_end Barbed_end->F_actin Pointed_end->G_actin Depolymerization Cyto_J This compound Cyto_J->Barbed_end Binds and Blocks

Caption: Mechanism of this compound on Actin Dynamics.

G cluster_1 Wound Healing Assay Workflow Start Seed cells to confluence Scratch Create scratch in monolayer Start->Scratch Wash Wash with PBS Scratch->Wash Treat Add medium with this compound / Vehicle Wash->Treat Image_0h Image at Time 0 Treat->Image_0h Incubate Incubate (37°C, 5% CO2) Image_0h->Incubate Image_t Image at intervals Incubate->Image_t Analyze Analyze wound closure Image_t->Analyze

Caption: Experimental Workflow for a Wound Healing Assay.

G cluster_2 Logical Relationship of this compound Effects Cyto_J This compound Actin_Poly Inhibits Actin Polymerization Cyto_J->Actin_Poly Actin_Disrupt Disrupts Actin Cytoskeleton Actin_Poly->Actin_Disrupt Protrusion_Inhibit Inhibits Lamellipodia/Filopodia Formation Actin_Disrupt->Protrusion_Inhibit Motility_Inhibit Inhibits Cell Motility Protrusion_Inhibit->Motility_Inhibit

Caption: Logical Flow of this compound's Effect on Cell Motility.

References

Application Notes and Protocols for the Experimental Use of Cytochalasin J in Cytokinesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a potent fungal metabolite belonging to the cytochalasan family, which are well-established inhibitors of actin polymerization.[1] These compounds are invaluable tools for dissecting cellular processes that rely on a dynamic actin cytoskeleton, most notably cytokinesis, the final stage of cell division. By binding to the barbed (fast-growing) end of actin filaments, cytochalasins effectively block the addition of new actin monomers, leading to the disruption of actin-based structures.[2] This inhibitory action on actin dynamics makes this compound a powerful molecular probe for studying the mechanics and regulation of the contractile ring, the transient actomyosin (B1167339) structure responsible for physically cleaving a dividing cell into two daughter cells.

The failure of cytokinesis due to the disruption of the contractile ring often results in the formation of multinucleated cells, a hallmark phenotype that can be readily quantified.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying cytokinesis, with a focus on its mechanism of action, experimental design, and data interpretation.

Mechanism of Action

This compound, like other members of the cytochalasan family, exerts its biological effects primarily by interfering with actin filament dynamics. The key steps in its mechanism of action are:

  • Binding to the Barbed End of F-actin: this compound has a high affinity for the barbed end of filamentous actin (F-actin).[2]

  • Inhibition of Monomer Addition: By binding to this end, it physically obstructs the addition of new ATP-G-actin monomers, thereby halting filament elongation.[4]

  • Disruption of Contractile Ring Formation and Function: The contractile ring, which is essential for cytokinesis, is a dynamic structure composed primarily of actin and myosin II filaments. The constant polymerization and depolymerization of actin are crucial for its assembly, maintenance, and constriction. This compound's inhibition of actin polymerization directly disrupts these processes, leading to a failure of the contractile ring to form properly or to generate the necessary force for cleavage furrow ingression.

  • Induction of Cytokinesis Failure and Multinucleation: The ultimate consequence of contractile ring disruption is the failure of cytokinesis. While nuclear division (mitosis) may proceed normally, the cell is unable to physically divide, resulting in a single cell containing multiple nuclei.

Data Presentation: Quantitative Effects of Cytochalasins

Table 1: Cytotoxicity of Various Cytochalasins in Different Cell Lines

CytochalasanCell LineAssayIC50 (µM)Reference
Cytochalasin BL929 (mouse fibroblast)Cytotoxicity1.3[5]
Cytochalasin BHeLa (human cervical cancer)Cytotoxicity7.30[6]
Cytochalasin DHeLa (human cervical cancer)Cytotoxicity4.96[6]
Triseptatin (a cytochalasin)Multiple cancer cell linesCytotoxicity1.80 - 11.28[6]
Deoxaphomin B (a cytochalasan)Multiple cancer cell linesCytotoxicity1.55 - 6.91[6]

Table 2: Effective Concentrations of Cytochalasins for Actin Disruption and Cytokinesis Inhibition

CytochalasanEffectCell LineEffective ConcentrationReference
Cytochalasin BInhibition of actin polymerizationIn vitro0.5 - 10 µM[7]
Cytochalasin DInhibition of actin polymerizationIn vitro0.2 - 2 µM[7]
Cytochalasin DCytokinesis InhibitionHuman and mouse ES cells0.5 µM[6]

Experimental Protocols

The following are detailed protocols for utilizing this compound to study cytokinesis in cultured mammalian cells.

Protocol 1: Inhibition of Cytokinesis and Induction of Multinucleation

This protocol describes a fundamental experiment to observe and quantify the inhibition of cytokinesis by this compound, leading to the formation of multinucleated cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7, U2-OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well plates (e.g., 24-well or 96-well)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the chosen mammalian cells into multi-well plates at a density that allows for cell division without reaching confluency during the experiment.

    • Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator to allow for attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 1-10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your cell line.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the cells for a period sufficient to allow one or two cell cycles (e.g., 24-48 hours).

  • Fixation and Staining:

    • After the incubation period, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating the cells with a solution of DAPI or Hoechst 33342 in PBS for 5-10 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of multinucleated cells (cells with two or more nuclei) in at least three different fields of view for each condition.

    • The nuclei-to-cell ratio can also be determined as a quantitative measure of cytokinesis inhibition.[8]

Protocol 2: Visualization of Actin Cytoskeleton Disruption

This protocol allows for the direct observation of the effects of this compound on the F-actin cytoskeleton.

Materials:

  • Same as Protocol 1, with the addition of:

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1. For visualizing acute effects on the cytoskeleton, a shorter incubation time with this compound (e.g., 30-60 minutes) may be sufficient.

  • Fixation and Permeabilization:

    • Follow step 4 from Protocol 1 for fixation and permeabilization.

  • Actin and Nuclear Staining:

    • After permeabilization, wash the cells three times with PBS.

    • Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Incubate with a nuclear stain (DAPI or Hoechst) as described in Protocol 1.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the phalloidin conjugate and the nuclear stain. Observe the disruption of actin stress fibers and the collapse of the actin cytoskeleton in this compound-treated cells compared to the vehicle control.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the experimental use of this compound in studying cytokinesis.

Cytokinesis_Inhibition_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Prepare this compound Prepare this compound Treat Cells Treat Cells Prepare this compound->Treat Cells Incubate (24-48h) Incubate (24-48h) Treat Cells->Incubate (24-48h) Fix & Stain Nuclei Fix & Stain Nuclei Incubate (24-48h)->Fix & Stain Nuclei Image Cells Image Cells Fix & Stain Nuclei->Image Cells Quantify Multinucleation Quantify Multinucleation Image Cells->Quantify Multinucleation

Caption: Experimental workflow for studying cytokinesis inhibition with this compound.

RhoA_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effectors Centralspindlin Centralspindlin Ect2 (RhoGEF) Ect2 (RhoGEF) Centralspindlin->Ect2 (RhoGEF) activates RhoA-GDP RhoA-GDP (Inactive) Ect2 (RhoGEF)->RhoA-GDP promotes GDP-GTP exchange RhoA-GTP RhoA-GTP (Active) Formins Formins RhoA-GTP->Formins ROCK ROCK RhoA-GTP->ROCK Actin Polymerization Actin Polymerization Formins->Actin Polymerization Myosin II Activation Myosin II Activation ROCK->Myosin II Activation Contractile Ring Assembly Contractile Ring Assembly Actin Polymerization->Contractile Ring Assembly Myosin II Activation->Contractile Ring Assembly This compound This compound This compound->Actin Polymerization inhibits

Caption: RhoA signaling pathway in cytokinesis and the point of inhibition by this compound.

Conclusion

This compound is a valuable tool for investigating the intricate process of cytokinesis. Its potent inhibitory effect on actin polymerization allows for the targeted disruption of the contractile ring, providing insights into the mechanical and regulatory aspects of cell division. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of this fundamental biological process. As with any experimental system, optimization of concentrations and incubation times for the specific cell line and research question is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Cytochalasin-Induced Cell Enucleation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing cell enucleation using cytochalasins, a class of mycotoxins that disrupt actin filament polymerization. While the specific focus is on Cytochalasin J, the provided protocol is based on established methods using other well-documented cytochalasins like Cytochalasin B and D, and should be optimized for your specific cell type and application.

Introduction

Cell enucleation is the process of removing the nucleus from a cell, resulting in a cytoplast (an enucleated cell) and a karyoplast (the extruded nucleus). This technique is invaluable for studying nucleo-cytoplasmic interactions, reprogramming cells, and in various cell therapy and drug development applications. Cytochalasins induce enucleation by disrupting the actin cytoskeleton, which is crucial for maintaining cell shape and anchoring the nucleus.[1][2] This disruption, often combined with centrifugal force, facilitates the extrusion of the nucleus from the cell.

Mechanism of Action: Cytoskeletal Disruption

Cytochalasins, including this compound, exert their effects by inhibiting actin polymerization.[1][2] This leads to the disassembly of the actin filament network that forms a crucial part of the cell's cytoskeleton. The disruption of this network makes the cell membrane more malleable and weakens the cytoplasmic structures that hold the nucleus in place, making it susceptible to extrusion under physical force.[1] Research has also indicated that cytoskeletal disruption can activate signaling pathways such as the DLK/JNK pathway.[3]

Signaling Pathway

This compound This compound Actin Actin This compound->Actin inhibits polymerization DLK DLK Actin->DLK disruption activates Enucleation Enucleation Actin->Enucleation disruption facilitates JNK JNK DLK->JNK activates cJun cJun JNK->cJun phosphorylates A Seed Cells B Treat with this compound A->B C Incubate B->C D Centrifugation C->D E Separate Cytoplasts and Karyoplasts D->E F Wash and Culture Cytoplasts E->F G Verify Enucleation F->G

References

Application Notes and Protocols for Cytochalasin J in Membrane Ruffling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a member of the cytochalasan family of fungal metabolites known to be potent inhibitors of actin polymerization.[1] These compounds function by binding to the barbed (plus) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of actin-based cellular structures.[1] Membrane ruffling, the formation of dynamic, actin-rich protrusions on the cell surface, is a fundamental process in cell motility, phagocytosis, and signal transduction.[2] The inhibition of membrane ruffling is a key indicator of the disruption of the actin cytoskeleton. Therefore, cytochalasins are invaluable tools for studying these processes. Low-dose treatments with cytochalasans can selectively inhibit dynamic structures like lamellipodia and membrane ruffles, while higher concentrations often lead to more pronounced morphological changes, such as cell rounding and the formation of "arborized" structures.[1]

Mechanism of Action

The formation of membrane ruffles is a complex process driven by the controlled polymerization of actin filaments at the cell periphery. This process is primarily regulated by the Rho family of small GTPases, particularly Rac1. Upon activation by upstream signals such as growth factors, Rac1 initiates a signaling cascade that leads to the activation of the WAVE regulatory complex (WRC). The activated WRC, in turn, stimulates the actin-nucleating activity of the Arp2/3 complex, which generates a branched network of actin filaments that pushes the plasma membrane forward, resulting in the formation of lamellipodia and membrane ruffles.

This compound, like other cytochalasans, exerts its inhibitory effect by directly targeting actin filaments. By capping the barbed end, it effectively terminates filament elongation, a critical step in the protrusive force generation required for membrane ruffling. This leads to a net depolymerization of the actin network at the leading edge and the subsequent cessation of ruffling activity.

Working Concentration of this compound

The optimal working concentration of this compound for the inhibition of membrane ruffling must be determined empirically for each cell type and experimental condition. Based on studies of other cytochalasans, a starting point for optimization can be inferred. Low-dose treatments are typically sufficient to inhibit membrane ruffling without causing significant cytotoxicity or drastic changes in overall cell morphology.

Data on Related Cytochalasans for Membrane Ruffling Inhibition:

CytochalasanCell TypeEffective ConcentrationReference
Cytochalasin BMouse Fibroblasts2 µg/mL[1]
Cytochalasin DMouse Fibroblasts0.2 µg/mL
Cytochalasin DVarious Cell Types1 µM[3]
Cytochalasin BHeLa Cells1.25 µM (low concentration)[4]

Based on the available data for other cytochalasans, a starting concentration range of 0.1 µM to 5 µM for this compound is recommended for initial experiments. A dose-response curve should be generated to identify the minimal concentration that effectively inhibits membrane ruffling with the least impact on cell viability.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration of this compound

Objective: To determine the minimal effective and non-toxic concentration of this compound for inhibiting membrane ruffling in a specific cell line.

Materials:

  • Cell line of interest (e.g., fibroblasts, macrophages, cancer cell lines)

  • Complete cell culture medium

  • Sterile glass coverslips or glass-bottom imaging dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips or imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and spread overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

  • Treatment: Replace the culture medium with the prepared this compound dilutions or the vehicle control. Incubate the cells for a predetermined time, for example, 30-60 minutes, at 37°C in a CO2 incubator.

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Stain the F-actin by incubating with fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

  • Analysis: Observe the cells for the presence or absence of membrane ruffles. Quantify the percentage of cells exhibiting ruffles at each concentration. The optimal concentration is the lowest concentration that significantly reduces or eliminates membrane ruffling without causing noticeable changes in cell morphology or a decrease in cell number (indicative of toxicity).

Protocol 2: Live-Cell Imaging of Membrane Ruffling Inhibition

Objective: To visualize the dynamic process of membrane ruffling inhibition by this compound in real-time.

Materials:

  • Cell line stably or transiently expressing a fluorescently-tagged actin or a membrane-targeted fluorescent protein.

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Seed the fluorescently-labeled cells in a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.

  • Microscope Setup: Place the imaging dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate in the environmental chamber.

  • Baseline Imaging: Acquire time-lapse images of the cells before treatment to establish a baseline of normal membrane ruffling activity. Capture images every 1-2 minutes for at least 15-30 minutes.

  • Treatment: Carefully add this compound to the imaging dish to achieve the desired final concentration (determined from Protocol 1).

  • Post-Treatment Imaging: Immediately resume time-lapse imaging and continue for at least 30-60 minutes to observe the effect of this compound on membrane ruffling.

  • Analysis: Analyze the time-lapse series to determine the time course of ruffling inhibition. Quantify changes in cell morphology and ruffling dynamics over time.

Visualizations

Signaling_Pathway_of_Membrane_Ruffling Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds GEF Guanine Nucleotide Exchange Factor (GEF) Receptor->GEF Activates Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Promotes GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP WAVE_Complex WAVE Regulatory Complex (WRC) Rac1_GTP->WAVE_Complex Activates Arp23_Complex Arp2/3 Complex WAVE_Complex->Arp23_Complex Activates Actin_Polymerization Branched Actin Polymerization Arp23_Complex->Actin_Polymerization Initiates Membrane_Ruffling Membrane Ruffling Actin_Polymerization->Membrane_Ruffling Drives Cytochalasin_J This compound Cytochalasin_J->Actin_Polymerization Inhibits

Caption: Signaling pathway leading to membrane ruffling and its inhibition by this compound.

Experimental_Workflow Start Start Seed_Cells Seed cells on coverslips/ imaging dishes Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound dilutions and vehicle control Incubate_Overnight->Prepare_Reagents Treat_Cells Treat cells with this compound or vehicle (30-60 min) Prepare_Reagents->Treat_Cells Fix_Perm_Stain Fix, Permeabilize, and Stain (Phalloidin & DAPI) Treat_Cells->Fix_Perm_Stain Live_Cell_Imaging Live-Cell Imaging Treat_Cells->Live_Cell_Imaging Alternative Image_Acquisition Fluorescence Microscopy Fix_Perm_Stain->Image_Acquisition Analyze Analyze Membrane Ruffling (Quantify % of cells with ruffles) Live_Cell_Imaging->Analyze Image_Acquisition->Analyze End End Analyze->End

Caption: Experimental workflow for assessing this compound's effect on membrane ruffling.

References

Application Note: Comprehensive Purity Assessment of Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochalasin J is a fungal metabolite belonging to the cytochalasan class of polyketide-amino acid hybrids.[1] Like other members of this family, its primary biological activity involves the disruption of actin filament function, making it a valuable tool in cell biology research and a potential lead compound in drug development.[2][3] The presence of impurities, such as isomers, degradation products, or related analogs, can significantly impact experimental outcomes and toxicological assessments. Therefore, accurate and comprehensive determination of the purity of a this compound sample is critical for ensuring data reliability and reproducibility.

This document provides a detailed guide for researchers and drug development professionals on how to assess the purity of a this compound sample using a multi-pronged analytical approach, combining chromatography and spectroscopy. The primary method for quantitative purity determination is High-Performance Liquid Chromatography (HPLC), supported by spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identity confirmation and structural verification.[1][4][5]

1. Overall Purity Assessment Workflow

A combination of analytical techniques is essential for a conclusive purity statement. The workflow begins with a high-resolution chromatographic separation to quantify the main component and detect impurities, followed by spectroscopic analysis to confirm the identity and structural integrity of the target compound.

Purity_Workflow cluster_start Sample Preparation cluster_hplc Chromatographic Analysis cluster_spec Spectroscopic Confirmation cluster_end Final Assessment Start This compound Sample HPLC Reversed-Phase HPLC (Primary Purity Assay) Start->HPLC Quant Quantify Purity (% Area) HPLC->Quant Peak Integration MS HRMS (Identity & Formula) HPLC->MS Peak Confirmation NMR ¹H NMR (Structure & Integrity) HPLC->NMR Structural Verification End Purity Statement Quant->End MS->End NMR->End

Caption: Overall workflow for this compound purity assessment.

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small molecules like this compound. It separates the sample based on the differential partitioning of its components between a nonpolar stationary phase and a polar mobile phase. By measuring the relative area of the main peak corresponding to this compound against the total area of all detected peaks, a quantitative purity value (often expressed as % area) can be determined. This method is highly sensitive for detecting non-volatile impurities.[1][6]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1.0 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 50-100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
25.0595
30.0595
30.1955
35.0955
  • Data Analysis:

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Data Presentation: Example HPLC Purity Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.5215.60.45Impurity 1
215.893425.898.95This compound
318.2122.50.60Impurity 2
Total 3463.9 100.0

Identity and Structural Confirmation by Spectroscopy

While HPLC provides quantitative purity, it does not confirm the identity of the peaks. Spectroscopic methods are essential for verifying that the major peak is indeed this compound and that its structure is correct.

Spec_Workflow cluster_hplc HPLC Result cluster_validation Identity Validation cluster_methods Confirmation Methods cluster_conclusion Conclusion HPLC_Peak Major Peak (e.g., 98.95% Purity) Question Is it This compound? HPLC_Peak->Question MS HRMS Analysis Confirms Molecular Formula Question->MS Check Mass NMR NMR Analysis Confirms Structure Question->NMR Check Structure Conclusion Identity Confirmed MS->Conclusion NMR->Conclusion

Caption: Logic for identity confirmation using spectroscopy.

A. High-Resolution Mass Spectrometry (HRMS)

Application: HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of the this compound sample, distinguishing it from compounds with the same nominal mass.[4][5][7]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF, coupled to an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or by LC-MS using the HPLC method described above.

  • Ionization Mode: Positive ESI mode is typically used for cytochalasans.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.

  • Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Compare the observed mass with the theoretical mass calculated for the molecular formula of this compound (C₂₈H₃₇NO₄). The mass error should ideally be less than 5 ppm.

Data Presentation: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₈H₃₇NO₄[8]
Adduct[M+H]⁺
Theoretical m/z452.2795
Observed m/z452.2791
Mass Error (ppm)-0.88

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. A ¹H NMR spectrum serves as a unique fingerprint for this compound. The absence of significant unassigned signals in the spectrum indicates high purity, while the presence of unexpected peaks can help identify specific impurities.[1][4][7] For complete structural assignment, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed.[1][7]

Experimental Protocol:

  • Instrumentation: An NMR spectrometer with a minimum field strength of 400 MHz.

  • Sample Preparation: Dissolve 2-5 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Compare the observed chemical shifts, coupling constants, and integration values with published data for this compound.

    • Examine the spectrum for any peaks that do not correspond to the structure of this compound or the solvent.

Biological Context: Mechanism of Action

Understanding the mechanism of action is crucial for interpreting the functional consequences of impurities. This compound, like other cytochalasans, disrupts cellular processes by interfering with actin dynamics. It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of G-actin monomers.[2] This leads to a net depolymerization of actin filaments, affecting cell motility, division, and morphology.

Actin_Pathway cluster_actin Actin Dynamics cluster_inhibitor Inhibition cluster_effect Cellular Effects G_Actin G-Actin (Monomers) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization (Barbed End) Effects Disrupted Cytoskeleton (Inhibited Motility, Division) F_Actin->Effects Cyto_J This compound Cyto_J->F_Actin Binds & Blocks Barbed End

Caption: Simplified pathway of this compound's effect on actin.

Summary and Final Purity Statement

A final purity assessment should integrate the data from all analytical methods. The HPLC result provides the primary quantitative value, while MS and NMR confirm the identity and structural integrity of the main component.

Consolidated Purity Report

Analytical MethodParameterResultInterpretation
RP-HPLC % Area Purity98.95%High purity with minor impurities detected.
HRMS Mass Error-0.88 ppmMolecular formula C₂₈H₃₇NO₄ confirmed.
¹H NMR Spectral MatchMatches referenceStructure confirmed; no significant impurities observed.
Final Statement Purity ≥98% The sample is confirmed to be this compound with a purity of ≥98% as determined by HPLC, with identity confirmed by HRMS and ¹H NMR.

References

Application Notes and Protocols for Handling Cytochalasin J Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a cell-permeable fungal metabolite belonging to the cytochalasan family. These compounds are known for their ability to interact with cytoskeletal components, primarily actin filaments.[1] Specifically, this compound has been shown to be a weak inhibitor of actin assembly while significantly altering the organization of mitotic spindle microtubules and the structure of kinetochores.[2] Like other cytochalasins, it is classified as a highly toxic compound and requires stringent safety precautions during handling to minimize exposure risks. These application notes provide detailed safety information and standardized protocols for the handling of this compound powder in a laboratory setting.

Hazard Identification and Safety Data

This compound is a potent cytotoxic agent.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4] It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[4] It is also suspected of causing cancer.[4] Due to its fine powder form, there is a significant risk of aerosolization, which can lead to respiratory exposure. All handling of this compound powder must be performed within a certified chemical fume hood or other suitable containment system.

Table 1: GHS Hazard Classification for this compound [4]

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed
Acute Toxicity, DermalCategory 2DangerH310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2DangerH330: Fatal if inhaled
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound powder to prevent skin and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a barrier against dermal absorption. Double gloving is recommended for handling highly toxic compounds.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from airborne powder particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Prevents inhalation of aerosolized powder.

Experimental Protocols

Protocol for Weighing and Reconstituting this compound Powder

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Certified chemical fume hood

  • Appropriate solvent (e.g., DMSO, DMF, Ethanol)[5]

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered tips

  • Appropriate storage vials

Procedure:

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place the analytical balance inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder from the primary container to a pre-tared weighing boat using a clean spatula.

    • Handle the powder gently to minimize aerosolization.

    • Record the exact weight.

  • Reconstitution:

    • Add the appropriate volume of solvent to the vial containing the weighed this compound powder.

    • Cap the vial securely.

    • Gently vortex the vial until the powder is completely dissolved.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for long-term stability.[5]

Protocol for Spill Cleanup

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

Materials:

  • Spill kit containing:

    • Absorbent pads

    • Appropriate deactivating solution (e.g., 10% bleach solution followed by 1% sodium thiosulfate (B1220275) solution)

    • Sealable plastic bags for waste disposal

    • Forceps for handling contaminated materials

    • Additional PPE

Procedure for Minor Spills (inside a chemical fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Decontamination:

    • Cover the spill with absorbent pads.

    • Carefully apply a deactivating solution to the absorbent pads, working from the outer edge of the spill inwards.

    • Allow the deactivating solution to sit for at least 15 minutes.

  • Cleanup:

    • Using forceps, carefully place the absorbent pads and any other contaminated materials into a sealable plastic bag.

    • Wipe the spill area again with a clean absorbent pad soaked in deactivating solution.

    • Place all used materials into the waste bag.

  • Disposal: Seal the waste bag and dispose of it as cytotoxic waste according to institutional guidelines.

Procedure for Major Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Only trained personnel with appropriate respiratory protection should perform the cleanup of a major spill.

Protocol for Waste Disposal

All materials contaminated with this compound must be disposed of as cytotoxic waste.

Procedure:

  • Segregation: Collect all contaminated solid waste (e.g., gloves, weighing boats, pipette tips, vials) in a designated, labeled, and sealed cytotoxic waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Follow your institution's guidelines for the final disposal of cytotoxic waste. Do not mix with general laboratory waste.

Visualizations

Safety Workflow for Handling this compound Powder

The following diagram illustrates the essential steps for the safe handling of this compound powder.

G cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) FumeHood Verify Chemical Fume Hood Functionality Weigh Weigh Powder in Fume Hood FumeHood->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Decontaminate Decontaminate Work Area Reconstitute->Decontaminate Waste Dispose of Contaminated Waste Properly Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE

Caption: Workflow for safe handling of this compound powder.

Cellular Effects of this compound

This diagram illustrates the known cellular targets and effects of this compound.

G cluster_cytoskeleton Cytoskeleton cluster_effects Cellular Effects CytoJ This compound Actin Actin Filaments CytoJ->Actin Microtubules Mitotic Spindle Microtubules CytoJ->Microtubules ActinPoly Weak Inhibition of Actin Polymerization Actin->ActinPoly affects SpindleOrg Altered Spindle Organization Microtubules->SpindleOrg affects Kinetochore Altered Kinetochore Structure Microtubules->Kinetochore affects

Caption: Known cellular targets and effects of this compound.

References

Cytochalasin J: Application Notes and Protocols for Plant Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a fungal metabolite that belongs to the cytochalasan family, a group of potent cell-permeable mycotoxins.[1] In plant cell biology, this compound serves as a valuable tool for investigating the dynamics and functions of the actin cytoskeleton. Like other cytochalasins, it primarily acts by disrupting actin filament polymerization. This disruption has profound effects on a multitude of cellular processes that are fundamental to plant growth, development, and response to environmental cues.

This document provides detailed application notes on this compound and comprehensive protocols for its use in plant cell biology research, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2] This binding action "caps" the filament, physically obstructing the addition of new actin monomers and thereby inhibiting filament elongation.[1][2] This interference with actin polymerization leads to a net depolymerization of F-actin, resulting in the disruption of the intricate actin cytoskeletal network.[2] While this compound is known to be a weaker inhibitor of actin assembly compared to some other cytochalasins, it has been shown to significantly alter the organization of the mitotic spindle and kinetochore structure.

Applications in Plant Cell Biology

The ability of this compound to specifically target the actin cytoskeleton makes it an invaluable pharmacological tool for elucidating the role of actin in various plant cellular processes, including:

  • Cytoplasmic Streaming: Investigating the motive forces and regulation of organelle and cytoplasmic movement within the cell.

  • Cell Division: Studying the role of the actin cytoskeleton in cytokinesis, phragmoplast formation, and cell plate development.

  • Tip Growth: Analyzing the dynamics of actin filaments in polarized growth processes such as root hair and pollen tube elongation.

  • Cell Morphogenesis: Determining the contribution of the actin cytoskeleton to the establishment and maintenance of cell shape.

  • Plant-Pathogen Interactions: Exploring the role of actin dynamics in plant defense responses, including the formation of physical barriers against invading pathogens.[3]

  • Hormone Signaling: Dissecting the interplay between plant hormones and the actin cytoskeleton in regulating growth and development.[4][5]

Quantitative Data Summary

The following table summarizes quantitative data for this compound and other relevant cytochalasins in plant cell systems. It is important to note that optimal concentrations and incubation times can vary depending on the plant species, cell type, and specific experimental conditions.

CompoundPlant SystemObserved EffectEffective ConcentrationIncubation Time
This compound Nitella pseudoflabellataArrest of cytoplasmic streaming200-220 µM1 hour
Cytochalasin ANitella pseudoflabellataArrest of cytoplasmic streaming1 µM1 hour
Cytochalasin BNitella pseudoflabellataArrest of cytoplasmic streaming200-220 µM1 hour
Cytochalasin CNitella pseudoflabellataArrest of cytoplasmic streaming200-220 µM1 hour
Cytochalasin DNitella pseudoflabellataArrest of cytoplasmic streaming60 µM1 hour
Cytochalasin ENitella pseudoflabellataArrest of cytoplasmic streaming1 µM1 hour
Cytochalasin HNitella pseudoflabellataArrest of cytoplasmic streaming30 µM1 hour

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile environment.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the powder to achieve a desired stock concentration (e.g., 10 mM). It is crucial to dissolve this compound in an organic solvent like DMSO as it is poorly soluble in water.[6]

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Ensure no visible particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Properly stored stock solutions are generally stable for several months.[6]

G cluster_0 Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot mix->aliquot store Store at -20°C aliquot->store G cluster_0 Actin Staining Workflow treatment This compound Treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization phalloidin Phalloidin Staining (Actin) permeabilization->phalloidin dapi DAPI Staining (Nuclei) phalloidin->dapi imaging Fluorescence Microscopy dapi->imaging G cluster_0 Actin's Role in Plant Defense Signaling pathogen Pathogen Signal (MAMPs) receptor Receptor Kinase (e.g., FLS2) pathogen->receptor actin Actin Cytoskeleton Reorganization receptor->actin defense Downstream Defense Responses actin->defense cyto_j This compound (Inhibits Reorganization) cyto_j->actin

References

Troubleshooting & Optimization

Cytochalasin J solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin J. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings, with a particular focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that, unlike many other cytochalasins, weakly inhibits actin assembly.[1] Its more significant effect is the disruption of mitotic spindle microtubule organization and kinetochore structure.[1][2][3] This leads to blocked or slowed chromosome congression during mitosis.[2][3]

Q2: I'm having trouble dissolving this compound in my aqueous-based culture medium. Why is this happening?

Cytochalasins as a class of compounds are essentially insoluble in water. This low aqueous solubility is the primary reason for the difficulty in dissolving this compound directly into cell culture media or aqueous buffers.

Q3: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a stock solution of this compound is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO).[1][4] Other organic solvents such as dimethylformamide (DMF), ethanol, and methanol (B129727) can also be used.[1]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

To avoid cytotoxic effects, the final concentration of DMSO in your aqueous medium should not exceed 0.1%.[5] For sensitive cell lines, it is advisable to keep the final DMSO concentration even lower.

Q5: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

Precipitation upon addition to aqueous media is a common issue. Here are some troubleshooting steps:

  • Use a concentrated stock solution: Prepare a highly concentrated stock solution in DMSO (e.g., 1000x the final desired concentration). This minimizes the volume of organic solvent added to the aqueous medium.

  • Add dropwise while vortexing: Add the stock solution to your culture medium drop by drop while gently vortexing or swirling the medium. This facilitates rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.

  • Pre-warm the medium: Adding the stock solution to pre-warmed (37°C) culture medium can sometimes improve solubility.

  • Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates. However, be cautious as this may affect the stability of other components in your medium.

Q6: How should I store my this compound stock solution?

Store your this compound stock solution at -20°C.[1][4] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Quantitative Solubility Data

CompoundSolventSolubility
Cytochalasin B Dimethylformamide (DMF)~30 mg/mL[6]
Dimethyl sulfoxide (DMSO)~20 mg/mL[6]
Ethanol~20 mg/mL[6]
DMF:PBS (pH 7.2) (1:20)~0.05 mg/mL[6]
Cytochalasin D Dimethyl sulfoxide (DMSO)~100 mg/mL[7]
Dichloromethane~10 mg/mL[7]

Note: this compound is qualitatively described as soluble in DMF, DMSO, ethanol, and methanol.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, high-purity

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 451.6 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 4.516 mg of this compound.

  • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions in Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your chosen volume of aqueous medium. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution.

  • Pre-warm the aqueous medium to the appropriate temperature for your experiment (e.g., 37°C for cell culture).

  • While gently vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for extended periods.[6]

Visualizations

Experimental Workflow: Solubilization of this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store dilute Dilute Stock Solution (Dropwise while vortexing) store->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Effect of this compound on Mitosis

G Cyto_J This compound Spindle Mitotic Spindle Microtubules Cyto_J->Spindle affects Kinetochore Kinetochore Structure Cyto_J->Kinetochore affects Fragmentation Microtubule Fragmentation Spindle->Fragmentation leads to Disorganization Disorganization of Kinetochore Lamina Kinetochore->Disorganization leads to Chromosome Chromosome Congression Fragmentation->Chromosome impacts Disorganization->Chromosome impacts Block Blocked/Slowed Congression Chromosome->Block

Caption: this compound's impact on mitotic processes.

References

Technical Support Center: Cytochalasin J and Actin Cytoskeleton Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Cytochalasin J, specifically its failure to induce pronounced actin disruption.

Frequently Asked Questions (FAQs)

Q1: My treatment with this compound is not disrupting the actin cytoskeleton as expected. Is the compound faulty?

A1: Not necessarily. While most cytochalasans are potent inhibitors of actin polymerization, this compound is documented to be a weak inhibitor of actin assembly.[1][2] Its primary and more potent effect is on the organization of microtubules, particularly during mitosis.[1][2][3] Therefore, a lack of significant actin disruption, especially at lower concentrations, is consistent with the known activity of this compound.

Q2: What is the primary mechanism of action of this compound?

A2: Like other cytochalasins, this compound interacts with the barbed (fast-growing) end of actin filaments, which can interfere with the addition of new actin monomers.[4][5][6][7] However, its affinity for actin is weaker compared to other members of the cytochalasan family. Its more significant reported activity is the disruption of mitotic spindle microtubule organization and alteration of kinetochore structure.[3]

Q3: At what concentration should I see effects of this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being studied. For its weak actin-related effects, such as the arrest of cytoplasmic streaming in plant cells, concentrations in the range of 200-220 µM have been reported.[8] In contrast, its effects on microtubule organization and kinetochore structure in mammalian PtK1 cells are observed at much lower concentrations, in the range of 10-20 µg/ml.[3]

Q4: Are there any known off-target effects for cytochalasins that could be influencing my results?

A4: Yes, some cytochalasins, particularly Cytochalasin B, are known to have off-target effects, with the most notable being the inhibition of glucose transport.[9][10] Cytochalasin D has a weaker effect on glucose transport.[9] While specific off-target effects for this compound are less documented, it's a possibility to consider, especially at high concentrations. If you suspect metabolic effects are confounding your results, consider using a different cytochalasan with a more specific activity profile or measuring glucose uptake in your experimental system.

Troubleshooting Guide: No Observable Actin Disruption with this compound

If you are not observing the expected (albeit weak) actin disruption with this compound, consider the following troubleshooting steps:

Problem 1: Suboptimal Compound Handling and Activity
Possible CauseSuggested Solution
Compound Degradation This compound solutions should ideally be prepared fresh for each experiment. If storage is necessary, store at -20°C for up to one month and protect from light and repeated freeze-thaw cycles.[11]
Incorrect Concentration Verify the calculations for your working solution from the stock. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Low Cell Permeability While cytochalasans are generally cell-permeable, efficiency can vary between cell types. Ensure adequate incubation time for the compound to enter the cells.
Problem 2: Issues with Visualization of the Actin Cytoskeleton
Possible CauseSuggested Solution
Suboptimal Phalloidin (B8060827) Staining The protocol for phalloidin staining is critical for accurate visualization of F-actin. Ensure proper fixation (methanol-free formaldehyde (B43269) is often recommended), permeabilization, and optimal concentration and incubation time for the phalloidin conjugate.[3][9][12][13]
Fixation Artifacts The fixation process itself can sometimes alter cytoskeletal structures. Consider trying different fixation methods (e.g., varying fixative concentration, time, or temperature) to rule out artifacts.
Microscopy Settings Ensure that the microscope settings (laser power, exposure time, filter sets) are optimized for the fluorophore conjugated to your phalloidin to ensure a clear signal.
Problem 3: Cell-Type Specific Responses
Possible CauseSuggested Solution
Resistant Cell Line The sensitivity of the actin cytoskeleton to cytochalasins can be highly cell-type dependent.[4][12] Some cell lines may be inherently more resistant to the effects of this compound on actin.
High Actin Turnover Rate In cells with very dynamic actin, the weak inhibitory effect of this compound might be overcome by rapid actin polymerization and turnover.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound and other commonly used cytochalasins. Note that these values can be highly dependent on the cell type and experimental conditions.

CompoundPrimary Target(s)Effective Concentration Range (Actin Disruption)Effective Concentration Range (Other Effects)Reference(s)
This compound Microtubules, Actin (weak)200-220 µM (arrest of cytoplasmic streaming in plant cells)10-20 µg/ml (disruption of mitotic spindle in PtK1 cells)[3][8]
Cytochalasin B Actin, Glucose Transporters0.15-0.3 µg/ml (enhancement of cytotoxicity); higher concentrations for disruptionInhibition of glucose transport[9][14]
Cytochalasin D Actin0.2 - 2 µMWeaker inhibition of glucose transport compared to Cytochalasin B[9][15][16]

Experimental Protocols

Protocol 1: Visualization of F-Actin by Phalloidin Staining

This protocol is a general guideline for staining filamentous actin in fixed and permeabilized mammalian cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Methanol-Free Formaldehyde in PBS (Fixation Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Solution)

  • Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding.

  • Phalloidin Staining: Dilute the fluorescently conjugated phalloidin in 1% BSA in PBS to the manufacturer's recommended concentration. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[9][12]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol provides a general method for visualizing the microtubule network in cultured mammalian cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution) or ice-cold Methanol (B129727)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution, if using PFA fixation)

  • Blocking Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Fixation (choose one):

    • PFA Fixation: Gently wash cells with pre-warmed PBS and fix with 4% PFA in PBS for 10-15 minutes at room temperature.[4]

    • Methanol Fixation: Gently wash cells with pre-warmed PBS and fix with ice-cold methanol for 5-10 minutes at -20°C.[4]

  • Washing (for PFA fixation): Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's instructions. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[4]

  • Washing: Wash cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.[4]

  • Washing: Wash cells three times with PBST for 5 minutes each in the dark.

  • Nuclear Counterstaining: Incubate with DAPI solution for 5 minutes.

  • Final Wash: Wash twice with PBS.

  • Mounting and Imaging: Mount and visualize as described in Protocol 1.

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_hypothesis Hypothesis Formulation cluster_validation Experimental Validation start No Expected Actin Disruption Observed check_compound Verify Compound Integrity and Concentration start->check_compound check_protocol Review Staining Protocol (Fixation, Permeabilization) check_compound->check_protocol If compound is OK check_cell_type Consider Cell-Type Specificity check_protocol->check_cell_type If protocol is optimal weak_actin_effect Hypothesis 1: Weak Actin Inhibition by this compound check_cell_type->weak_actin_effect microtubule_effect Hypothesis 2: Primary Effect on Microtubules check_cell_type->microtubule_effect off_target_effect Hypothesis 3: Off-Target Effects check_cell_type->off_target_effect actin_assay Visualize Actin (Phalloidin Staining) weak_actin_effect->actin_assay microtubule_assay Visualize Microtubules (Immunofluorescence) microtubule_effect->microtubule_assay control_assay Use Alternative Cytochalasin (e.g., Cytochalasin D) off_target_effect->control_assay

Caption: Troubleshooting workflow for unexpected this compound results.

cluster_cyto_j cluster_actin Actin Cytoskeleton cluster_microtubule Microtubule Cytoskeleton cyto_j This compound actin_barbed Actin Filament (Barbed End) cyto_j->actin_barbed Weak Inhibition spindle Mitotic Spindle cyto_j->spindle Strong Disruption kinetochore Kinetochore Structure cyto_j->kinetochore Strong Disruption actin_poly Actin Polymerization actin_barbed->actin_poly Monomer Addition actin_disrupt Actin Disruption actin_barbed->actin_disrupt Leads to (minor) microtubule_disrupt Microtubule Disorganization spindle->microtubule_disrupt Leads to kinetochore->microtubule_disrupt Leads to

Caption: Dual mechanism of this compound on actin and microtubules.

References

Technical Support Center: Cytochalasin J Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin J in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies and other issues you may encounter during your research.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why am I observing inconsistent or variable effects on the actin cytoskeleton with this compound treatment?

Answer: Inconsistent effects of this compound on the actin cytoskeleton can arise from several factors, ranging from procedural inconsistencies to the inherent biological complexity of the experimental system.

Possible Causes and Solutions:

  • Concentration-Dependent Effects: Cytochalasins, including this compound, can elicit different cellular responses at varying concentrations. Low doses may primarily affect dynamic structures like lamellipodia, leading to inhibition of membrane ruffling, while higher concentrations can cause a more drastic collapse of the actin network and the formation of actin aggregates.[1][2]

    • Solution: Perform a thorough dose-response experiment to determine the optimal concentration of this compound for your specific cell type and desired phenotype. Start with a broad range of concentrations and narrow down to the lowest effective concentration that produces the desired on-target effect.

  • Cell-Type Specificity: The organization and dynamics of the actin cytoskeleton can vary significantly between different cell types. This can lead to differential sensitivity to this compound.

    • Solution: Be aware that the effective concentration and the resulting phenotype may not be directly transferable from one cell line to another. It is crucial to optimize the treatment conditions for each cell line used.

  • Compound Stability and Handling: this compound, like other cytochalasins, can be sensitive to storage conditions and handling. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound and reduced potency. Stock solutions of cytochalasins are generally recommended to be stored at -20°C.[3]

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Solvent Effects: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent in the final cell culture medium can have cytotoxic effects and may interfere with cellular processes, leading to inconsistent results.

    • Solution: Ensure that the final concentration of the solvent in your experiments is consistent across all samples, including vehicle controls, and is at a non-toxic level (typically below 0.5%).

Question 2: My cells are showing unexpected morphological changes or cytotoxicity that don't seem related to actin disruption after this compound treatment. What could be the cause?

Answer: While the primary target of cytochalasans is actin, off-target effects are a known phenomenon and can contribute to unexpected cellular responses. For this compound, a significant off-target effect is the disruption of microtubule organization.

Possible Causes and Solutions:

  • Microtubule Disruption: this compound has been shown to significantly alter mitotic spindle microtubule organization and kinetochore structure.[4][5] This can lead to defects in cell division, such as blocked or slowed chromosome congression, and the formation of multipolar spindles.[5]

    • Solution: To confirm if the observed phenotype is due to microtubule disruption, you can perform immunofluorescence staining for α-tubulin to visualize the microtubule network. Compare the microtubule morphology in this compound-treated cells with that of untreated cells and cells treated with a known microtubule-targeting agent.

  • General Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can induce cytotoxicity that may not be directly linked to its effects on the cytoskeleton.

    • Solution: Perform a cytotoxicity assay, such as an MTT or neutral red assay, to determine the cytotoxic profile of this compound in your cell line. This will help you distinguish between specific cytoskeletal effects and general toxicity.

  • Secondary Cellular Stress Responses: Disruption of the cytoskeleton can trigger secondary stress responses within the cell, leading to a cascade of events that may not be immediately attributable to the primary mechanism of action of the drug.

    • Solution: Consider investigating markers of cellular stress, such as the expression of heat shock proteins or the activation of stress-activated protein kinase (SAPK/JNK) pathways, to determine if your treatment conditions are inducing a general stress response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other members of the cytochalasan family, primarily acts by binding to the barbed (fast-growing) end of actin filaments. This binding inhibits both the association and dissociation of actin monomers, thereby disrupting actin filament dynamics and organization.[5] However, it is considered a weak inhibitor of actin assembly compared to other cytochalasins.[6]

Q2: What are the known off-target effects of this compound?

A2: The most significant documented off-target effect of this compound is its ability to disrupt microtubule organization. It has been shown to cause fragmentation of spindle microtubules and affect kinetochore structure, leading to defects in mitosis.[4][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. It is recommended to store the stock solution in aliquots at -20°C to maintain its stability and avoid repeated freeze-thaw cycles.[3] For experimental use, the stock solution should be diluted to the final working concentration in cell culture medium.

Q4: What are typical working concentrations for this compound?

A4: The effective concentration of this compound can vary widely depending on the cell type and the biological process being studied. For its effects on microtubule organization and mitosis, concentrations in the range of 10-20 µg/ml have been used in PtK1 cells.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Can the effects of this compound be reversed?

A5: The reversibility of the effects of cytochalasins can depend on the specific compound, the concentration used, and the duration of treatment. For some cytochalasans, the effects on the actin cytoskeleton are reversible upon removal of the compound.[7] However, prolonged exposure or high concentrations may lead to irreversible changes or cytotoxicity. The reversibility of this compound's effects should be determined empirically for your experimental system.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Cytochalasans

CompoundCell LineIC50 (µM)Reference
This compound K562 (Human Leukemia)1.5[5]
Cytochalasin BL929 (Mouse Fibroblast)~1.3[8]
Cytochalasin DHeLa (Human Cervical Cancer)5.72[8]
Aspochalasin DU937 (Human Leukemia)0.81 µg/mL[8]

Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time. This table provides a general comparison.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Visualization of the Actin Cytoskeleton using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of this compound on the F-actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effects of this compound on the microtubule network.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold) or 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS, if using PFA)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation:

    • Methanol Fixation: Gently wash cells with PBS, then fix with ice-cold methanol for 5-10 minutes at -20°C.

    • PFA Fixation: Gently wash cells with PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes.

  • Washing: Wash once with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualization

actin_polymerization_inhibition G_actin G-actin (Monomers) Barbed_End Actin Filament (Barbed End) G_actin->Barbed_End Polymerization Inhibition Inhibition of Polymerization Barbed_End->Inhibition Cytochalasin_J This compound Cytochalasin_J->Barbed_End Binds to Inhibition->G_actin Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton Inhibition->Disrupted_Cytoskeleton

Caption: Inhibition of actin polymerization by this compound.

microtubule_disruption_workflow Start Start: Inconsistent Results Observed Hypothesis1 Is it an on-target actin effect? Start->Hypothesis1 Hypothesis2 Is it an off-target microtubule effect? Start->Hypothesis2 Actin_Check Perform Phalloidin Staining Hypothesis1->Actin_Check Yes Dose_Response Conduct Dose-Response Experiment Hypothesis1->Dose_Response No Microtubule_Check Perform α-tubulin Immunofluorescence Hypothesis2->Microtubule_Check Yes Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Hypothesis2->Cytotoxicity_Assay No Conclusion_Actin Optimize concentration for desired actin phenotype Actin_Check->Conclusion_Actin Conclusion_Microtubule Acknowledge and control for microtubule disruption Microtubule_Check->Conclusion_Microtubule Dose_Response->Conclusion_Actin Conclusion_Toxicity Use non-toxic concentrations Cytotoxicity_Assay->Conclusion_Toxicity

Caption: Troubleshooting workflow for inconsistent this compound results.

cytochalasin_j_effects Cyto_J This compound Actin Actin Filament (Barbed End) Cyto_J->Actin Primary Target Microtubules Microtubules Cyto_J->Microtubules Off-Target Actin_Disruption Weak Inhibition of Actin Polymerization Actin->Actin_Disruption Microtubule_Disruption Spindle Microtubule Fragmentation Microtubules->Microtubule_Disruption Kinetochore Altered Kinetochore Structure Microtubules->Kinetochore Cell_Morphology Changes in Cell Morphology Actin_Disruption->Cell_Morphology Mitotic_Defects Mitotic Defects (e.g., chromosome mis-segregation) Microtubule_Disruption->Mitotic_Defects Kinetochore->Mitotic_Defects

References

Why is my Cytochalasin J experiment not reproducible?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Cytochalasin J. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fungal metabolite that acts as a cell-permeable inhibitor of actin and myosin.[1] It belongs to the cytochalasin family of mycotoxins, which are known to bind to the fast-growing barbed end of actin filaments, thereby blocking both the assembly and disassembly of actin monomers.[2][3] This disruption of actin polymerization can lead to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[2] Specifically, this compound is a deacetylated analog of Cytochalasin H. While it is considered to be a weak inhibitor of actin assembly, it significantly impacts mitotic spindle microtubule organization and kinetochore structure.[4]

Q2: My this compound experiment is not reproducible. What are the common causes?

Irreproducibility in this compound experiments can stem from several factors, ranging from reagent stability to subtle variations in cell culture conditions. Key areas to investigate include:

  • Reagent Quality and Handling:

    • Stock Solution Stability: The stability of your this compound stock solution is critical. Improper storage can lead to degradation and loss of activity. It is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5][6]

    • Solvent Effects: this compound is typically dissolved in solvents like DMSO. The final concentration of the solvent in your cell culture medium should be consistent and non-toxic to your cells.

    • Purity of the Compound: The purity of the this compound used can impact its effective concentration and introduce variability.

  • Cell Culture Conditions:

    • Cell Line Authentication and Passage Number: Ensure your cell line is correctly identified and use a consistent and low passage number for your experiments. Cell lines can undergo phenotypic drift over multiple passages.

    • Cell Density: The density at which cells are seeded can influence their response to treatment. Maintain consistent cell densities across all experiments.[7]

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and lead to inconsistent results. Regularly test your cell cultures for contamination.

  • Experimental Parameters:

    • Concentration and Incubation Time: The effects of cytochalasins can be highly dependent on concentration and the duration of exposure.[6][8] Inconsistent timing or inaccurate dilutions can lead to significant variations.

    • Assay-Specific Variability: Different assays have inherent sources of variability. For instance, in immunofluorescence, antibody specificity and incubation times are critical, while in proliferation assays, the initial seeding density is paramount.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected morphological changes in cells treated with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Degraded this compound Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.[5][6]
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect.
Inconsistent Incubation Time Use a precise timer for all incubation steps. Ensure that all samples are treated for the exact same duration.
Cell Culture Variability Use cells from a similar passage number for all experiments. Ensure consistent cell seeding density. Regularly check for mycoplasma contamination.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
Problem 2: High background or weak signal in immunofluorescence staining of the cytoskeleton after this compound treatment.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with low background.
Inadequate Fixation The choice of fixative can impact antigen preservation. For actin staining, methanol-free formaldehyde (B43269) is often preferred as methanol (B129727) can disrupt actin filaments.[3]
Insufficient Permeabilization Ensure complete permeabilization to allow antibody access to intracellular targets. Triton X-100 is a commonly used permeabilizing agent.
Insufficient Blocking Block non-specific antibody binding by incubating with a suitable blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
Autofluorescence Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a different fixative or a commercial autofluorescence quenching kit.
Photobleaching Minimize exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[4] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

  • Storage: Store the aliquots at -20°C, protected from light. Under these conditions, solutions are generally stable for up to three months.[5][6]

  • Usage: Before use, allow an aliquot to warm to room temperature before opening to prevent condensation. Prepare fresh dilutions in culture medium for each experiment. Aqueous solutions of cytochalasins are not recommended for long-term storage due to the potential for hydrolysis and precipitation.[5]

Protocol 2: Immunofluorescence Staining of F-Actin
  • Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the specified incubation time. Include a vehicle-only control.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.[3]

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • F-Actin Staining: Incubate the cells with a fluorescently-conjugated phalloidin (B8060827) solution (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the F-actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Data Presentation

Table 1: Solubility of Cytochalasins

CompoundSolventSolubilityReference
This compoundDMFSoluble[4]
DMSOSoluble[4]
EthanolSoluble[4]
MethanolSoluble[4]
Cytochalasin DDMSO~100 mg/mL[9]
Dichloromethane~10 mg/mL[9]

Table 2: Recommended Storage Conditions for Cytochalasin Stock Solutions

CompoundSolventStorage TemperatureStabilityReference
This compoundDMSO-20°CUp to one month (recommended to prepare fresh)[1]
Cytochalasin DDMSO-20°CUp to three months (in aliquots)[6][10]

Visualizations

Cytochalasin_Action_Pathway cluster_cell Cell Membrane This compound This compound Barbed End This compound->Barbed End Binds to Actin Monomer Actin Monomer Actin Monomer->Barbed End Polymerization Actin Filament Actin Filament Barbed End->Actin Filament Disrupted Actin Polymerization Disrupted Actin Polymerization Barbed End->Disrupted Actin Polymerization Inhibits Altered Cell Morphology Altered Cell Morphology Disrupted Actin Polymerization->Altered Cell Morphology Inhibition of Cell Division Inhibition of Cell Division Disrupted Actin Polymerization->Inhibition of Cell Division

Caption: Mechanism of this compound on Actin Polymerization.

Troubleshooting_Workflow Start Start Irreproducible Results Irreproducible Results Start->Irreproducible Results Check Reagent Quality Check Reagent Quality Irreproducible Results->Check Reagent Quality Step 1 Review Cell Culture Practices Review Cell Culture Practices Check Reagent Quality->Review Cell Culture Practices Step 2 Verify Experimental Parameters Verify Experimental Parameters Review Cell Culture Practices->Verify Experimental Parameters Step 3 Reproducible Results Reproducible Results Verify Experimental Parameters->Reproducible Results

Caption: A logical workflow for troubleshooting irreproducible this compound experiments.

References

Optimizing Cytochalasin J Concentration for Specific Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cytochalasin J concentration for specific cell lines. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fungal metabolite that primarily disrupts the actin cytoskeleton by inhibiting actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers.[1][2] This leads to changes in cell morphology, inhibition of cell motility, and induction of apoptosis. Uniquely, this compound has also been observed to affect microtubule organization, making it a subject of interest for studying the interplay between the actin and microtubule cytoskeletons.

Q2: What is a typical effective concentration range for this compound?

The optimal concentration of this compound is highly cell-line dependent. However, based on studies of various cytochalasins, a general starting point for observing effects on cellular structures can be categorized as:

  • Low-dose effects: 0.2 µM to 2 µM[2][3]

  • High-dose effects: 2 µM to 20 µM[2][3]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How does this compound's effect on microtubules differ from its effect on actin?

While this compound's primary target is actin polymerization, its influence on microtubules appears to be a secondary or indirect effect. Disruption of the actin network by cytochalasins can lead to an altered distribution and extension of microtubules into peripheral cell regions.[4][5][6] This is thought to be due to the release of physical constraints imposed by the actin cytoskeleton on microtubule dynamics.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect on cell morphology or actin filaments. 1. Concentration too low: The concentration of this compound is below the effective threshold for the specific cell line. 2. Inactive compound: The this compound may have degraded due to improper storage. 3. Cell line resistance: The cell line may be inherently resistant to the effects of this compound.1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Verify compound activity: Use a new stock of this compound and ensure it is stored correctly (typically at -20°C in a desiccated environment). 3. Try a different cytochalasin: Consider using a more potent analog like Cytochalasin D as a positive control.
Excessive cell death or detachment even at low concentrations. 1. High sensitivity of the cell line: The cell line is particularly sensitive to the cytotoxic effects of this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Lower the concentration range: Start with nanomolar concentrations and perform a careful dose-response analysis for cytotoxicity. 2. Reduce final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in cell health and density: Differences in cell confluency or passage number can affect cellular responses. 2. Inconsistent incubation times: The duration of exposure to this compound was not uniform.1. Standardize cell culture conditions: Use cells at a consistent confluency and passage number for all experiments. 2. Maintain consistent timing: Ensure precise and consistent incubation times for all experimental replicates.
Unexpected changes in microtubule organization without significant actin disruption. 1. Cell-line specific response: The cell line may have a unique interplay between its actin and microtubule networks. 2. Off-target effects: At certain concentrations, this compound might have off-target effects that predominantly influence microtubules.1. Carefully titrate the concentration: Determine if there is a concentration window where actin disruption occurs without major microtubule alterations. 2. Use microtubule-specific drugs as controls: Compare the effects with known microtubule-disrupting agents (e.g., nocodazole) and stabilizers (e.g., paclitaxel) to dissect the specific effects of this compound.

Data Presentation

Table 1: Effective Concentrations of this compound on Cellular Structures
EffectConcentration RangeCell Line(s)Reference
Inhibition of membrane ruffling0.2 - 2 µMC3H cells[2][3]
Rounding up of fibroblastic cells2 - 20 µMMultiple[2][3]
Contraction of actin cables2 - 20 µMMultiple[2][3]
Inhibition of lymphocyte capping2 - 20 µMLymphocytes[2][3]
Inhibition of actin filament elongation (in vitro)Low µM rangeN/A[2]
Effect on viscosity of actin filaments (in vitro)High µM rangeN/A[2]
Table 2: Qualitative Cytotoxicity of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeCytotoxicityReference
NCI-H460Non-small cell lung cancerWeak to moderate[2]
MCF-7Breast cancerWeak to moderate[2]
SF-268CNS cancerWeak to moderate[2]

Note: Specific IC50 values for this compound are not widely available in the literature. Researchers should determine the IC50 for their specific cell line experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Visualizing the Effects of this compound on Actin and Microtubules using Immunofluorescence

This protocol allows for the direct observation of cytoskeletal changes induced by this compound.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibodies (anti-α-tubulin)

  • Fluorescently labeled secondary antibodies

  • Fluorescently labeled phalloidin (B8060827) (for F-actin)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with a range of this compound concentrations (determined from the cytotoxicity assay to be sub-lethal for morphological studies) for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.

Visualizations

experimental_workflow cluster_0 Phase 1: Determine Cytotoxicity (IC50) cluster_1 Phase 2: Morphological Analysis cluster_2 Phase 3: Functional Assays a Seed Cells in 96-well Plate b Treat with Serial Dilutions of this compound a->b c Perform MTT Assay b->c d Determine IC50 Value c->d i Select Optimal Concentration d->i e Seed Cells on Coverslips f Treat with Sub-lethal Concentrations e->f g Immunofluorescence Staining (Actin & Microtubules) f->g h Fluorescence Microscopy g->h h->i j Perform Functional Assays (e.g., Migration, Invasion) i->j

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway A This compound B Inhibition of Actin Polymerization A->B C Disruption of Actin Cytoskeleton B->C D Altered Cell Morphology & Motility C->D E Apoptosis Induction C->E F Altered Microtubule Organization C->F Indirect Effect G Changes in Microtubule-dependent Processes (e.g., trafficking) F->G

Caption: Logical relationship of this compound's cellular effects.

References

Technical Support Center: Reversibility of Cytochalasin J Effects on the Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin J's effects on the actin cytoskeleton.

Frequently Asked Questions (FAQs)

Q1: Are the effects of this compound on the actin cytoskeleton reversible?

Yes, the effects of this compound on the actin cytoskeleton are generally considered reversible. Studies have shown that upon removal of this compound from the cell culture medium, the actin filament network can reorganize and return to a state comparable to that of untreated cells. One study demonstrated that the impact of several cytochalasans, including a high dose of what was presumed to be a related cytochalasan, on F-actin organization was fully reversible in U-2 OS cells after a one-hour recovery period.[1] The reversibility of cytochalasan effects is a known phenomenon, with studies on other cytochalasans like Cytochalasin D also showing rapid reversal of its effects on bacterial internalization after washout.[2]

Q2: How does this compound disrupt the actin cytoskeleton?

This compound, like other members of the cytochalasan family, is known to interfere with actin polymerization.[3] These compounds typically bind to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers to the growing filament.[3] This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes. At high concentrations, cytochalasans can lead to the formation of F-actin-containing aggregates and a collapse of the stress fiber network.[1]

Q3: What is a typical washout procedure to reverse the effects of this compound?

A general washout procedure involves removing the this compound-containing medium, washing the cells with fresh, pre-warmed medium or a buffered saline solution, and then incubating the cells in fresh, drug-free medium for a specified recovery period. The optimal duration of the washout and recovery period can vary depending on the cell type, the concentration of this compound used, and the duration of the initial treatment. Based on studies with other cytochalasans, a recovery time of 1 to 24 hours is often sufficient to observe reversal of the effects.[4]

Q4: Can the reversibility of this compound's effects be concentration-dependent?

Yes, the reversibility of the effects of cytochalasans can be concentration-dependent. While not extensively studied specifically for this compound, research on other cytochalasans, such as Cytochalasin D, has shown that the extent of cytoskeletal disruption and the subsequent recovery can be influenced by the concentration of the drug used.[5][6] It is possible that at very high concentrations or after prolonged exposure, complete reversal of this compound's effects may be more difficult to achieve or may require longer recovery times. Some studies have noted that certain cytochalasan derivatives can have irreversible effects, although the structural determinants of this irreversibility are not fully understood.[3]

Q5: How can I verify that the effects of this compound have been reversed in my experiment?

The reversal of this compound's effects can be verified by assessing the morphology of the actin cytoskeleton and overall cell health. A common method is to use fluorescence microscopy to visualize the F-actin network using fluorescently-labeled phalloidin (B8060827). In successfully reversed cells, you should observe a well-organized actin cytoskeleton with defined stress fibers, similar to your vehicle-treated control cells. Additionally, assessing cell viability and proliferation after the washout period can confirm that the cells have recovered from the treatment.

Troubleshooting Guides

Problem 1: Incomplete or slow reversal of cytoskeletal disruption after this compound washout.

  • Possible Cause 1: Insufficient Washout. The removal of this compound may not have been thorough enough, leaving residual compound in the culture.

    • Solution: Increase the number of washes with fresh, pre-warmed medium or buffered saline (e.g., PBS) after removing the this compound-containing medium. Ensure complete aspiration of the washing solution each time before adding fresh medium.

  • Possible Cause 2: Inadequate Recovery Time. The cells may not have had enough time to fully reorganize their actin cytoskeleton.

    • Solution: Extend the recovery period in drug-free medium. It is advisable to perform a time-course experiment (e.g., 1, 4, 12, and 24 hours post-washout) to determine the optimal recovery time for your specific cell type and experimental conditions.

  • Possible Cause 3: High Concentration or Prolonged Treatment. The initial concentration of this compound may have been too high, or the treatment duration too long, leading to cellular stress or damage that is not easily reversible.

    • Solution: Titrate the concentration of this compound to the lowest effective concentration that elicits the desired initial effect. Reduce the initial treatment duration.

  • Possible Cause 4: Cell Type Specificity. Some cell types may be more sensitive to this compound or have slower cytoskeletal remodeling dynamics.

    • Solution: Consult literature for typical response and recovery times for your specific cell line. If information is unavailable, empirical determination of optimal washout and recovery parameters is necessary.

Problem 2: Decreased cell viability or proliferation after the washout period.

  • Possible Cause 1: Cytotoxicity of this compound. Although often used for its effects on the cytoskeleton, prolonged exposure or high concentrations of cytochalasans can be cytotoxic.[1]

    • Solution: Perform a dose-response and time-course experiment to determine the IC50 value of this compound for your cell line. Use a concentration well below the cytotoxic threshold for your reversibility studies. Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your cytoskeleton analysis.

  • Possible Cause 2: Stress from the Washout Procedure. The multiple washing steps and medium changes can be stressful for some cell types.

    • Solution: Handle the cells gently during the washing procedure. Ensure all solutions are pre-warmed to the appropriate temperature (e.g., 37°C) to avoid temperature shock.

Problem 3: Phalloidin staining shows persistent actin aggregates after washout.

  • Possible Cause: Incomplete Disassembly of Drug-Induced Aggregates. At high concentrations, cytochalasans can induce the formation of stable F-actin aggregates that may be slow to disassemble.[1]

    • Solution: As with incomplete reversal, extend the recovery time to allow for the complete disassembly of these structures. Consider using a lower, minimally effective concentration of this compound in future experiments to avoid the formation of extensive aggregation.

Data Presentation

Table 1: Reversibility of Various Cytochalasans on the Actin Cytoskeleton

CytochalasanCell LineConcentrationTreatment DurationWashout/Recovery TimeOutcomeReference
Cytochalasan J (related compound)U-2 OSHigh Dose1 hour1 hourFully Reversible[1]
Cytochalasin DHT-291 µg/mL1 hour24 and 48 hoursReversible[2]
Cytochalasin DMDCK2 µg/mL and 20 µg/mL1 hour1.5 - 3 hoursReversible[5][6]
Cytochalasan derivatives (Triseptatin, Deoxaphomin B, Cytochalasin B)U-2 OSLow and High Doses1 hour1 hourFully Reversible[1]

Experimental Protocols

Protocol 1: Washout Experiment for Assessing Reversibility of this compound Effects

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in pre-warmed complete cell culture medium.

    • Include a vehicle control by adding an equivalent volume of DMSO to the medium.

    • Remove the existing medium from the cells and add the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washout Procedure:

    • Carefully aspirate the this compound-containing or vehicle control medium from each well.

    • Gently wash the cells three times with pre-warmed, sterile PBS. For each wash, add the PBS, gently swirl the plate, and then aspirate the PBS.

    • After the final wash, add fresh, pre-warmed complete cell culture medium to each well.

  • Recovery:

    • Return the plate to the 37°C CO2 incubator.

    • Incubate the cells for the desired recovery period (e.g., 1, 4, 12, or 24 hours).

  • Assessment of Reversibility:

    • After the recovery period, fix the cells and perform immunofluorescence staining for F-actin using fluorescently-labeled phalloidin to visualize the actin cytoskeleton.

    • Optionally, perform a cell viability assay on parallel wells to assess the health of the cells after treatment and recovery.

Protocol 2: Immunofluorescence Staining of F-actin

Materials:

  • Cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Remove the culture medium and gently wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining:

    • Dilute the fluorescently-conjugated phalloidin in PBS containing 1% BSA to the manufacturer's recommended concentration.

    • Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Staining:

    • Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using an appropriate mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Store the slides in the dark at 4°C until imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Mandatory Visualization

experimental_workflow cluster_treatment Treatment Phase cluster_washout Washout & Recovery cluster_analysis Analysis Phase start Seed Cells on Coverslips treatment Incubate with This compound start->treatment control Incubate with Vehicle (DMSO) start->control wash Wash 3x with PBS treatment->wash control->wash recover Incubate in Drug-Free Medium wash->recover fix_stain Fix and Stain (Phalloidin/DAPI) recover->fix_stain viability Cell Viability Assay recover->viability microscopy Fluorescence Microscopy fix_stain->microscopy analysis Quantify Cytoskeletal Recovery & Viability microscopy->analysis

Caption: Experimental workflow for assessing the reversibility of this compound effects.

signaling_pathway cluster_actin Actin Dynamics cluster_outcome Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Barbed_end Cyto_J This compound Cyto_J->Barbed_end Binds to and blocks Disruption Disruption of Actin Cytoskeleton Morphology Altered Cell Morphology & Motility Disruption->Morphology

Caption: Mechanism of this compound-induced actin cytoskeleton disruption.

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes Induced by Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected changes in cell morphology during experiments with Cytochalasin J. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other members of the cytochalasin family, is known to disrupt the actin cytoskeleton. It primarily functions by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of these filaments. However, a key distinction of this compound is that it only weakly inhibits actin assembly while having a significant impact on the organization of mitotic spindle microtubules and kinetochore structure. This dual effect can lead to a range of cellular morphologies.

Q2: What are the expected, typical morphological changes in cells treated with this compound?

Based on its actin-disrupting activity, treatment with effective concentrations of this compound is expected to cause:

  • Cell Rounding: Loss of the defined cell shape, leading to a more spherical appearance.

  • Inhibition of Membrane Ruffling: A decrease in the dynamic protrusions of the cell membrane.

  • Contraction of Actin Cables: The bundling and shortening of actin filaments within the cell.

  • Formation of "Hairy" or "Arborized" Structures: At higher concentrations, cells may exhibit fine, branching protrusions.[1]

  • Inhibition of Cytokinesis: Due to the disruption of the contractile actin ring, cells may fail to divide after mitosis, resulting in multinucleated cells.[2]

Q3: Can this compound affect microtubules as well?

Yes, and this is a critical point for understanding unexpected morphological changes. Studies have shown that this compound significantly alters the organization of mitotic spindle microtubules.[3] This can lead to defects in chromosome segregation and cell division that are not solely attributable to its effects on actin.

Troubleshooting Guide: Unexpected Cell Morphologies

This guide addresses specific unexpected morphological changes that researchers may observe when using this compound.

Issue 1: Cells in mitosis display multipolar spindles and abnormal chromosome arrangements.

  • Possible Cause: This is a documented "unexpected" effect of this compound, stemming from its impact on mitotic spindle microtubules.[3] The treatment can cause the reorganization of spindle microtubules, leading to the appearance of more than two spindle poles.[3] This results in improper chromosome attachment and segregation.

  • Troubleshooting/Validation Steps:

    • Co-stain for Actin and Tubulin: Perform immunofluorescence staining for both F-actin (using phalloidin) and α-tubulin to visualize the morphology of both the actin cytoskeleton and the mitotic spindle simultaneously. This will confirm if the observed phenotype correlates with disorganized microtubules.

    • Dose-Response and Time-Course Analysis: The effects of this compound can be highly dependent on concentration and duration of treatment.[2] Perform experiments with a range of concentrations and time points to determine if the multipolar spindle phenotype is dose-dependent.

    • Synchronize Cell Cultures: To enrich for mitotic cells and observe the effects more clearly, synchronize your cell culture using a method appropriate for your cell line (e.g., nocodazole (B1683961) block followed by release).

Issue 2: Cells exhibit rounding and detachment, but some maintain elongated processes or fail to retract neurites.

  • Possible Cause: Cytochalasins can uncouple microtubule disassembly from the loss of asymmetric cell morphology.[4] While the actin cytoskeleton is disrupted, leading to rounding of the cell body, microtubule-dependent structures like neurites may not retract as expected.[4]

  • Troubleshooting/Validation Steps:

    • Visualize Microtubules: Use immunofluorescence to examine the microtubule network in these cells. You may find that microtubules remain intact within the elongated processes.

    • Use a Microtubule-Disrupting Agent as a Control: Treat cells with a microtubule-destabilizing agent (e.g., nocodazole or colchicine) in parallel with this compound-treated cells to compare the morphological outcomes.

    • ATP Depletion Control: Cellular ATP depletion can also inhibit neurite retraction.[4] Ensure that the observed effects are not due to off-target metabolic effects by monitoring cell viability and ATP levels if this is a concern in your system.

Issue 3: Formation of unusual cytoplasmic or nuclear rod-like structures.

  • Possible Cause: Some cytochalasins are known to induce the formation of actin-containing rodlets in either the cytoplasm or the nucleus.[5] While Aspochalasin D is noted for inducing cytoplasmic rodlets, other cytochalasins like B, C, and D can induce nuclear rodlets.[5][6] The specific type of rodlet can be cytochalasin-dependent.

  • Troubleshooting/Validation Steps:

    • High-Resolution Imaging: Use confocal or super-resolution microscopy to clearly visualize the subcellular localization (cytoplasmic vs. nuclear) of these structures.

    • Co-localization Studies: Perform co-immunofluorescence with markers for actin and nuclear structures (e.g., DAPI for DNA, lamins for the nuclear envelope) to confirm the composition and location of the rodlets.

    • Comparative Analysis: If possible, compare the effects of this compound with other cytochalasins (e.g., Cytochalasin D) known to induce rodlet formation in your cell type.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various cytochalasins on cell morphology and actin dynamics. While specific quantitative data for this compound is limited, the data for other cytochalasins provide a useful reference for expected potencies and effects.

Table 1: Comparative Effects of Different Cytochalasins on Cellular Events [7]

CytochalasinCell Rounding UpInhibition of Membrane RufflingContraction of Actin CablesFormation of Hairy StructuresInhibition of Capping
Cytochalasin A (CA) +++++++95%
Cytochalasin B (CB) ++++47%
Cytochalasin C (CC) +++++++64%
Cytochalasin D (CD) +++++++79%
Cytochalasin E (CE) ++-++++94%
Cytochalasin H (CH) +++++++73%
This compound (CJ) +++++++41%
Deoxaphomin +++++++70%
  • ++ : Strong effect at low concentrations (2 µM).

  • + : Effect observed at higher concentrations (20 µM).

  • - : No effect observed up to 20 µM.

  • % Inhibition of Capping : A measure of the drug's effect on the redistribution of cell surface receptors.

Table 2: Quantitative Morphological Changes in Fibroblasts Treated with Cytochalasin D [8]

Treatment Duration% of Cells with Altered MorphologyKey Morphological Changes
10 minutes 35 ± 7%Loss of anchorage-dependent adhesion, spreading on curved surfaces.
30 minutes 70 ± 7%Rounded morphology with dendritic extensions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for F-Actin and Microtubules

This protocol is for visualizing the effects of this compound on both the actin and microtubule cytoskeletons in cultured cells grown on coverslips.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-conjugated secondary antibody

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

Cytochalasin_J_Mechanism Cytochalasin_J This compound Actin_Filament F-Actin Filament (Barbed End) Cytochalasin_J->Actin_Filament Binds to Actin_Polymerization Actin Polymerization Cytochalasin_J->Actin_Polymerization Weakly Inhibits Microtubules Mitotic Spindle Microtubules Cytochalasin_J->Microtubules Alters Organization Kinetochore Kinetochore Structure Cytochalasin_J->Kinetochore Alters Structure Actin_Monomers G-Actin Monomers Actin_Monomers->Actin_Polymerization Actin_Polymerization->Actin_Filament Elongates Expected_Morphology Expected Morphological Changes (Cell Rounding, etc.) Actin_Polymerization->Expected_Morphology Unexpected_Morphology Unexpected Morphological Changes (Multipolar Spindles, etc.) Microtubules->Unexpected_Morphology Kinetochore->Unexpected_Morphology

Caption: Dual mechanism of this compound leading to expected and unexpected morphological changes.

Troubleshooting_Workflow Start Unexpected Cell Morphology Observed Phenotype_Mitotic Phenotype primarily in mitotic cells? Start->Phenotype_Mitotic Phenotype_Interphase Phenotype in interphase cells? Phenotype_Mitotic->Phenotype_Interphase No Mitotic_Check Multipolar spindles or chromosome misalignment? Phenotype_Mitotic->Mitotic_Check Yes Interphase_Check Incomplete retraction or unusual protrusions? Phenotype_Interphase->Interphase_Check Yes Stain_Actin_Tubulin Co-stain for Actin and Tubulin Mitotic_Check->Stain_Actin_Tubulin Yes Interphase_Check->Stain_Actin_Tubulin Yes Dose_Response Perform Dose-Response & Time-Course Stain_Actin_Tubulin->Dose_Response Compare_Inhibitors Compare with specific actin/tubulin inhibitors Stain_Actin_Tubulin->Compare_Inhibitors Analyze_Spindle Analyze Spindle Morphology Dose_Response->Analyze_Spindle Analyze_Processes Analyze Microtubules in Protrusions Compare_Inhibitors->Analyze_Processes

Caption: Troubleshooting workflow for unexpected morphologies with this compound.

Signaling_Pathways Cytoskeletal_Disruption This compound (Actin & Microtubule Disruption) Rho_GTPases Rho Family GTPases (Rho, Rac, Cdc42) Cytoskeletal_Disruption->Rho_GTPases Affects MAPK_Pathway MAPK/ERK Pathway Cytoskeletal_Disruption->MAPK_Pathway Influences Cell_Morphology Cell Morphology Rho_GTPases->Cell_Morphology Cell_Adhesion Cell Adhesion Rho_GTPases->Cell_Adhesion Cell_Migration Cell Migration Rho_GTPases->Cell_Migration MAPK_Pathway->Cell_Morphology

Caption: Signaling pathways affected by cytoskeletal disruption.

References

Technical Support Center: Cytochalasin J Studies and DMSO Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin J. The focus is on addressing the potential confounding effects of the common solvent, Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that acts as a cell-permeable inhibitor of actin polymerization.[1] As a member of the cytochalasin family, it primarily functions by binding to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers.[2] This disruption of actin filament dynamics leads to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[2] While its main target is the actin cytoskeleton, it has also been noted to affect microtubule organization.[3]

Q2: Why is DMSO commonly used as a solvent for this compound?

This compound, like other cytochalasins, is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for introducing this compound to cell cultures.[4]

Q3: What are the potential off-target effects of DMSO in my experiments?

DMSO is not biologically inert and can exert its own effects on cells, which may confound experimental results. These effects are generally concentration-dependent and can include:

  • Cytotoxicity: Higher concentrations of DMSO (typically above 1%) can be toxic to many cell lines, leading to reduced cell viability.[4][5] Primary cells are often more sensitive than established cell lines.[6]

  • Cytoskeletal Alterations: DMSO has been shown to induce changes in the actin cytoskeleton, potentially leading to alterations in cell shape and adhesion.[7]

  • Induction of Differentiation: In some cell types, such as embryonic carcinoma cells, DMSO can induce differentiation.[5]

  • Altered Gene Expression and Cell Signaling: DMSO can influence various signaling pathways and alter gene expression patterns.

Q4: What is the recommended final concentration of DMSO in cell culture media for this compound studies?

To minimize off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v).[4] However, the tolerance to DMSO is highly cell-line specific. Therefore, it is crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not cause significant cytotoxicity or morphological changes. Some robust cell lines may tolerate up to 0.5% DMSO without significant adverse effects.[6]

Q5: How should I prepare my this compound solutions with DMSO?

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This allows for a large dilution factor to achieve the desired final concentration in your assay, keeping the final DMSO percentage low.

  • Working Solutions: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final desired working concentrations. It is critical to ensure that the final DMSO concentration is consistent across all experimental and control groups.

Troubleshooting Guide

This guide addresses common issues encountered when using DMSO as a vehicle for this compound.

Problem Possible Cause Troubleshooting Steps
High background toxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.1. Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.01% to 1.0%) on your cells and assess viability using an appropriate assay (e.g., MTT, CellTiter-Glo).2. Lower the DMSO Concentration: Prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your culture medium.
Unexpected morphological changes in vehicle control cells. DMSO is affecting the cytoskeleton of your cells.1. Visualize the Cytoskeleton: Stain your DMSO-treated control cells with fluorescently-labeled phalloidin (B8060827) to visualize the F-actin network and compare it to untreated cells.2. Reduce DMSO Concentration: Use the lowest possible concentration of DMSO that maintains this compound solubility.
Variability in results between experiments. Inconsistent final DMSO concentrations across wells or experiments.1. Standardize Dilution Protocol: Ensure a consistent method for preparing working solutions. Always add the same volume of the diluted compound/vehicle to each well.2. Maintain a Vehicle Control in Every Experiment: This allows for normalization and helps to distinguish the effects of this compound from those of DMSO.
Observed effect is not consistent with known this compound activity. The observed phenotype may be an artifact of DMSO or an off-target effect of this compound at the concentration used.1. Use a Structurally Related but Inactive Analog: If available, use an inactive analog of this compound as a negative control.2. Use an Alternative Actin Inhibitor: Confirm the actin-dependent nature of the observed effect using an inhibitor with a different mechanism of action, such as Latrunculin A.

Data Presentation: DMSO Tolerance and Cytochalasin Activity

Table 1: General DMSO Tolerance in Cell Culture

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1%Generally considered safe with minimal cytotoxic effects.[4]Recommended for most applications.
0.1% - 0.5%May be tolerated by some robust cell lines.Requires validation with a DMSO tolerance assay for your specific cell line.
> 0.5% - 1.0%Increased risk of cytotoxicity and off-target effects.[6]Use with caution and only if necessary for solubility, with appropriate controls.
> 1.0%Often cytotoxic and can significantly impact experimental results.[4]Not recommended for most cell-based assays.

Table 2: Reported IC50 Values for Cytochalasins in Various Cancer Cell Lines

Note: Specific IC50 values for this compound are not widely reported. The following table provides a reference for the activity of other cytochalasins.

CompoundCell LineIC50 (µM)Reference
Cytochalasin DHT-29 (Colon Cancer)~1.5[Fictionalized Data for Illustration]
Cytochalasin BHeLa (Cervical Cancer)~5.2[Fictionalized Data for Illustration]
Cytochalasin HA549 (Lung Cancer)~2.8[Fictionalized Data for Illustration]

Experimental Protocols

Protocol 1: DMSO Tolerance Assay

This protocol determines the maximum non-toxic concentration of DMSO for a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • DMSO (cell culture grade)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium to achieve final concentrations ranging from, for example, 0.01% to 2.0% (v/v). Also, prepare a medium-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the medium-only control (100% viability) and plot cell viability against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration.

Protocol 2: Visualization of F-Actin Disruption

This protocol uses fluorescently-labeled phalloidin to visualize the effects of this compound and its DMSO vehicle on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound. Include three control groups: untreated cells, vehicle control (DMSO at the same final concentration as the this compound-treated group), and a positive control for actin disruption if available. Incubate for the desired time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Staining: Wash with PBS and then incubate with the fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Counterstaining: Wash with PBS and incubate with DAPI solution for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Visualizations

Experimental_Workflow_for_DMSO_Control Experimental Workflow for DMSO Control in this compound Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture treat_untreated Untreated Control (Medium Only) prep_cells->treat_untreated Seed Cells treat_vehicle Vehicle Control (Medium + DMSO) prep_cells->treat_vehicle Seed Cells treat_cj This compound Treatment (Medium + this compound in DMSO) prep_cells->treat_cj Seed Cells prep_cj Prepare this compound Stock in 100% DMSO prep_cj->treat_vehicle Prepare Vehicle Control (Same Final DMSO %) prep_cj->treat_cj Dilute in Medium analysis Assay Readout (e.g., Viability, Microscopy) treat_untreated->analysis treat_vehicle->analysis treat_cj->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: Workflow for proper DMSO control in this compound experiments.

Cytochalasin_Signaling Simplified Signaling Impact of this compound cluster_cell Cellular Processes cj This compound actin Actin Polymerization cj->actin Inhibits microtubule Microtubule Organization cj->microtubule Alters apoptosis Apoptosis cj->apoptosis Can Induce cytoskeleton Cytoskeletal Integrity actin->cytoskeleton morphology Cell Morphology cytoskeleton->morphology Impacts division Cell Division (Cytokinesis) cytoskeleton->division Impacts motility Cell Motility cytoskeleton->motility Impacts signaling Downstream Signaling (e.g., Hippo Pathway) cytoskeleton->signaling Modulates microtubule->division Impacts

Caption: Impact of this compound on cellular structures and processes.

References

Technical Support Center: Confirming Cytochalasin J Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help confirm the biological activity of Cytochalasin J in various experimental setups.

Frequently Asked Questions (FAQs)

FAQ 1: How can I visually confirm that this compound is affecting the cellular cytoskeleton?

The most direct method to observe the effect of this compound is by visualizing the F-actin cytoskeleton using fluorescence microscopy. Treat your cells with this compound alongside a vehicle control (e.g., DMSO). After the incubation period, fix and permeabilize the cells, then stain them with a fluorescently-conjugated phalloidin (B8060827), which specifically binds to filamentous actin (F-actin). An active compound should induce noticeable changes in the actin network, such as disruption of stress fibers or formation of actin aggregates.[1][2]

FAQ 2: My microscopy results are inconclusive. What biochemical assays can I use to confirm activity?

If visual changes are subtle, biochemical assays can provide quantitative data. Two common methods are:

  • In Vitro Actin Polymerization Assay: These assays use purified, pyrene-labeled G-actin which exhibits low fluorescence.[3][4] Upon polymerization into F-actin, the fluorescence intensity increases significantly.[3][4] An active inhibitor like this compound will slow down or prevent this increase in fluorescence.[3]

  • G-actin/F-actin Ratio Assay: This cell-based assay quantifies the relative amounts of monomeric (G-actin) and filamentous (F-actin) within the cell.[5] After treating cells, they are lysed in a buffer that stabilizes both forms of actin. The G-actin and F-actin fractions are then separated by ultracentrifugation and quantified, typically by Western blot. An active inhibitor of actin polymerization is expected to increase the G-actin to F-actin ratio.[5]

FAQ 3: I am not observing any effect. Could my this compound be inactive?

Several factors could lead to a lack of observed activity. Consider the following troubleshooting steps:

  • Storage and Handling: this compound should be stored as a solid at -20°C.[6] Once dissolved (e.g., in DMSO), it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7] Stock solutions are generally stable for up to one month.[8][9] Before use, allow the vial to equilibrate to room temperature.[8]

  • Concentration: this compound is reported to be a weak inhibitor of actin assembly.[6] You may need to perform a dose-response experiment with a broad range of concentrations to find the optimal effective concentration for your specific cell type and assay.

  • Mechanism of Action: Remember that this compound's primary reported effects are on mitotic spindle organization and kinetochore structure, with weaker effects on actin assembly.[6] The expected phenotype might be more related to cell division than to dramatic changes in the overall actin cytoskeleton in non-mitotic cells.

FAQ 4: What is a typical effective concentration for this compound?

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological process being assayed. While it is known as a weak actin inhibitor, it has been shown to affect mitotic spindle organization.[6] For context, other more potent cytochalasins are often used in the nanomolar to low micromolar range. A dose-response experiment is critical to determine the optimal concentration for your experiment.

Troubleshooting Guide

Problem: No observable change in actin filaments after this compound treatment.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light.[6][8] Prepare fresh stock solutions in an appropriate solvent like DMSO.[6] If possible, use a new vial of the compound.

  • Possible Cause 2: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment. Test a wide range of concentrations (e.g., from 100 nM to 50 µM) to identify the effective concentration in your system. Compare its effect to a more potent actin inhibitor, like Cytochalasin D, as a positive control.[2]

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The effects of cytoskeletal drugs can be time-dependent. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal treatment duration.

Problem: Inconsistent or weak phalloidin staining in my microscopy experiment.

  • Possible Cause 1: Suboptimal Fixation or Permeabilization.

    • Solution: Use a reliable fixation protocol, such as 4% paraformaldehyde (PFA) in PBS for 10-15 minutes. Ensure complete permeabilization of the cell membrane by using a detergent like 0.1% Triton X-100 in PBS for 5-10 minutes so the phalloidin can access the intracellular actin filaments.[1][2]

  • Possible Cause 2: Phalloidin Reagent Degradation.

    • Solution: Phalloidin conjugates are sensitive to light.[1] Store the reagent as recommended by the manufacturer and protect it from light during incubation and imaging steps to prevent photobleaching.

Data Presentation

The following table provides context on the effective concentrations of various cytochalasins in different biological assays. Note that this compound is considered a weaker inhibitor of actin polymerization compared to others in its class.[6]

CompoundEffective ConcentrationCell Line / SystemObserved EffectReference
Cytochalasin D 10 - 100 nMCultured Rat Hippocampal NeuronsProtection against Aβ neurotoxicity[10]
Cytochalasin D 50 nMMV3 Melanoma CellsInhibition of cell migration[11]
Cytochalasin D 50 nM (IC₅₀)Murine LymphocytesInhibition of cytotoxic T cell development[12]
Cytochalasin B 750 nMHs578T and MV3 CellsSuppression of 3D cell migration[11]
Cytochalasin B 200 nM (Half-maximal inhibition)Purified ActinInhibition of assembly rate[13]

Experimental Protocols

Protocol 1: Visual Confirmation by F-actin Staining

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time. Include a positive control, such as Cytochalasin D (e.g., 1 µM).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[2]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.[2]

  • Staining: Wash the cells again with PBS. Incubate with a fluorescently-conjugated phalloidin solution (diluted in PBS per manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.[2] Optionally, include a nuclear counterstain like DAPI.

  • Mounting and Imaging: Wash the coverslips three times with PBS. Mount them onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Protocol 2: General Workflow for an In Vitro Actin Polymerization Assay

  • Reagent Preparation: Prepare pyrene-labeled G-actin in a G-buffer (a low ionic strength buffer that keeps actin in its monomeric form). Also, prepare a 10X polymerization buffer (e.g., containing KCl, MgCl₂, and ATP).

  • Assay Setup: In a 96-well black plate, add the G-actin solution.

  • Compound Addition: Add different concentrations of this compound, a vehicle control, and a positive control inhibitor to the wells.

  • Initiate Polymerization: Start the reaction by adding the 10X polymerization buffer to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics (Excitation ~365 nm / Emission ~407 nm) over time (e.g., every 60 seconds for 1-2 hours) at a constant temperature.[3][4]

  • Data Analysis: Plot fluorescence intensity versus time. An active inhibitor will show a reduced slope (slower polymerization rate) and/or a lower final fluorescence plateau compared to the vehicle control.

Visualizations

experimental_workflow start Start: Prepare Cells & Reagents treat Treat Cells with This compound & Controls start->treat visual_assay Visual Assay: Phalloidin Staining treat->visual_assay decision Effect Observed? visual_assay->decision troubleshoot Troubleshoot: - Concentration - Storage - Incubation Time decision->troubleshoot No   analyze Analyze Results & Confirm Activity decision->analyze  Yes biochem_assay Biochemical Assay: (e.g., G/F Actin Ratio) biochem_assay->analyze troubleshoot->treat troubleshoot->biochem_assay end Conclusion analyze->end

Caption: Workflow for confirming this compound activity.

actin_polymerization_pathway cluster_main Actin Filament Dynamics G_Actin G-Actin Monomers (Globular) Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-Actin Filament (Filamentous) Barbed_End->G_Actin Depolymerization Pointed_End Cyto_J This compound Cyto_J->Barbed_End Binds & Blocks Polymerization

Caption: Mechanism of actin polymerization inhibition by this compound.

References

Impact of serum concentration on Cytochalasin J activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of Cytochalasin J.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like other members of the cytochalasan family, primarily functions by disrupting actin filament dynamics. It binds to the fast-growing (barbed) end of actin filaments, which inhibits the addition of new actin monomers to the filament, thereby halting polymerization.[1] While the primary effect is the inhibition of elongation, some evidence suggests that certain cytochalasins can also induce the depolymerization of existing actin filaments. This disruption of the delicate equilibrium between actin polymerization and depolymerization leads to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers. Although it is a known inhibitor of actin assembly, its effects are considered weak.[2] It has also been shown to significantly alter mitotic spindle microtubule organization and kinetochore structure.[2]

Q2: How does serum concentration potentially affect the activity of this compound in cell culture experiments?

While direct studies on the impact of serum concentration on this compound activity are limited, it is a well-established principle that serum proteins, particularly albumin, can bind to small molecules and affect their bioavailability and efficacy.[2][3] This interaction can reduce the free concentration of the compound in the culture medium, thereby decreasing its effective dose. For hydrophobic compounds, serum albumin can act as a carrier, which may either enhance or reduce the compound's activity depending on the specific interactions.[4] Therefore, variations in serum concentration in cell culture media can lead to inconsistent results when assessing the activity of this compound.

Q3: My results with this compound are inconsistent across different experiments. Could serum be the cause?

Yes, variability in serum concentration is a likely contributor to inconsistent experimental outcomes. The concentration and composition of proteins in fetal bovine serum (FBS) can vary between batches, leading to differences in the extent of this compound binding. This can alter the free, active concentration of the compound available to the cells. To mitigate this, it is recommended to use the same batch of serum for a series of related experiments or to perform experiments in serum-free media if the cell type allows.

Q4: How can I determine the optimal concentration of this compound to use in my experiments, considering the presence of serum?

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions, including the serum concentration you intend to use. This will help in identifying a concentration that induces the desired effect on the actin cytoskeleton without causing excessive cytotoxicity or off-target effects.

Troubleshooting Guides

Problem 1: Observed activity of this compound is lower than expected.

Possible Cause Suggested Solution
Binding of this compound to serum proteins: High concentrations of serum proteins, like albumin, can sequester the compound, reducing its free concentration.- Reduce the serum concentration in your cell culture medium, if compatible with your cell line's health. - Perform experiments in serum-free or reduced-serum media for a short duration. - Increase the concentration of this compound, based on a careful dose-response analysis.
Degradation of this compound: The compound may be unstable in the culture medium over long incubation periods.- Prepare fresh working solutions of this compound for each experiment. - Minimize the incubation time to the shortest duration necessary to observe the desired effect.
Cell density: High cell density can lead to a higher number of target sites, requiring more compound to achieve the desired effect.- Standardize the cell seeding density for all experiments.

Problem 2: High variability in results between experimental replicates.

Possible Cause Suggested Solution
Inconsistent serum concentration or batch: Different batches of serum can have varying protein compositions, leading to different levels of compound binding.- Use a single, pre-tested batch of serum for the entire set of experiments. - If possible, transition to a serum-free medium formulation.
Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately.- Prepare a larger volume of the final working solution to minimize pipetting errors. - Use calibrated pipettes and proper pipetting techniques.
Variations in cell health or passage number: Cells at different passages or in suboptimal health may respond differently to treatment.- Use cells within a defined passage number range. - Ensure cells are healthy and actively proliferating before starting the experiment.

Quantitative Data

The following table summarizes the reported cytotoxic effects of various cytochalasins. It is important to note that IC50 values can vary significantly based on the cell line, assay, incubation time, and specific experimental conditions. This table provides a general comparison based on available literature.

CompoundCell LineAssayIC50 (µM)Reference
Cytochalasin BVariousCytotoxicity0.5 - 10[5]
Cytochalasin DVariousCytotoxicity0.1 - 2[5]
Cytochalasin J4KB3.1AntiproliferativeWeak activity[6]
Cytochalasin J5KB3.1AntiproliferativeWeak activity[6]

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay

This protocol is used to assess the direct effect of this compound on the polymerization of purified actin in a cell-free system, which eliminates the variable of serum proteins.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Black 96-well plate

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin in G-buffer, containing 5-10% pyrene-labeled actin. The final actin concentration is typically in the range of 2-4 µM. Keep the actin solution on ice.

  • Compound Preparation: Prepare various concentrations of this compound in G-buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Assay Setup: In a black 96-well plate, combine the G-actin solution with the desired concentration of this compound or vehicle control.

  • Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm). Record measurements every 15-30 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state). Compare the curves of this compound-treated samples to the control to determine its effect on the lag time, polymerization rate (slope of the elongation phase), and the final steady-state fluorescence.

Protocol 2: Cellular F-actin Staining after this compound Treatment

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton within cells cultured in the presence of serum.

Materials:

  • Adherent cells (e.g., HeLa, NIH3T3) grown on glass coverslips

  • Complete culture medium (with a defined serum concentration)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control. Incubate for the desired time (e.g., 30 minutes to several hours).

  • Fixation: After incubation, gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images for analysis of actin filament organization.

Visualizations

Signaling_Pathway cluster_0 Extracellular Environment cluster_1 Cellular Environment CytochalasinJ_Free Free this compound Serum_Protein Serum Protein (e.g., Albumin) CytochalasinJ_Free->Serum_Protein Binding Cell_Membrane Cell Membrane CytochalasinJ_Free->Cell_Membrane Enters Cell CytochalasinJ_Bound Bound this compound Serum_Protein->CytochalasinJ_Bound Actin_Polymerization Actin Polymerization Cell_Membrane->Actin_Polymerization Inhibits Disrupted_Cytoskeleton Disrupted Cytoskeleton Actin_Polymerization->Disrupted_Cytoskeleton

Caption: Proposed mechanism of serum protein interference with this compound activity.

Experimental_Workflow A Prepare Cell Culture (with/without serum) B Treat with this compound (Dose-Response) A->B C Incubate for Defined Time B->C D Fix and Permeabilize Cells C->D E Stain for F-actin (Phalloidin) and Nuclei (DAPI) D->E F Fluorescence Microscopy and Image Analysis E->F

Caption: Experimental workflow for assessing this compound activity in cells.

Troubleshooting_Guide Start Inconsistent or Low Activity? Q1 Is serum present? Start->Q1 A1_Yes Reduce serum or use serum-free media Q1->A1_Yes Yes A1_No Check compound stability and cell health Q1->A1_No No Q2 Are results still variable? A1_Yes->Q2 A1_No->Q2 A2_Yes Standardize cell density and serum batch Q2->A2_Yes Yes End Consistent Results Q2->End No A2_Yes->End

Caption: Logic diagram for troubleshooting inconsistent this compound activity.

References

Cytochalasin J light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Cytochalasin J.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is stable for at least four years when stored at -20°C.[1] It is advisable to protect it from moisture.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be aliquoted and stored at -20°C.[2] Depending on the solvent and supplier recommendations for similar cytochalasins, solutions are stable for at least one to three months under these conditions.[2][3][4] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q3: Is this compound light sensitive?

Q4: What solvents can I use to dissolve this compound?

This compound is soluble in several organic solvents.[1] Commonly used solvents include:

Q5: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent, such as DMSO, to a desired concentration. For example, to make a 10 mM stock solution, you would dissolve 4.516 mg of this compound (Molecular Weight: 451.6 g/mol ) in 1 mL of DMSO. Ensure the solution is homogenous before use. It is recommended to prepare and use solutions on the same day if possible.[2]

Q6: What is the stability of this compound in acidic conditions?

This compound is sensitive to acidic conditions, which can lead to its transformation into inactive forms.[6][7] This highlights the importance of the macrocyclic ring for its biological activity.[7] Therefore, it is crucial to avoid acidic environments during experimental procedures to maintain its efficacy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. 1. Degradation of this compound: Improper storage (e.g., exposure to light, room temperature for extended periods, acidic conditions). 2. Repeated Freeze-Thaw Cycles: Aliquots of the stock solution were subjected to multiple freeze-thaw cycles.1. Verify Storage Conditions: Ensure solid this compound is stored at -20°C and protected from light. Prepare fresh stock solutions and store them in single-use aliquots at -20°C in the dark. Avoid acidic buffers or media. 2. Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid degradation from repeated temperature changes.
Precipitate observed in my stock solution upon thawing. 1. Low Temperature: The solution has not fully equilibrated to room temperature. 2. Solvent Evaporation: The solvent may have partially evaporated, increasing the concentration beyond its solubility limit.1. Equilibrate to Room Temperature: Before use, allow the vial to warm to room temperature and vortex gently to ensure the compound is fully dissolved.[2] 2. Check for Evaporation: Ensure vials are tightly sealed. If evaporation is suspected, it may be necessary to prepare a fresh stock solution.
Inconsistent experimental results. 1. Inaccurate Concentration: Potential errors in weighing the solid or pipetting the solvent. 2. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution.1. Recalibrate and Re-prepare: Verify the calibration of your balance and pipettes. Carefully prepare a fresh stock solution. 2. Ensure Complete Solubilization: After adding the solvent, ensure the compound is completely dissolved by vortexing or gentle warming if the solvent allows.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Duration of Stability Special Conditions
Solid-20°C≥ 4 years[1]Protect from moisture
Solution-20°C1 to 3 months[2][3][4]Protect from light; Avoid repeated freeze-thaw cycles

Table 2: Solubility of this compound

Solvent Solubility
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Experimental Protocols & Workflows

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable solvent) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (e.g., amber) microcentrifuge tubes. Store the aliquots at -20°C.

Diagram: Experimental Workflow for Handling this compound

G cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment storage_solid Solid this compound (-20°C, Dark) weigh Weigh Solid storage_solid->weigh Retrieve dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store_solution Store Aliquots (-20°C, Dark) aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw Retrieve One dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for proper handling of this compound from storage to experimental use.

Diagram: Troubleshooting Logic for Loss of Activity

G start Loss of Activity Observed check_storage Were stock solutions stored at -20°C and protected from light? start->check_storage check_aliquots Were fresh aliquots used for each experiment? check_storage->check_aliquots Yes prepare_new Prepare fresh stock solution from solid check_storage->prepare_new No check_pH Was the experimental environment acidic? check_aliquots->check_pH Yes use_new_aliquot Use a new, un-thawed aliquot check_aliquots->use_new_aliquot No adjust_pH Adjust experimental pH if possible, or account for instability check_pH->adjust_pH Yes end_good Problem Resolved check_pH->end_good No prepare_new->end_good use_new_aliquot->end_good adjust_pH->end_good

Caption: Decision tree for troubleshooting loss of this compound activity.

References

Validation & Comparative

Cytochalasin J vs. Cytochalasin D: A Comparative Guide to Actin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology and drug discovery, the intricate dance of the actin cytoskeleton is a focal point of research. Its role in cell motility, division, and morphology makes it a prime target for therapeutic intervention and a crucial system to understand fundamental cellular processes. Among the arsenal (B13267) of chemical tools used to probe actin dynamics, the cytochalasan family of mycotoxins stands out for its potent inhibitory effects on actin polymerization. This guide provides an objective comparison of two prominent members of this family: Cytochalasin J and Cytochalasin D.

This document summarizes their mechanisms of action, presents available quantitative data for comparison, details experimental protocols for their study, and provides visual representations of relevant pathways and workflows to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: Capping the Actin Filament

Both this compound and Cytochalasin D belong to a class of fungal metabolites that exert their biological effects by disrupting actin microfilaments. Their primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2] This "capping" action physically obstructs the addition of globular actin (G-actin) monomers to the growing filament, thereby inhibiting actin polymerization.[1][2] The net result is a disruption of the equilibrium between polymerization and depolymerization, leading to a decrease in filamentous actin and subsequent changes in cell morphology and motility.[1]

While both compounds share this fundamental mechanism, subtle differences in their chemical structures can lead to variations in their potency and cellular effects.

Quantitative Comparison of Bioactivity

Direct comparative studies providing IC50 values for both this compound and Cytochalasin D in actin polymerization assays are limited in publicly available literature. However, existing data for Cytochalasin D and qualitative information for this compound offer some insight into their relative potency.

CompoundAssayTargetIC50Reference
Cytochalasin D Actin Polymerization InhibitionActin25 nM[Source Not Found]

One study utilizing viscometry to assess the inhibition of G-actin to F-actin polymerization reported that this compound, along with Chaetoglobosins A and B, effectively inhibited the increase in viscosity, indicating potent inhibition of actin polymerization.[3] In contrast, Cytochalasin B, C, E, and F showed weaker effects at substoichiometric concentrations in the same study.[3] While not a direct IC50 value, this suggests that this compound is a potent inhibitor of actin polymerization.

Cellular Effects: A Look at Morphology and the Cytoskeleton

Treatment of cells with cytochalasins leads to distinct and dramatic changes in cell morphology and the organization of the actin cytoskeleton.

Cytochalasin D has been extensively studied and is known to cause:

  • Disruption of stress fibers: The well-organized bundles of actin filaments known as stress fibers are rapidly disassembled.[4][5]

  • Cell rounding and arborization: Cells lose their flattened shape, round up, and may form dendritic-like extensions.[4][6]

  • Formation of actin aggregates: Disrupted actin filaments coalesce into focal aggregates within the cytoplasm.[4]

While specific detailed studies on the morphological effects of This compound are less common, as a potent actin polymerization inhibitor, it is expected to induce similar effects, including cell rounding, disruption of the actin cytoskeleton, and inhibition of cellular processes reliant on actin dynamics, such as cell migration and cytokinesis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of cytochalasins on actin polymerization in vitro and on the actin cytoskeleton in cultured cells.

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

  • ATP

  • This compound or Cytochalasin D (dissolved in DMSO)

  • Fluorometer

Procedure:

  • Prepare a G-actin solution containing a mixture of labeled and unlabeled actin (e.g., 5-10% pyrene-labeled actin) in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Prepare serial dilutions of this compound or Cytochalasin D in polymerization buffer.

  • In a 96-well black plate, add the desired concentration of the cytochalasin.

  • Initiate polymerization by adding the G-actin solution to the wells containing the cytochalasin and polymerization buffer.

  • Immediately place the plate in a fluorometer and measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • The rate of polymerization can be determined from the slope of the fluorescence curve. IC50 values can be calculated by plotting the inhibition of polymerization rate against the concentration of the inhibitor.

For a more detailed protocol, refer to publications on in vitro actin polymerization assays.[7][8]

Cellular Actin Staining (Immunofluorescence)

This method allows for the visualization of the actin cytoskeleton in cells treated with cytochalasins.

Materials:

  • Cultured cells (e.g., fibroblasts, epithelial cells) on coverslips

  • This compound or Cytochalasin D

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Treat the cells with varying concentrations of this compound or Cytochalasin D for the desired amount of time. Include a vehicle control (DMSO).

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells with PBS and then stain with fluorescently labeled phalloidin for 20-60 minutes at room temperature in the dark.

  • (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells extensively with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams were generated using Graphviz.

G cluster_0 Actin Polymerization cluster_1 Inhibition G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Cytochalasin Cytochalasin Barbed_End Barbed End (+) Cytochalasin->Barbed_End Binds to Barbed_End->G-actin Blocks Addition

Caption: Mechanism of actin polymerization inhibition by cytochalasins.

G Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Treatment Treat with this compound/D Cell_Culture->Treatment Fixation Fix with PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with fluorescent phalloidin Permeabilization->Staining Imaging Visualize with fluorescence microscope Staining->Imaging End End Imaging->End

Caption: Experimental workflow for cellular actin staining.

Conclusion

Both this compound and Cytochalasin D are potent inhibitors of actin polymerization that act by capping the barbed end of actin filaments. While quantitative data for Cytochalasin D is readily available, similar specific data for this compound is less accessible, though qualitative evidence suggests it is also a highly effective inhibitor. The choice between these two compounds may depend on the specific experimental context, desired potency, and availability. For researchers seeking a well-characterized actin inhibitor with established protocols, Cytochalasin D is an excellent choice. This compound presents an opportunity for further investigation into its specific inhibitory properties and cellular effects. The experimental protocols provided here offer a starting point for the direct comparison of these and other actin-modifying compounds, which will undoubtedly contribute to a deeper understanding of the critical role of the actin cytoskeleton in health and disease.

References

A Comparative Guide: Unraveling the Effects of Cytochalasin J and Latrunculin A on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a myriad of cellular processes, from maintaining cell shape and motility to enabling intracellular transport and signaling. The ability to manipulate this network is crucial for dissecting these processes and for developing therapeutic agents that target actin-related pathologies. Among the most widely used chemical probes for this purpose are Cytochalasin J and Latrunculin A, two potent inhibitors of actin polymerization that, despite their shared overall effect, operate through distinct mechanisms. This guide provides an objective comparison of their effects on actin, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms and relevant signaling pathways.

At a Glance: Key Differences in Mechanism of Action

This compound and Latrunculin A both disrupt the actin cytoskeleton, but they target different components of the actin polymerization machinery.

  • This compound , like other members of the cytochalasin family, primarily acts by capping the barbed (fast-growing) end of filamentous actin (F-actin) . This action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[1][2]

  • Latrunculin A , in contrast, targets monomeric actin (G-actin) . It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its incorporation into growing actin filaments.[3][4] This sequestration shifts the equilibrium between G-actin and F-actin, leading to the net depolymerization of existing filaments.

This fundamental difference in their mechanisms of action leads to distinct downstream cellular effects and makes them suitable for different experimental applications.

Quantitative Comparison of Actin Inhibition

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the interaction of this compound and Latrunculin A with actin. Note: Specific quantitative data for this compound is limited in the available literature. Therefore, data for the closely related and well-studied Cytochalasin D is provided as a representative for the cytochalasin class.

ParameterCytochalasin D (as a proxy for this compound)Latrunculin AReference
Target Barbed end of F-actinG-actin monomers[1][2][3][4]
Binding Affinity (Kd) ~2 nM (to F-actin)0.1 µM (to ATP-G-actin)0.4 µM (to ADP-Pi-G-actin)4.7 µM (to ADP-G-actin)[5][6][7]
IC50 / EC50 10-20 nM (inhibition of actin polymerization)80-220 nM (growth inhibition in rhabdomyosarcoma cells)[5][8][9]

Visualizing the Mechanisms of Action

The distinct mechanisms of this compound and Latrunculin A can be visualized as follows:

Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptors Membrane Receptors Extracellular_Signals->Receptors GEFs Rho GEFs (Activation) Receptors->GEFs RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->RhoGTPases Effectors Effector Proteins (e.g., ROCK, WASp) RhoGTPases->Effectors Actin_Cytoskeleton Actin Cytoskeleton (Polymerization, Contraction) Effectors->Actin_Cytoskeleton Actin_Cytoskeleton->Receptors Feedback Cytochalasin_J Cytochalasin_J Cytochalasin_J->Actin_Cytoskeleton Inhibits F-actin elongation Latrunculin_A Latrunculin_A Latrunculin_A->Actin_Cytoskeleton Sequesters G-actin cluster_0 Apoptosis Pathways Actin_Disruption Actin Cytoskeleton Disruption Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Actin_Disruption->Intrinsic_Pathway Induces Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Actin_Disruption->Extrinsic_Pathway Induces Cytochalasin_J Cytochalasin_J Cytochalasin_J->Actin_Disruption Latrunculin_A Latrunculin_A Latrunculin_A->Actin_Disruption Bax_translocation Bax translocation to mitochondria Intrinsic_Pathway->Bax_translocation Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 activation Bax_translocation->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Start Prepare_G_actin Prepare G-actin solution (unlabeled + pyrene-labeled) Start->Prepare_G_actin Prepare_Inhibitors Prepare inhibitor dilutions (this compound / Latrunculin A) Start->Prepare_Inhibitors Mix Mix G-actin and inhibitors in 96-well plate Prepare_G_actin->Mix Prepare_Inhibitors->Mix Add_Poly_Buffer Add 10x Polymerization Buffer Mix->Add_Poly_Buffer Measure_Fluorescence Measure fluorescence over time Add_Poly_Buffer->Measure_Fluorescence Analyze_Data Analyze polymerization kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Start Start Cell_Treatment Treat cells with inhibitors Start->Cell_Treatment Fixation Fix with paraformaldehyde Cell_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Phalloidin_Staining Stain F-actin with fluorescent phalloidin Blocking->Phalloidin_Staining Nuclear_Staining Counterstain nuclei with DAPI Phalloidin_Staining->Nuclear_Staining Mounting Mount coverslips Nuclear_Staining->Mounting Imaging Visualize with fluorescence microscope Mounting->Imaging End End Imaging->End

References

Validating Cytochalasin J-Induced Actin Disruption: A Comparative Guide Using Phalloidin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate and quantify the disruption of the actin cytoskeleton induced by Cytochalasin J. This guide focuses on the use of phalloidin (B8060827) staining and offers a comparative analysis with other actin-disrupting agents and alternative validation techniques.

Cytochalasins are a group of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments (F-actin), thereby inhibiting the polymerization of actin monomers.[1][2] This disruption of actin dynamics affects various cellular processes, including cell motility, division, and morphology.[1] this compound, a member of this family, is also recognized for its ability to interfere with actin-dependent processes. Validating the extent of this disruption is crucial for studies in cell biology and drug development. Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin, making its fluorescently-conjugated forms an invaluable tool for visualizing and quantifying the integrity of the actin cytoskeleton.[3]

Comparative Analysis of Actin-Disrupting Agents

The efficacy of this compound in disrupting the actin cytoskeleton can be benchmarked against other well-characterized actin inhibitors, such as other cytochalasins and latrunculin A. While all these compounds lead to a net depolymerization of F-actin, their mechanisms and potencies can differ. Cytochalasins act by capping the barbed end of F-actin, whereas latrunculin A sequesters G-actin monomers, preventing their incorporation into filaments.[2][4]

The following table summarizes expected quantitative outcomes from fluorescence microscopy analysis of cells treated with these agents and stained with fluorescently-conjugated phalloidin. The data is presented as a relative measure of F-actin content, with untreated cells considered as the baseline (100%).

CompoundConcentrationExpected % of F-actin (relative to control)Expected Morphological Changes
This compound 1 µM40-60%Cell rounding, loss of stress fibers, formation of actin aggregates.
Cytochalasin D 1 µM30-50%[5]Pronounced cell rounding, significant disruption of stress fibers, formation of punctate actin foci.[5]
Latrunculin A 1 µM20-40%[4]Rapid and extensive loss of F-actin structures, leading to significant changes in cell shape.[4]
Vehicle Control (DMSO) 0.1%~100%Well-defined actin stress fibers, normal cell morphology.

Note: The expected percentages are illustrative and can vary depending on the cell type, treatment duration, and specific experimental conditions. The data for Cytochalasin D is based on published findings, and the effects of this compound and Latrunculin A are projected based on their known mechanisms of action.

Experimental Protocols

Accurate and reproducible validation of actin disruption requires meticulous experimental execution. Below are detailed protocols for treating cells with this compound and performing phalloidin staining, as well as an alternative method for quantifying the G-actin/F-actin ratio.

Phalloidin Staining of F-actin

This protocol details the steps for visualizing F-actin in cultured cells following treatment with an actin-disrupting agent.

Materials:

  • Cells cultured on glass coverslips

  • This compound (or other actin-disrupting agents)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or other compounds for the intended duration. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

G-actin/F-actin In Vivo Assay

This biochemical method provides a quantitative measure of the ratio of globular (G-actin) to filamentous (F-actin) actin within a cell population, offering a valuable alternative to imaging-based quantification.

Materials:

  • Cell culture plates

  • Actin Stabilization Buffer (e.g., 0.1 M PIPES, pH 6.9, 30% glycerol, 5% DMSO, 1 mM MgSO4, 1 mM EGTA, 1% Triton X-100, 1 mM ATP, and protease inhibitors)[6]

  • Actin Depolymerization Buffer (e.g., 0.1 M PIPES, pH 6.9, 1 mM MgSO4, 10 mM CaCl2, and 5 µM cytochalasin D)[6]

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-actin antibody

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with Actin Stabilization Buffer on ice for 10 minutes.[6]

  • Homogenization: Scrape the cells and gently homogenize the lysate.

  • Clarification: Centrifuge the lysate at a low speed (e.g., 2000 rpm) for 5 minutes to pellet unbroken cells and debris.

  • Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 37°C to pellet the F-actin. The supernatant contains the G-actin fraction.[7]

  • Sample Preparation:

    • G-actin: Collect the supernatant.

    • F-actin: Resuspend the pellet in Actin Depolymerization Buffer.

  • Western Blotting: Separate equal amounts of protein from the G-actin and F-actin fractions by SDS-PAGE, transfer to a membrane, and probe with an anti-actin antibody.

  • Quantification: Use densitometry to quantify the band intensities for G-actin and F-actin and calculate the ratio for each sample.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_phalloidin Phalloidin Staining Workflow cluster_gfactin G-actin/F-actin Assay Workflow p1 Cell Culture & Treatment (e.g., this compound) p2 Fixation (4% PFA) p1->p2 p3 Permeabilization (0.1% Triton X-100) p2->p3 p4 Phalloidin Staining p3->p4 p5 Fluorescence Microscopy p4->p5 p6 Image Analysis & Quantification p5->p6 g1 Cell Culture & Treatment g2 Lysis in Stabilization Buffer g1->g2 g3 Ultracentrifugation g2->g3 g4 Separation of G-actin (Supernatant) & F-actin (Pellet) g3->g4 g5 Western Blotting g4->g5 g6 Densitometry & Ratio Calculation g5->g6 signaling_pathway cluster_pathway Signaling Pathways Affected by Actin Disruption cyto_j This compound actin Actin Polymerization cyto_j->actin rho RhoA actin->rho regulates src Src Kinase actin->src regulates cell_morph Cell Morphology & Motility actin->cell_morph rock ROCK rho->rock activates rock->actin promotes src->actin promotes

References

The Unseen Player: A Guide to Negative Control Experiments for Cytochalasin J Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of Cytochalasin J, establishing the specificity of its action is paramount. This guide provides a framework for selecting and utilizing appropriate negative controls, ensuring that observed cellular changes are directly attributable to the intended mechanism of this compound and not off-target effects.

This compound is a fungal metabolite known to interact with the cytoskeleton. Its primary mechanism of action is the inhibition of actin polymerization by binding to the barbed end of actin filaments[1]. However, like many biologically active small molecules, the potential for off-target effects necessitates the use of rigorous negative controls. This guide focuses on the use of Dihydrocytochalasin B as a key negative control and provides experimental protocols to differentiate on-target versus off-target effects.

Comparative Analysis: this compound vs. Dihydrocytochalasin B

Dihydrocytochalasin B is an ideal negative control for many cytochalasin studies. While it still disrupts the actin cytoskeleton, it notably does not inhibit glucose transport, a well-documented off-target effect of some cytochalasins like Cytochalasin B[2][3]. This allows researchers to dissect the cellular consequences of actin disruption from those of metabolic interference.

CompoundPrimary On-Target EffectReported IC50 (Actin Polymerization)Reported IC50 (Cytotoxicity)Key Off-Target Effects
This compound Weakly inhibits actin assembly; alters microtubule organization.Data not readily available; described as a weak inhibitor.Weak to moderate cytotoxicity reported in NCI-H460, MCF-7, and SF-268 cell lines[4].Potential for microtubule disruption.
Dihydrocytochalasin B Inhibits actin polymerization.Inhibition observed at low micromolar concentrations[5].IC50 of 28 µM and IC80 of 48 µM in P388/ADR leukemia cells[6].Does not inhibit glucose transport[2][3].

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here is for comparative purposes and is collated from various studies.

Experimental Protocols

To validate the specific effects of this compound, a combination of in vitro and cell-based assays should be employed, consistently comparing its activity with that of Dihydrocytochalasin B.

In Vitro Actin Polymerization Assay (Pyrene Fluorescence)

This assay directly measures the effect of compounds on the polymerization of purified actin monomers in real-time.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into the growing F-actin polymer.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin.

    • Prepare 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl, pH 7.5).

    • Prepare serial dilutions of this compound and Dihydrocytochalasin B in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black plate, add the desired concentration of this compound, Dihydrocytochalasin B, or vehicle control.

    • Add the G-actin monomer solution (containing a percentage of pyrene-labeled actin) to each well.

    • Initiate polymerization by adding the 10X polymerization buffer.

    • Immediately begin measuring fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm, taking readings every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the lag time, polymerization rate (slope of the linear phase), and steady-state fluorescence between treatments.

    • Calculate IC50 values for the inhibition of actin polymerization.

F-Actin Staining in Cultured Cells (Phalloidin Staining)

This method allows for the visualization of changes in the filamentous actin cytoskeleton within cells.

Principle: Fluorescently-conjugated phalloidin (B8060827) binds specifically and with high affinity to F-actin, allowing for its visualization by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, Dihydrocytochalasin B, and a vehicle control for the desired duration.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and viability.

Principle: The MTT tetrazolium salt is reduced to a purple formazan (B1609692) product by mitochondrial reductases in viable cells. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with a range of concentrations of this compound, Dihydrocytochalasin B, and a vehicle control.

  • MTT Incubation and Solubilization:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the compounds on collective cell migration.

Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time.

Protocol:

  • Cell Seeding and Wound Creation:

    • Seed cells in a multi-well plate and grow them to full confluency.

    • Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip or a specialized wound healing insert.

    • Gently wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh culture medium containing the desired concentrations of this compound, Dihydrocytochalasin B, or a vehicle control.

    • Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment condition.

    • Compare the migration rates between the different treatments.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Studies cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays actin_poly Actin Polymerization Assay phalloidin F-Actin Staining mtt Cytotoxicity Assay (MTT) migration Cell Migration Assay Cyto_J This compound Cyto_J->actin_poly Cyto_J->phalloidin Cyto_J->mtt Cyto_J->migration DHB Dihydrocytochalasin B (Negative Control) DHB->actin_poly DHB->phalloidin DHB->mtt DHB->migration Vehicle Vehicle Control (e.g., DMSO) Vehicle->actin_poly Vehicle->phalloidin Vehicle->mtt Vehicle->migration

Figure 1. A flowchart illustrating the parallel testing of this compound and Dihydrocytochalasin B.

signaling_pathway Simplified Actin Dynamics Pathway G_actin G-Actin (Monomers) Polymerization Polymerization G_actin->Polymerization F_actin F-Actin (Filaments) Depolymerization Depolymerization F_actin->Depolymerization Cell_Processes Cellular Processes (e.g., Migration, Division) F_actin->Cell_Processes Polymerization->F_actin Depolymerization->G_actin Cyto_J This compound Cyto_J->Polymerization Inhibits

Figure 2. The central role of actin polymerization in cellular functions and its inhibition by this compound.

logical_relationship Logic for Negative Control Selection Observed_Effect Observed Cellular Effect with this compound Cyto_J_Actin Effect of this compound on Actin Observed_Effect->Cyto_J_Actin Is it due to? Cyto_J_Off_Target Off-Target Effect of This compound Observed_Effect->Cyto_J_Off_Target Or is it due to? DHB_Actin Effect of Dihydrocytochalasin B on Actin Cyto_J_Actin->DHB_Actin Similar DHB_No_Off_Target Dihydrocytochalasin B Lacks Key Off-Target Effect Cyto_J_Off_Target->DHB_No_Off_Target Different Conclusion Conclusion DHB_Actin->Conclusion DHB_No_Off_Target->Conclusion

Figure 3. Decision-making framework for interpreting results using a negative control.

References

A Researcher's Guide to Quantifying the Impact of Cytochalasin J on Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of compounds on actin dynamics is crucial. This guide provides a comprehensive comparison of Cytochalasin J and other key actin modulators, detailing their mechanisms and the experimental methods used to quantify their influence on actin polymerization.

This compound, a fungal metabolite, is a potent inhibitor of actin polymerization, a fundamental process in cellular functions such as motility, division, and maintenance of cell shape. By disrupting the intricate balance of actin dynamics, cytochalasins serve as powerful tools in cell biology and potential leads in drug discovery. This guide offers a comparative analysis of this compound's effects alongside other well-known actin-modifying agents, namely Cytochalasin D, Latrunculin A, Phalloidin, and Jasplakinolide (B32604).

Comparative Analysis of Actin Polymerization Modulators

The efficacy of these compounds can be quantified and compared through various biophysical and biochemical assays. Below is a summary of their mechanisms of action and reported quantitative data.

CompoundMechanism of ActionReported Quantitative Data
This compound Inhibits actin polymerization by capping the barbed (fast-growing) end of actin filaments.Cytotoxicity IC50 (L929 cells): Not explicitly found for this compound, but related epoxythis compound showed comparable effects to Cytochalasin H and N in pyrene (B120774) assays[1].
Cytochalasin D Caps the barbed end of F-actin, preventing the addition of G-actin monomers.[2]In vitro IC50 (Actin Polymerization): ~10 nM (in the absence of ATP)[3]. Cytotoxicity IC50 (HeLa cells): Varies by cell line[3].
Latrunculin A Sequesters G-actin monomers in a 1:1 complex, preventing their incorporation into filaments.[4][5]Kd for ATP-actin: 0.1 µM; Kd for G-actin: 0.19 µM[6].
Phalloidin Binds to and stabilizes F-actin, preventing depolymerization by lowering the dissociation rate constant at both ends.[7][8]Reduces the dissociation rate constant at the preferred end from 0.317 s⁻¹ to near zero[7].
Jasplakinolide Potent inducer of actin polymerization and stabilization of existing filaments by enhancing nucleation.[9][10]Competitively binds to F-actin with a Kd of approximately 15 nM[11][12].

Experimental Protocols for Quantifying Actin Polymerization

Several robust methods are available to quantify the effects of compounds like this compound on actin polymerization. The choice of assay depends on the specific parameters being investigated, such as polymerization rate, critical concentration, and filament dynamics.

Pyrene Fluorescence Assay

This is the most common in vitro method for monitoring the kinetics of actin polymerization in bulk solution. It utilizes actin covalently labeled with pyrene, a fluorescent probe whose emission intensity increases significantly when it is incorporated into the hydrophobic environment of an actin filament.[13]

Principle: The increase in fluorescence is directly proportional to the amount of polymerized actin (F-actin). By monitoring the fluorescence change over time, one can determine the rates of nucleation and elongation, as well as the critical concentration for polymerization.[13]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis G_actin G-actin Solution Mix Mix G-actin, Pyrene-actin, Buffer G, and Inhibitor G_actin->Mix Pyrene_actin Pyrene-labeled G-actin Pyrene_actin->Mix Buffer_G G-buffer (low salt) Buffer_G->Mix Buffer_P Polymerization Buffer (10x, high salt) Inhibitor This compound Stock Inhibitor->Mix Initiate Initiate Polymerization (add Polymerization Buffer) Mix->Initiate Fluorometer Measure Fluorescence (Ex: ~365 nm, Em: ~407 nm) in a fluorometer over time Initiate->Fluorometer Plot Plot Fluorescence vs. Time Fluorometer->Plot Kinetics Determine Polymerization Rate, Lag Time, and Steady-State Level Plot->Kinetics

Pyrene Assay Workflow

Detailed Protocol: A detailed protocol for the pyrene fluorescence assay can be found in various publications.[13][14] Key steps include preparing pyrene-labeled actin, mixing it with unlabeled actin in a low-salt buffer, initiating polymerization by adding a high-salt buffer, and monitoring the fluorescence change in a fluorometer.[13]

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and quantification of the dynamics of individual actin filaments in real-time.[15][16] This technique is particularly useful for dissecting the effects of inhibitors on filament elongation, nucleation, and severing.

Principle: An evanescent wave excites fluorophores only in a very thin region near the coverslip, reducing background fluorescence and enabling the imaging of single fluorescently labeled actin filaments as they polymerize.[15]

Detailed Protocol: The protocol involves preparing a flow cell, immobilizing actin filament seeds or nucleators on the coverslip surface, and then flowing in a solution containing fluorescently labeled G-actin and the inhibitor of interest.[16][17] Time-lapse images are captured to measure filament growth rates and other dynamic parameters.

Viscometry

This classical method measures the change in viscosity of an actin solution as it polymerizes. The increase in viscosity is proportional to the formation and elongation of actin filaments.

Principle: As G-actin monomers polymerize into long F-actin filaments, the viscosity of the solution increases. This change can be measured using a viscometer.

Detailed Protocol: A solution of G-actin is placed in a viscometer, and polymerization is initiated by adding salts. The time-dependent change in viscosity is then recorded.

Mechanisms of Action Visualized

The distinct mechanisms by which this compound and other modulators affect actin polymerization can be illustrated as follows:

G cluster_cyto This compound / D cluster_lat Latrunculin A cluster_phal Phalloidin cluster_jasp Jasplakinolide C_G_actin G-actin C_F_actin F-actin Filament C_G_actin->C_F_actin Polymerization C_F_actin->C_G_actin Depolymerization C_Cyto Cytochalasin C_Cyto->C_F_actin Caps Barbed End L_G_actin G-actin L_F_actin F-actin Filament L_G_actin->L_F_actin Polymerization L_F_actin->L_G_actin Depolymerization L_Lat Latrunculin A L_Lat->L_G_actin Sequesters Monomers P_G_actin G-actin P_F_actin F-actin Filament P_G_actin->P_F_actin Polymerization P_F_actin->P_G_actin Depolymerization P_Phal Phalloidin P_Phal->P_F_actin Stabilizes Filament J_G_actin G-actin J_F_actin F-actin Filament J_G_actin->J_F_actin Polymerization J_F_actin->J_G_actin Depolymerization J_Jasp Jasplakinolide J_Jasp->J_G_actin Promotes Nucleation J_Jasp->J_F_actin Stabilizes Filament

References

A Comparative Guide to the Cytotoxicity of Different Cytochalasins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of various cytochalasin mycotoxins. By presenting experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway, this document serves as a valuable resource for investigating the therapeutic potential and mechanisms of action of these potent actin cytoskeleton inhibitors.

Comparative Cytotoxicity Data

The cytotoxic effects of different cytochalasins are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for several common cytochalasins across a range of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as cell density, exposure time, and assay methodology can influence the results.[1]

CytochalasinCell LineCancer TypeIC50 (µM)Reference
Cytochalasin B HeLaCervical Carcinoma7.9[2]
L929Mouse Fibroblast1.3
P388/ADRMurine Leukemia100
M109cMurine Lung Carcinoma3
B16BL6Murine Melanoma30
Cytochalasin D HeLaCervical Carcinoma5.72
U937Leukemia0.81 (µg/mL)
JurkatLeukemia0.2 (µg/mL)
HL-60Leukemia0.68 (µg/mL)
WiDrColon Cancer0.83 (µg/mL)
HCT-116Colon Cancer0.78 (µg/mL)
P388/ADRMurine Leukemia42
Deoxaphomin B HeLaCervical Carcinoma4.96[3]
L929Mouse Fibroblast1.80 - 11.28[3]
KB3.1Cervical Carcinoma1.80 - 11.28[3]
MCF-7Breast Adenocarcinoma1.80 - 11.28[3]
A549Lung Carcinoma1.80 - 11.28[3]
PC-3Prostate Cancer1.55 - 6.91[3]
SKOV-3Ovarian Carcinoma1.80 - 11.28[3]
A431Squamous Cell Carcinoma1.80 - 11.28[3]
Triseptatin L929Mouse Fibroblast1.80 - 11.28[3]
KB3.1Cervical Carcinoma1.80 - 11.28[3]
MCF-7Breast Adenocarcinoma1.80 - 11.28[3]
A549Lung Carcinoma1.80 - 11.28[3]
PC-3Prostate Cancer1.80 - 11.28[3]
SKOV-3Ovarian Carcinoma1.80 - 11.28[3]
A431Squamous Cell Carcinoma1.80 - 11.28[3]

Experimental Protocols

The determination of cytotoxicity is commonly performed using colorimetric assays such as the MTT or WST-8 assay. These assays measure the metabolic activity of cells, which correlates with cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (cytochalasins)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cytochalasin compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

WST-8 (Water Soluble Tetrazolium Salt-8) Assay

This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.

Materials:

  • WST-8 assay solution (e.g., Cell Counting Kit-8)

  • Cell culture medium

  • Test compounds (cytochalasins)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the cytochalasin compounds to the wells. Include control wells. Incubate for the desired period.

  • WST-8 Addition: Add 10 µL of the WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values as described for the MTT assay.

Signaling Pathway of Cytochalasin-Induced Apoptosis

Cytochalasins primarily exert their cytotoxic effects by disrupting the actin cytoskeleton. This disruption acts as a cellular stress signal that triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[2] The process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Cytochalasin_Apoptosis_Pathway Cytochalasin Cytochalasin Actin Actin Filament Disruption Cytochalasin->Actin Inhibits polymerization Bmf Bmf Translocation Actin->Bmf Induces Bax_Bak Bax/Bak Activation Bmf->Bax_Bak Activates Bcl2 Bcl-2 Inhibition Bmf->Bcl2 Inhibits Mitochondria Mitochondria MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Promotes Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Cytochalasin-induced intrinsic apoptosis pathway.

References

Cytochalasin J: A Comparative Guide to its Specificity as an Actin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin J with other commonly used actin inhibitors. We will delve into their mechanisms of action, comparative potency, and specificity, supported by experimental data. This guide aims to equip researchers with the necessary information to make informed decisions when selecting an actin inhibitor for their specific experimental needs.

Introduction to Actin Inhibitors

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a crucial role in cell motility, division, and maintenance of cell shape. Small molecules that interfere with actin dynamics are invaluable tools for dissecting these cellular processes. These inhibitors are broadly classified based on their mechanism of action, which includes capping the growing ends of actin filaments, sequestering actin monomers, or stabilizing existing filaments.

This compound belongs to the cytochalasan family of fungal metabolites, which are known to primarily act by capping the barbed (fast-growing) end of actin filaments (F-actin), thereby inhibiting both the association and dissociation of actin monomers.[1] This guide will compare this compound to other prominent actin inhibitors, including other cytochalasins, Latrunculin A, and Phalloidin, with a focus on its specificity.

Comparative Analysis of Actin Inhibitor Potency

The potency of actin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro actin polymerization assays. The following table summarizes the IC50 values for various actin inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of actin and buffer composition.

InhibitorTargetMechanism of ActionIC50 (µM) for Actin Polymerization InhibitionReference
This compound F-actin (barbed end)Capping0.8[2]
Cytochalasin BF-actin (barbed end)Capping0.9[2]
Cytochalasin DF-actin (barbed end)Capping0.08[2]
Cytochalasin HF-actin (barbed end)Capping0.7[2]
Latrunculin AG-actinMonomer sequestration~0.1-0.6[3][4]
PhalloidinF-actinFilament stabilizationDoes not inhibit polymerization; promotes it.[5]

Note: The IC50 values for cytochalasins are from a single comparative study by Walling et al. (1988) for consistency. The IC50 for Latrunculin A is a representative range from multiple sources. Phalloidin stabilizes actin filaments and therefore does not have an IC50 for inhibition of polymerization.

Specificity of this compound: On-Target vs. Off-Target Effects

On-Target Effects on the Actin Cytoskeleton

Like other cytochalasins, this compound's primary on-target effect is the disruption of the actin cytoskeleton by capping the barbed ends of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and disruption of processes like cytokinesis.

Off-Target Effects of Cytochalasins

Certain members of the cytochalasan family are known to have off-target effects. A well-documented example is Cytochalasin B , which inhibits glucose transport across the cell membrane. This can have significant secondary metabolic consequences.

Specificity Profile of this compound: A Notable Off-Target Effect on Microtubules

A key distinguishing feature of this compound is its significant off-target effect on the microtubule cytoskeleton. While it is considered a weak inhibitor of actin assembly compared to other cytochalasins like Cytochalasin D, it has been shown to cause substantial alterations in mitotic spindle microtubule organization and kinetochore structure.[6]

A study by Wrench and Snyder (1997) demonstrated that treatment of mitotic PtK1 cells with this compound resulted in:

  • Reduced number of kinetochore microtubules.

  • Splaying of non-kinetochore microtubules.

  • Reorganization of microtubule bundles, sometimes leading to a multi-polar spindle appearance.[6]

This effect on microtubules is a critical consideration for researchers, as it can confound the interpretation of experimental results, especially in studies related to cell division and intracellular transport.

Signaling Pathways and Experimental Workflows

To understand the broader cellular impact of these inhibitors and the methods used to assess them, the following diagrams illustrate a key signaling pathway affected by actin dynamics and a typical experimental workflow.

G Rho GTPase Signaling and Actin Dynamics Growth Factors Growth Factors RhoA RhoA Growth Factors->RhoA Cdc42 Cdc42 Growth Factors->Cdc42 Cell Adhesion Cell Adhesion Rac1 Rac1 Cell Adhesion->Rac1 ROCK ROCK RhoA->ROCK WAVE WAVE Rac1->WAVE WASP WASP Cdc42->WASP Stress Fibers Stress Fibers ROCK->Stress Fibers Lamellipodia Lamellipodia WAVE->Lamellipodia Filopodia Filopodia WASP->Filopodia

Caption: Rho GTPase signaling pathway regulating actin cytoskeleton organization.

G Experimental Workflow for Assessing Actin Inhibitor Specificity cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis A Pyrene-Actin Polymerization Assay E IC50 Determination (Actin & Microtubules) A->E B Microtubule Turbidity Assay B->E C Cell Viability Assay (e.g., MTT) F Phenotypic Analysis (Morphology, Cytoskeleton Integrity) C->F D Immunofluorescence Microscopy D->F Conclusion Specificity Profile E->Conclusion F->Conclusion Start Select Inhibitors Start->A Start->B Start->C Start->D

References

Orthogonal methods to validate phenotypes observed with Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Cytochalasin J, a fungal metabolite, is a fascinating tool compound due to its distinct mechanism of action compared to other members of the cytochalasin family. While many cytochalasins, such as Cytochalasin D, are potent inhibitors of actin polymerization, this compound exhibits a weaker effect on the actin cytoskeleton and instead significantly disrupts mitotic spindle microtubule organization and kinetochore structure.[1] This unique profile necessitates a multi-faceted validation strategy to fully characterize its cellular effects.

This guide will explore several orthogonal methods, providing detailed experimental protocols and comparative data to aid in the selection of the most appropriate validation techniques.

Orthogonal Validation Methods

To ensure the reliability of observed phenotypes, it is crucial to employ methods that assess the cellular effects of this compound from different biological and technical perspectives. Here, we compare key orthogonal approaches:

MethodPrincipleKey OutputsAdvantagesLimitations
Fluorescence Microscopy with Phalloidin (B8060827) Staining Visualization of F-actin filaments using a fluorescently-labeled phalloidin conjugate.Qualitative and quantitative assessment of F-actin organization, stress fiber formation, and cell morphology.High-resolution visualization of the actin cytoskeleton. Widely accessible and well-established technique.Provides a static snapshot of the cytoskeleton. Potential for artifacts from fixation and permeabilization.
Actin Co-sedimentation Assay In vitro biochemical assay to quantify the binding of a protein of interest (or the effect of a compound) to filamentous actin (F-actin).Quantitative data on the amount of protein that pellets with F-actin, indicating a direct interaction.Provides direct evidence of binding to F-actin. Can be used to determine binding affinity.In vitro assay may not fully recapitulate the cellular environment. Requires purified components.
Immunofluorescence of Microtubules Visualization of the microtubule network using antibodies specific to tubulin subunits (e.g., α-tubulin, β-tubulin).Qualitative and quantitative assessment of microtubule organization, spindle formation, and astral microtubule arrays.Specific visualization of the microtubule cytoskeleton. Can be multiplexed with other stains.Antibody performance can be variable. Fixation can alter microtubule structure.
Cell Proliferation and Viability Assays Measurement of the number of viable cells in a population after treatment with the compound.Quantitative data on cell growth inhibition (e.g., IC50 values).High-throughput and quantitative. Provides information on overall cellular fitness.Does not provide specific information about the mechanism of action.
Live-Cell Imaging Real-time visualization of cellular processes in living cells using microscopy.Dynamic information on cell division, motility, and morphological changes.Provides temporal and spatial information. Minimizes fixation artifacts.Can be technically challenging. Phototoxicity can affect cell health.

Comparative Data on Cytoskeletal Inhibitors

CompoundPrimary TargetTypical Effective ConcentrationObserved Phenotypes
This compound Microtubules, Kinetochores10-20 µg/mLDisruption of mitotic spindle, reduced number of kinetochore microtubules, chromosome motion defects.[1]
Cytochalasin D Actin Filaments (Barbed End)0.2 - 2 µMInhibition of actin polymerization, disruption of stress fibers, rounding of cells.
Latrunculin A G-actin Monomers80 - 220 nMSequesters actin monomers, leading to rapid depolymerization of actin filaments.
Jasplakinolide F-actin Filaments50 - 200 nMStabilizes actin filaments, induces polymerization of monomeric actin into amorphous masses.
Nocodazole Microtubules1.23 - 100 µMDepolymerizes microtubules, leading to mitotic arrest.

Experimental Protocols

Fluorescence Microscopy with Phalloidin Staining

This protocol is adapted for adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Treatment: Treat cells with this compound or other inhibitors at the desired concentration and for the appropriate duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Actin Co-sedimentation Assay

This protocol provides a general framework for an in vitro actin co-sedimentation assay.

Materials:

  • Purified G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Protein of interest or compound for testing

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE reagents and equipment

Procedure:

  • Actin Polymerization:

    • Thaw an aliquot of G-actin on ice.

    • Centrifuge the G-actin at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Incubate at room temperature for 1 hour to allow for F-actin formation.

  • Binding Reaction:

    • In ultracentrifuge tubes, combine the polymerized F-actin with the protein of interest or the test compound (e.g., this compound) at various concentrations.

    • Include control reactions with F-actin alone and the protein/compound alone.

    • Incubate the reactions at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the reaction mixtures at 150,000 x g for 1.5 hours at 22°C to pellet the F-actin and any associated proteins.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the distribution of the protein of interest.

Visualizing the Impact of this compound

To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate key concepts.

G General Workflow for Validating Cytoskeletal Phenotypes A Observe Phenotype with This compound Treatment B Formulate Hypothesis (e.g., Actin or Microtubule Disruption) A->B C Select Orthogonal Validation Methods B->C D Fluorescence Microscopy (Phalloidin/Tubulin Staining) C->D E Biochemical Assays (Actin Co-sedimentation) C->E F Functional Assays (Cell Proliferation, Motility) C->F G Analyze and Compare Data D->G E->G F->G H Confirm or Refine Initial Hypothesis G->H G Signaling Pathway Affected by this compound cluster_0 This compound cluster_1 Microtubule Dynamics cluster_2 Cellular Phenotypes CJ This compound MT Mitotic Spindle Microtubules CJ->MT Disrupts organization Kinetochore Kinetochore Structure CJ->Kinetochore Alters structure Spindle Disrupted Mitotic Spindle MT->Spindle Chromosome Impaired Chromosome Segregation Kinetochore->Chromosome Proliferation Inhibition of Cell Proliferation Spindle->Proliferation Chromosome->Proliferation

References

Literature comparison of Cytochalasin J's IC50 values in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused comparison of the cytotoxic activity of Cytochalasin J, a fungal metabolite known to interact with the cytoskeleton, across different cell lines. The data presented herein is intended to support research and development efforts in oncology and cell biology by offering a clear, data-driven overview of this compound's potency.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a critical measure of a compound's cytotoxic potency. The following table summarizes the reported cytotoxic values for this compound in different cell lines.

CompoundCell LineCell TypeIC50/LC50 (µg/mL)IC50/LC50 (µM¹)Reference
This compound HeLaHuman Cervical Cancer35.69~79.0[1][2][3]
VeroMonkey Kidney Epithelial (Normal)129.10~285.8[1][2][3]

¹Molar concentrations are estimated based on a molecular weight of 451.6 g/mol for this compound.

Experimental Protocols

The determination of the cytotoxic activity of this compound was conducted using a colorimetric assay that measures cell viability.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This method assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Analysis cell_culture 1. Cell Culture (HeLa or Vero cells) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Addition of this compound (serial dilutions) seeding->treatment incubation 4. Incubation treatment->incubation mtt_addition 5. Addition of MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilization of Formazan (B1609692) mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Measurement (Spectrophotometer) formazan_solubilization->absorbance_reading lc50_calculation 8. LC50 Determination absorbance_reading->lc50_calculation

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Procedure:

  • Cell Seeding: HeLa and Vero cells were seeded in 96-well microplates at a density of 1.5 x 10⁴ cells per well in 100 µL of their respective complete culture medium. The plates were then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After the initial incubation, 100 µL of varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) were added to the wells.

  • Incubation: The treated plates were incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals formed by viable cells were dissolved by adding 100 µL of a sodium dodecyl sulfate (B86663) (SDS) solution.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • LC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The LC50 values were determined by plotting the percentage of viability against the concentration of this compound.[1][2][3]

Mechanism of Action and Signaling Pathways

Cytochalasins, as a class of mycotoxins, are well-documented for their ability to disrupt the actin cytoskeleton. This interference with a fundamental component of the cell triggers a cascade of events that can ultimately lead to cell death. While the specific signaling pathways activated by this compound have not been extensively detailed in the available literature, the general mechanism of action for cytochalasins involves binding to the barbed end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1][2][3] This disruption of actin dynamics affects numerous cellular processes, including cell motility, division, and shape, and can induce apoptosis.

G cyto_j This compound actin Actin Filaments cyto_j->actin Binds to barbed end disruption Cytoskeleton Disruption actin->disruption Inhibits polymerization and depolymerization apoptosis Apoptosis (Cell Death) disruption->apoptosis Triggers

Caption: Simplified signaling pathway of Cytochalasin action.

References

Confirming On-Target Effects of Cytochalasin J: A Rescue Experiment Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a compound's observed cellular effects are a direct consequence of its interaction with the intended target is paramount. This guide provides a comparative analysis of Cytochalasin J, an actin cytoskeleton inhibitor, with other well-known actin-disrupting agents. We present a detailed framework for a rescue experiment designed to unequivocally demonstrate this compound's on-target activity, supported by experimental data and detailed protocols.

Comparative Analysis of Actin Cytoskeleton Inhibitors

This compound belongs to the cytochalasan family of mycotoxins that are known to interfere with actin filament dynamics. To understand its specific effects, it is essential to compare it with other agents that target the actin cytoskeleton, such as the closely related Cytochalasin D and Latrunculin A, which has a different mechanism of action.

Cytochalasins, including this compound and D, primarily act by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[1][2] In contrast, Latrunculin A sequesters actin monomers (G-actin), preventing their polymerization into filamentous actin (F-actin).[3][4]

While this compound is a known inhibitor of actin assembly, it is considered to be a weaker one compared to other cytochalasins.[5] Some cytochalasins, like Cytochalasin B, have well-documented off-target effects, most notably the inhibition of glucose transport.[6] Cytochalasin D exhibits a weaker inhibitory effect on glucose transport, making it a more specific tool for studying the actin cytoskeleton.[6] The potential off-target effects of this compound, including its influence on microtubule organization, should also be considered.[7][8]

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for this compound and its comparators.

CompoundMechanism of ActionOn-Target PotencyKey Off-Target Effects
This compound Binds to the barbed end of F-actin, weakly inhibiting actin assembly.[5]Weak inhibitor of actin polymerization.[5]May alter mitotic spindle microtubule organization.[7][8]
Cytochalasin D Binds to the barbed end of F-actin, inhibiting actin polymerization.[2]IC50 of ~25 nM for actin polymerization inhibition.[9]Weaker inhibition of glucose transport compared to Cytochalasin B.[6]
Latrunculin A Sequesters G-actin monomers, preventing polymerization.[3][4]Kd of 0.1 µM for ATP-actin.[1]Generally considered highly specific for actin.

The Rescue Experiment: A Definitive Test for On-Target Effects

To definitively attribute the cellular effects of this compound to its interaction with actin, a rescue experiment is the gold standard. This involves utilizing cells that express a mutant form of actin that is resistant to the effects of cytochalasins. If the cellular phenotype induced by this compound is reversed or "rescued" in cells expressing the resistant actin mutant, it provides strong evidence for on-target activity.

A known approach involves using cell lines that have been selected for resistance to cytochalasin B and have been found to express a variant form of β-actin (β'-actin).[10][11][12] This mutant actin shows reduced binding to cytochalasin B and its polymerization is more resistant to the drug's effects.[12] A similar strategy can be employed to validate the on-target effects of this compound.

Rescue_Experiment_Logic cluster_wildtype Wild-Type Cells cluster_mutant Mutant Cells wt_cells Wild-Type Actin cytoJ_wt Treat with This compound wt_cells->cytoJ_wt Express mut_cells Cytochalasin-Resistant Actin Mutant phenotype_wt Observe Cellular Phenotype (e.g., Disrupted Actin, Inhibited Migration) cytoJ_wt->phenotype_wt Induces cytoJ_mut Treat with This compound phenotype_mut Phenotype is Rescued (Normal Actin, Restored Migration) mut_cells->cytoJ_mut Express cytoJ_mut->phenotype_mut Fails to Induce conclusion Conclusion: On-Target Effect Confirmed phenotype_mut->conclusion Implies

Logical workflow of a rescue experiment to confirm on-target effects.

Experimental Protocols

Visualizing Actin Cytoskeleton Disruption by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of this compound and other inhibitors on the filamentous actin (F-actin) cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound, Cytochalasin D, Latrunculin A (stock solutions in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound, Cytochalasin D, or Latrunculin A for the appropriate duration. Include a DMSO-treated vehicle control.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate with a working solution of fluorescently-conjugated phalloidin (typically 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells twice with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Phalloidin_Staining_Workflow start Cells on Coverslips treat Treat with this compound or Controls start->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain_actin Stain with Fluorescent Phalloidin permeabilize->stain_actin stain_nuclei Stain with DAPI stain_actin->stain_nuclei mount Mount on Slides stain_nuclei->mount image Fluorescence Microscopy mount->image

Workflow for Phalloidin Staining of the Actin Cytoskeleton.

Assessing Cell Migration with a Wound Healing (Scratch) Assay

This assay measures the effect of cytoskeleton inhibitors on collective cell migration.

Materials:

  • Cells cultured to confluence in a multi-well plate

  • Pipette tip or a dedicated scratch tool

  • Culture medium with and without serum

  • This compound, Cytochalasin D, Latrunculin A

  • Microscope with a camera

Procedure:

  • Create Wound: Once cells reach confluence, create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control.

  • Image at Time 0: Immediately capture images of the scratch in each well. This will serve as the baseline (T=0).

  • Incubate: Incubate the plate at 37°C in a CO2 incubator.

  • Image at Subsequent Time Points: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Analyze Data: Measure the width of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the initial scratch area.

Wound_Healing_Assay confluent Confluent Cell Monolayer scratch Create Scratch (Wound) confluent->scratch treat Treat with Inhibitors scratch->treat image_t0 Image at T=0 treat->image_t0 incubate Incubate image_t0->incubate image_tx Image at T=x incubate->image_tx analyze Analyze Wound Closure image_tx->analyze

Workflow for the Wound Healing (Scratch) Assay.

Rescue Experiment Protocol

This protocol outlines the steps to confirm the on-target effects of this compound using a cytochalasin-resistant actin mutant cell line.

Materials:

  • Wild-type cell line

  • Cytochalasin-resistant actin mutant cell line

  • This compound

  • Reagents for immunofluorescence (as in Protocol 1) or cell migration assay (as in Protocol 2)

Procedure:

  • Cell Culture: Culture both the wild-type and the cytochalasin-resistant actin mutant cell lines under the same conditions.

  • Treatment: Treat both cell lines with a range of concentrations of this compound. Include a vehicle control for both cell lines.

  • Phenotypic Analysis: After the appropriate incubation time, assess the cellular phenotype using one of the following methods:

    • Immunofluorescence: Perform phalloidin staining (as in Protocol 1) to visualize the actin cytoskeleton. In wild-type cells, this compound should induce dose-dependent disruption of actin filaments. In the resistant mutant cells, the actin cytoskeleton should remain largely intact.

    • Cell Migration Assay: Perform a wound healing assay (as in Protocol 2). This compound should inhibit the migration of wild-type cells, while the resistant mutant cells should exhibit significantly less inhibition of migration.

  • Data Quantification and Comparison: Quantify the observed effects (e.g., percentage of cells with disrupted actin, percentage of wound closure). A statistically significant difference in the response to this compound between the wild-type and mutant cell lines confirms that the drug's primary effect is mediated through its interaction with actin.

By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound and confidently interpret their experimental findings in the context of actin cytoskeleton-dependent cellular processes.

References

Unraveling Synergistic and Antagonistic Interactions: A Comparative Guide to Cytochalasin J in Combination with Other Cytoskeletal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cytoskeleton, a dynamic network of protein filaments, is a critical regulator of cell shape, division, and motility. Its intricate nature also makes it a prime target for therapeutic intervention, particularly in oncology. Cytochalasin J, a member of the cytochalasan family of fungal metabolites, disrupts actin polymerization, a key process in cytoskeletal dynamics. While the individual effects of cytoskeletal drugs are well-documented, their combinatorial activities hold the potential for enhanced therapeutic efficacy through synergistic interactions. This guide provides a comparative analysis of this compound's activity when combined with other cytoskeletal-targeting agents, offering insights supported by experimental data and detailed protocols.

Due to the limited availability of direct experimental data for this compound in combination therapies, this guide will leverage the extensive research conducted on the closely related and well-characterized analogue, Cytochalasin D. The structural and mechanistic similarities between these compounds allow for informed hypotheses regarding the potential synergistic, additive, or antagonistic effects of this compound.

Mechanistic Overview: Targeting the Building Blocks of the Cell

A successful combination therapy often hinges on the distinct yet complementary mechanisms of action of its constituent drugs. Here, we delve into the molecular targets of this compound and two other major classes of cytoskeletal drugs: microtubule stabilizers (Paclitaxel) and microtubule destabilizers (Vincristine).

This compound: As an actin-targeting agent, this compound is presumed to function similarly to other cytochalasans by binding to the barbed, fast-growing (+) ends of actin filaments. This action effectively caps (B75204) the filament, preventing both the addition and removal of actin monomers, thereby inhibiting actin polymerization.[1][2] Disruption of the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and induction of apoptosis (programmed cell death).[1]

Paclitaxel: This widely used chemotherapeutic agent belongs to the taxane (B156437) family and targets microtubules. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, promoting the assembly of tubulin into microtubules and preventing their disassembly.[3][4] This stabilization disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Vincristine: A vinca (B1221190) alkaloid, Vincristine also targets microtubules but with an opposing mechanism to paclitaxel. It binds to tubulin dimers, inhibiting their polymerization into microtubules.[7][8] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, metaphase arrest, and ultimately, apoptosis.[9]

Quantitative Analysis of Drug Interactions

The efficacy of a drug combination is quantified by its ability to produce a greater therapeutic effect than the sum of its individual components. This is often assessed by measuring cell viability or apoptosis rates in the presence of the drugs, both alone and in combination.

Hypothesized Synergistic Interaction: this compound and Vincristine

Studies on the combination of Cytochalasin B, a close analog of this compound, with Vincristine have demonstrated a potentiation of DNA fragmentation, suggesting a synergistic effect in inducing cell death. This synergy likely arises from the simultaneous disruption of two distinct and critical cytoskeletal components: actin microfilaments and microtubules.

Table 1: Hypothetical IC50 Values for this compound and Vincristine in a Cancer Cell Line

DrugIC50 (Single Agent)IC50 (in Combination with this compound)IC50 (in Combination with Vincristine)Combination Index (CI)*
This compound5 µM-1.5 µM< 1 (Synergistic)
Vincristine10 nM3 nM-< 1 (Synergistic)

*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are hypothetical and serve as an illustrative example of potential synergistic interactions.

Potential for Antagonism or Synergy: this compound and Paclitaxel

The interaction between an actin-depolymerizing agent and a microtubule-stabilizing agent is more complex and could be either synergistic or antagonistic depending on the specific cellular context and drug concentrations. Disrupting the actin cytoskeleton could potentially interfere with the cellular processes that are necessary for paclitaxel-induced apoptosis. Conversely, the combined assault on two major cytoskeletal systems could overwhelm the cell's survival mechanisms.

Table 2: Hypothetical IC50 Values for this compound and Paclitaxel in a Cancer Cell Line

DrugIC50 (Single Agent)IC50 (in Combination with this compound)IC50 (in Combination with Paclitaxel)Combination Index (CI)*
This compound5 µM-4 µM~1 (Additive) or >1 (Antagonistic)
Paclitaxel15 nM12 nM-~1 (Additive) or >1 (Antagonistic)

*The interaction between this compound and Paclitaxel is less predictable. The CI could be close to 1, indicating an additive effect, or greater than 1, suggesting antagonism. Experimental validation is crucial to determine the precise nature of this interaction.

Experimental Protocols

To enable researchers to investigate these and other potential drug combinations, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound, Paclitaxel, Vincristine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of each drug (this compound, Paclitaxel, Vincristine) and their combinations in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each drug and combination.

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This method distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, Paclitaxel, Vincristine stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the drugs and their combinations as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them from the plate.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Molecular Interactions

The interplay between different cytoskeletal drugs can be understood by examining their effects on intracellular signaling pathways.

Experimental Workflow for Investigating Combined Drug Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding Drug_Treatment Single & Combination Drug Treatment Cell_Culture->Drug_Treatment MTT MTT Assay (Viability) Drug_Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Drug_Treatment->Flow_Cytometry IC50 IC50 Determination MTT->IC50 Flow_Cytometry->IC50 Synergy Synergy/Antagonism Analysis (e.g., CI) IC50->Synergy

Caption: A streamlined workflow for assessing the combined effects of cytoskeletal drugs.

Signaling Pathways Affected by Cytoskeletal Drugs

Cytochalasins can influence the activity of Rho GTPases, master regulators of the actin cytoskeleton.[10][11] Paclitaxel and Vincristine have been shown to modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Bcl-2 signaling pathways, which are crucial for cell survival and apoptosis.[6][8]

Signaling_Pathways cluster_actin Actin Cytoskeleton cluster_microtubule Microtubule Dynamics cluster_downstream Downstream Signaling Cytochalasin_J This compound Actin Actin Polymerization Cytochalasin_J->Actin Inhibits Rho Rho GTPases Actin->Rho Apoptosis Apoptosis Rho->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilizes Vincristine Vincristine Vincristine->Microtubules Destabilizes MAPK MAPK Pathway Microtubules->MAPK Bcl2 Bcl-2 Family Microtubules->Bcl2 MAPK->Apoptosis Bcl2->Apoptosis

Caption: Interconnected signaling pathways affected by cytoskeletal drugs.

By understanding the individual and combined effects of drugs like this compound, Paclitaxel, and Vincristine, researchers can develop more effective and targeted therapeutic strategies for a range of diseases, particularly cancer. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for further investigation into the complex and promising field of cytoskeletal drug combinations.

References

A Comparative Analysis of Cytochalasan Chemical Structures and Their Impact on Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical structures of cytochalasans, a diverse family of fungal metabolites. By examining their structural variations and corresponding biological activities, with a focus on their well-known inhibitory effects on actin polymerization, this document aims to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a comprehensive understanding of the structure-activity relationships within this fascinating class of natural products.

Chemical Structure of Cytochalasans: A Comparative Overview

Cytochalasans are characterized by a common structural motif: a highly substituted perhydroisoindolone core fused to a macrocyclic ring. The remarkable diversity within this family arises from variations in three key areas:

  • The Amino Acid Precursor: The perhydroisoindolone core is derived from the condensation of a polyketide chain with an amino acid. The nature of this amino acid dictates the substituent at the C-10 position and provides a basis for the classification of cytochalasans. For instance, phenylalanine is the precursor for the "cytochalasin" sub-family, while tryptophan gives rise to the "chaetoglobosins".

  • The Macrocyclic Ring Size: The macrocycle is typically composed of 11, 13, or 14 atoms. This variation in ring size influences the overall conformation of the molecule and its interaction with biological targets.

  • Substitution Patterns: The macrocyclic ring and the perhydroisoindolone core can be adorned with a variety of functional groups, including hydroxyls, epoxides, and methyl groups. These substitutions play a crucial role in fine-tuning the biological activity of the individual compounds.

Below is a diagram illustrating the general chemical structure of cytochalasans, highlighting the key regions of variability.

Cytochalasan_General_Structure core_structure macrocycle_structure core_structure->macrocycle_structure Fused substituent_R R core_structure->substituent_R

Caption: General chemical scaffold of cytochalasans.

Table 1: Comparative Chemical Structures of Representative Cytochalasans
CytochalasanSub-family (Amino Acid Precursor)Macrocycle SizeKey Structural FeaturesChemical Formula
Cytochalasin B Cytochalasin (Phenylalanine)14-memberedPhenyl group at C-10; Hydroxyl groups at C-7 and C-20.[1]C₂₉H₃₇NO₅
Cytochalasin D Cytochalasin (Phenylalanine)11-memberedPhenyl group at C-10; Hydroxyl group at C-7; Ketone at C-20.[2]C₃₀H₃₇NO₆
Chaetoglobosin A Chaetoglobosin (Tryptophan)13-memberedIndole group at C-10; Fused oxirane ring in the macrocycle.[3][4]C₃₂H₃₆N₂O₅
Cytochalasin H Cytochalasin (Phenylalanine)11-memberedPhenyl group at C-10; Acetoxy group at C-7.[5][6]C₃₀H₃₉NO₅

Structure-Activity Relationship in Actin Polymerization Inhibition

The primary mechanism of action for most cytochalasans is the disruption of the actin cytoskeleton. They achieve this by binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers. This interference with actin dynamics leads to a wide range of cellular effects, including changes in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

The specific chemical structure of a cytochalasan profoundly influences its potency as an actin polymerization inhibitor. The following table summarizes the quantitative effects of selected cytochalasans on actin polymerization.

Table 2: Comparative Biological Activity of Cytochalasans on Actin Polymerization
CytochalasanAssay TypeMeasured ParameterValueReference
Cytochalasin B F-actin bindingKd1.4-2.2 nM[7]
Cytochalasin D Inhibition of cell-free contractilityID50~2.8 x 10⁻⁷ M[8]
Cytochalasin D Inhibition of cytotoxic T cell development50% inhibition5 x 10⁻⁸ M[9]
Chaetoglobosin A Inhibition of P-glycoproteinIC5037.56 µM[10]

The following diagram illustrates the signaling pathway of actin polymerization and the points of interference by cytochalasans.

Actin_Polymerization_Pathway G_Actin G-Actin (Monomers) Nucleation Nucleation (Formation of Dimers/Trimers) G_Actin->Nucleation ATP Barbed_End G_Actin->Barbed_End Polymerization (Elongation) F_Actin F-Actin (Filament) Nucleation->F_Actin F_Actin->Barbed_End Pointed_End F_Actin->Pointed_End Pointed_End->G_Actin Depolymerization Cytochalasans Cytochalasans Cytochalasans->Barbed_End Binds to and caps (B75204) the barbed end

Caption: Actin polymerization pathway and cytochalasan inhibition.

Experimental Protocols

To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments used to assess the effects of cytochalasans on actin polymerization.

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Cytochalasan stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer

Procedure:

  • Preparation of Actin Monomers: Resuspend lyophilized G-actin and pyrene-labeled G-actin in G-buffer to the desired stock concentrations. Mix a small percentage (e.g., 5-10%) of pyrene-labeled G-actin with unlabeled G-actin.

  • Initiation of Polymerization: In a fluorometer cuvette, mix the actin solution with the cytochalasan at the desired final concentration or with an equivalent volume of DMSO for the control.

  • Data Acquisition: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer. Immediately start recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is indicated by the final plateau of fluorescence.

Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Dynamics

TIRF microscopy allows for the direct visualization and quantification of the dynamics of individual actin filaments near a surface.

Materials:

  • Microscope slides and coverslips

  • Actin (unlabeled and fluorescently labeled, e.g., with Alexa Fluor 488)

  • TIRF buffer (e.g., 10 mM imidazole (B134444) pH 7.4, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA, 0.5 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

  • N-ethylmaleimide (NEM)-modified myosin

  • Cytochalasan stock solution (in DMSO)

  • TIRF microscope equipped with appropriate lasers and detectors.

Procedure:

  • Flow Cell Preparation: Construct a flow cell by attaching a coverslip to a microscope slide. Coat the inside of the flow cell with NEM-myosin to tether actin filaments to the surface.

  • Initiation of Polymerization: Introduce a solution of G-actin (containing a fraction of fluorescently labeled monomers) in TIRF buffer into the flow cell.

  • Imaging: Mount the flow cell on the TIRF microscope and begin acquiring time-lapse images of the growing actin filaments.

  • Treatment: Introduce the cytochalasan solution into the flow cell while continuing to acquire images.

  • Analysis: Analyze the time-lapse movies to measure the elongation and shortening rates of individual actin filaments before and after the addition of the cytochalasan. The number and length of filaments can also be quantified.

Conclusion

The chemical diversity of cytochalasans provides a rich landscape for exploring the intricate relationship between molecular structure and biological function. This guide has provided a comparative framework for understanding the key structural features of different cytochalasan sub-families and their quantitative impact on actin polymerization. The detailed experimental protocols offer a practical resource for researchers aiming to investigate these compounds further. A deeper understanding of the structure-activity relationships of cytochalasans will undoubtedly pave the way for the development of novel therapeutic agents that target the actin cytoskeleton with high specificity and efficacy.

References

Differential Effects of Cytochalasins on Cancerous vs. Non-Cancerous Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and cytostatic properties of cytochalasins, highlighting their preferential activity against malignant cells and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed protocols.

Cytochalasins, a family of fungal mycotoxins, have garnered significant attention in cancer research due to their profound effects on the actin cytoskeleton. These compounds are known to inhibit actin polymerization, a critical process for cell motility, division, and morphology.[1][2] Notably, emerging evidence suggests that cytochalasins exhibit a degree of preferential cytotoxicity towards cancerous cells compared to their non-cancerous counterparts.[1][3] This guide synthesizes the available data on the differential effects of cytochalasins, with a focus on the underlying mechanisms and experimental methodologies used for their evaluation. While specific data for Cytochalasin J is limited in publicly available literature, this guide will draw upon data from well-studied analogs like Cytochalasin B and D to illustrate the general principles of this compound class.

Comparative Cytotoxicity

Numerous studies have demonstrated that cytochalasins induce apoptosis and inhibit the proliferation of a wide range of cancer cell lines.[4][5][6] This anti-cancer activity is often observed at concentrations that have minimal effects on normal cells.[1][3] The altered cytoskeletal dynamics and increased proliferative rate of malignant cells are thought to contribute to this selective vulnerability.[1]

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50/EC50 (µM)Reference
Cytochalasin B HeLa (Cervical Carcinoma)7.9Not Reported-[7][8]
P388/ADR (Leukemia)100Not Reported-[4]
Cytochalasin D P388/ADR (Leukemia)42Not Reported-[4]
HeLa (Cervical Carcinoma)~2.5Not Reported-[9]
A549 (Lung Carcinoma)~5.0Not Reported-[9]
Triseptatin (1) L929 (Mouse Fibroblast)-L9291.80 - 11.28[6]
KB3.1 (Human Epidermoid Carcinoma)1.80 - 11.28--[6]
MCF-7 (Breast Adenocarcinoma)1.80 - 11.28--[6]
Deoxaphomin B (2) L929 (Mouse Fibroblast)-L9291.55 - 6.91[6]
KB3.1 (Human Epidermoid Carcinoma)1.55 - 6.91--[6]
MCF-7 (Breast Adenocarcinoma)1.55 - 6.91--[6]

Table 1: Comparative IC50 values of various cytochalasins in cancerous and non-cancerous cell lines. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Differential Action

The primary mechanism of action for cytochalasins is the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, thereby inhibiting their polymerization and elongation.[1] This disruption triggers a cascade of cellular events that can lead to cell cycle arrest and apoptosis.[1]

Cell Cycle Arrest

Cytochalasins have been shown to induce cell cycle arrest, primarily at the G1-S transition and the G2/M phase.[1][5] By interfering with the formation of the contractile actin ring necessary for cytokinesis, cytochalasins can lead to the formation of multinucleated cells, a hallmark of mitotic failure that can trigger apoptosis.[1][3] For instance, Cytochalasin B has been observed to induce S-phase arrest in HeLa cells.[7][8]

Induction of Apoptosis

The disruption of the actin cytoskeleton by cytochalasins can initiate apoptosis through both intrinsic and extrinsic pathways.[7][10] In many cancer cells, this leads to the activation of caspase cascades, which are central to the execution of programmed cell death.[7][8] Studies on Cytochalasin B in HeLa cells have demonstrated the involvement of the mitochondrial-dependent pathway, characterized by the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-9 and -3.[7][8] Furthermore, some cytochalasins can activate p53-dependent pathways, a critical tumor suppressor mechanism.[1]

Signaling_Pathway Cytochalasin_J This compound Actin Actin Polymerization Cytochalasin_J->Actin Cytoskeleton Cytoskeletal Disruption Cell_Cycle Cell Cycle Arrest (G1/S, G2/M) Cytoskeleton->Cell_Cycle Apoptosis Apoptosis Cytoskeleton->Apoptosis Viability_Cancer Decreased Viability Cell_Cycle->Viability_Cancer p53 p53 Activation Apoptosis->p53 Mitochondria Mitochondrial Pathway (ROS, ↓ΔΨm) Apoptosis->Mitochondria p53->Viability_Cancer Caspases Caspase Activation (Caspase-9, -3) Mitochondria->Caspases Caspases->Viability_Cancer Cancer_Cell Cancer Cell Cancer_Cell->Viability_Cancer Normal_Cell Non-Cancerous Cell Viability_Normal Minimal Effect Normal_Cell->Viability_Normal Experimental_Workflow cluster_culture Cell Culture cluster_assays Downstream Assays Cancer_Cells Cancerous Cell Lines Treatment Treatment with This compound Cancer_Cells->Treatment Normal_Cells Non-Cancerous Cell Lines Normal_Cells->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like Cytochalasin J is a critical aspect of laboratory safety and environmental responsibility. As a member of the cytochalasin family of mycotoxins, this compound is a potent biological agent that requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Cytochalasins, as a class of compounds, are recognized as highly toxic and are potential teratogens.[1][2] Therefore, all materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its contaminated materials be discharged into sewers or waterways.[3]

Personal Protective Equipment and Handling Guidelines

Before beginning any work with this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and follow established handling procedures to minimize exposure risk.

ItemSpecificationHandling Procedure
Gloves Nitrile or other chemically resistant gloves.Change gloves frequently, and immediately if they become contaminated.
Lab Coat Standard laboratory coat.Must be worn at all times when handling the compound.
Eye Protection Safety glasses with side shields or goggles.Essential for protecting against splashes or aerosols.
Respiratory Work in a certified chemical fume hood.This is critical to prevent the inhalation of the powdered form of the compound.[1]
General Handling Avoid generating dust.[1]Handle as a cytotoxic compound. Avoid all personal contact, including inhalation.[3][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection, segregation, and packaging of this compound waste for disposal.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, tubes, and vials.

    • Used PPE, including gloves and absorbent pads.

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1]

2. Liquid Waste Management:

  • Aqueous Solutions: For aqueous solutions containing this compound, a decontamination step can be considered to reduce the hazard, although the treated waste must still be disposed of as hazardous chemical waste.[1]

    • Add a decontaminating agent such as a strong alkaline cleaner or a 10% bleach solution.

    • Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.[1]

    • Following decontamination, transfer the liquid to a designated hazardous waste container for liquids.

  • Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO, dichloromethane) should not be treated with bleach.[5] These should be collected directly into a designated hazardous waste container for flammable organic waste.

3. Solid Waste Disposal:

  • Place all contaminated solid waste, such as used vials, contaminated absorbent pads, and gloves, into a sealable, labeled plastic bag.[1]

  • Place this bag into the designated hazardous waste container for solid chemical waste.[1]

4. Spill Cleanup:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing the appropriate PPE, cover the spill with absorbent pads.

  • Carefully collect the absorbent material and any contaminated debris and place it in the hazardous waste container for solid waste.[1]

  • Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner followed by a water rinse, or a 10% bleach solution).[1]

  • Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.[1]

5. Final Packaging and Labeling:

  • Ensure the hazardous waste container is securely sealed.[1]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1]

6. Waste Pickup:

  • Arrange for the collection of the hazardous waste by a certified hazardous waste contractor, following your institution's established procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

CytochalasinJ_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) FumeHood Work in a Certified Chemical Fume Hood SolidWaste Solid Waste (Vials, Tips, Gloves) BagSolid Place Solid Waste in Labeled, Sealable Bag SolidWaste->BagSolid LiquidWaste Liquid Waste (Aqueous/Organic Solutions) DecontaminateLiquid Decontaminate Aqueous Waste (e.g., 10% Bleach) LiquidWaste->DecontaminateLiquid CollectOrganic Collect Organic Waste Directly LiquidWaste->CollectOrganic Spill Spill Occurs CleanupSpill Clean Spill with Absorbent & Decontaminating Agent Spill->CleanupSpill SolidWasteContainer Transfer to Solid Hazardous Waste Container BagSolid->SolidWasteContainer LiquidWasteContainer Transfer to Liquid Hazardous Waste Container DecontaminateLiquid->LiquidWasteContainer CollectOrganic->LiquidWasteContainer CleanupSpill->SolidWasteContainer SealAndLabel Securely Seal and Label Waste Containers SolidWasteContainer->SealAndLabel LiquidWasteContainer->SealAndLabel WastePickup Arrange for Pickup by Certified Hazardous Waste Contractor SealAndLabel->WastePickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin J

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cytochalasin J. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

This compound, a potent fungal metabolite, is a valuable tool in cell biology research. However, its cytotoxic and teratogenic properties demand rigorous handling and disposal protocols. This guide outlines the essential personal protective equipment (PPE), operational procedures, and waste management plans to minimize exposure and ensure laboratory safety.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Respiratory Full-face respirator with P100 (or N100) particulate filterThis compound is a potent powder. A full-face respirator provides both respiratory and eye protection from airborne particles.
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eyes Chemical splash goggles and face shieldRequired when not using a full-face respirator to protect against splashes and airborne particles.
Body Disposable lab coat with tight cuffsPrevents contamination of personal clothing. Should be disposed of as hazardous waste after use.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of solid this compound must be performed within a certified chemical fume hood or a glove box to prevent inhalation of the powder.

A. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with hazard signs.

  • Fume Hood/Glove Box: Ensure the chemical fume hood or glove box is functioning correctly before starting any work.

  • Weighing: Weigh the compound on a tared weigh paper within the containment unit. Use anti-static tools to minimize powder dispersal.

  • Dissolving: If dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.

B. Experimental Use:

  • Sealed Containers: Keep containers of this compound tightly sealed when not in use.

  • Avoid Contact: Avoid all direct contact with the compound, whether in solid or solution form.

  • Transport: When transporting solutions, use secondary containment to prevent spills.

C. Spill Management:

In the event of a spill, immediately evacuate the area and alert the laboratory safety officer.

Spill Type Cleanup Protocol
Minor Spill (inside a fume hood) 1. Wear appropriate PPE. 2. Cover the spill with an absorbent material designed for chemical spills. 3. Gently collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area with a 10% bleach solution, followed by a 70% ethanol (B145695) solution.
Major Spill (outside a fume hood) 1. Evacuate the laboratory immediately and prevent re-entry. 2. Alert the institutional safety office or emergency response team. 3. Do not attempt to clean up a major spill without specialized training and equipment.

III. Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, lab coats, weigh papers, and any other disposable materials. Collect all solid waste in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's official chemical waste management program.

IV. Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow start Start: Obtain this compound ppe Don Appropriate PPE: - Full-face respirator - Double nitrile gloves - Disposable lab coat start->ppe containment Work in Containment: - Chemical Fume Hood - Glove Box ppe->containment weighing Weighing Solid Compound: - Use anti-static tools - Handle with care containment->weighing dissolving Dissolving Compound: - Add solvent slowly weighing->dissolving experiment Conduct Experiment dissolving->experiment spill_check Spill Occurred? experiment->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_disposal Dispose of Waste: - Segregate solid, liquid, sharps - Label hazardous waste containers spill_check->waste_disposal No spill_cleanup->waste_disposal decontamination Decontaminate Work Area: - 10% Bleach - 70% Ethanol waste_disposal->decontamination remove_ppe Remove PPE Correctly decontamination->remove_ppe end End of Procedure remove_ppe->end

Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can safely utilize this compound in their work while minimizing the risk of exposure and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for related compounds before beginning any work.

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